Product packaging for 3'-O-Methylcytidine(Cat. No.:CAS No. 20594-00-7)

3'-O-Methylcytidine

Cat. No.: B1358289
CAS No.: 20594-00-7
M. Wt: 257.24 g/mol
InChI Key: RZJCFLSPBDUNDH-ZOQUXTDFSA-N
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Description

3'-O-Methylcytidine is a useful research compound. Its molecular formula is C10H15N3O5 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O5 B1358289 3'-O-Methylcytidine CAS No. 20594-00-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-17-8-5(4-14)18-9(7(8)15)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJCFLSPBDUNDH-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C1O)N2C=CC(=NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595374
Record name 3'-O-Methylcytidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20594-00-7
Record name 3'-O-Methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Significance of 3'-O-Methylcytidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological significance of 3'-O-Methylcytidine. Given the limited specific research on this molecule, this guide establishes its primary role as a chain terminator in RNA synthesis. To provide a comprehensive understanding of the impact of methylation on cytidine, this document also details the well-documented biological functions of its key isomers, 2'-O-Methylcytidine and 3-methylcytidine (m3C). This comparative approach highlights the critical influence of the methyl group's position on the molecule's function, offering valuable insights for researchers in drug development and molecular biology.

This compound: A Potent RNA Chain Terminator

This compound is a derivative of the nucleoside cytidine, distinguished by a methyl group attached to the 3'-hydroxyl position of the ribose sugar. This seemingly minor modification has profound biological implications, primarily by acting as a potent terminator of RNA chain elongation.

Mechanism of Action: Obligate Chain Termination

The synthesis of an RNA molecule by RNA polymerase involves the sequential addition of ribonucleotides. This process relies on the free 3'-hydroxyl (-OH) group of the last nucleotide in the growing RNA chain, which acts as a nucleophile to attack the alpha-phosphate of the incoming ribonucleoside triphosphate. This reaction forms a new phosphodiester bond, extending the chain.

In this compound, the 3'-hydroxyl group is replaced by a 3'-O-methyl group (-OCH₃). This modification blocks the site required for the formation of the next phosphodiester bond. Consequently, once an RNA polymerase incorporates the triphosphate form of this compound into a nascent RNA strand, no further nucleotides can be added. This leads to the immediate and irreversible cessation of RNA synthesis. This mechanism is known as obligate chain termination.

cluster_0 Standard RNA Elongation cluster_1 Chain Termination by this compound RNA_Chain Growing RNA Chain (...-Nuc-3'OH) Polymerase RNA Polymerase RNA_Chain->Polymerase NTP Incoming Ribonucleoside Triphosphate (rNTP) NTP->Polymerase Elongated_RNA Elongated RNA Chain (...-Nuc-Nuc-3'OH) Polymerase->Elongated_RNA Phosphodiester bond formation RNA_Chain_Term Growing RNA Chain (...-Nuc-3'OH) Polymerase_Term RNA Polymerase RNA_Chain_Term->Polymerase_Term Me_CTP This compound Triphosphate Me_CTP->Polymerase_Term Terminated_RNA Terminated RNA Chain (...-Nuc-3'OCH3) Polymerase_Term->Terminated_RNA Incorporation Blocked Further Elongation BLOCKED Terminated_RNA->Blocked cluster_0 Impact of 2'-O-Methylation cluster_1 Functional Consequences rRNA Ribosomal RNA (rRNA) Fibrillarin Fibrillarin (Methyltransferase) + C/D box snoRNA rRNA->Fibrillarin Methylated_rRNA 2'-O-Methylated rRNA Fibrillarin->Methylated_rRNA Adds 2'-O-methyl group Stabilization Enhanced rRNA Structural Stability Methylated_rRNA->Stabilization Assembly Correct Ribosome Assembly Methylated_rRNA->Assembly Fidelity Increased Translational Fidelity & Efficiency Methylated_rRNA->Fidelity cluster_0 m3C Modification Pathway cluster_1 Downstream Effects Cytidine Cytidine in tRNA/mRNA METTLs METTL Enzymes (METTL2, 6, 8) 'Writers' Cytidine->METTLs m3C_RNA m3C-modified tRNA/mRNA METTLs->m3C_RNA Methylation ALKBH3 ALKBH3 'Eraser' m3C_RNA->ALKBH3 tRNA_Structure Altered tRNA Structure m3C_RNA->tRNA_Structure mRNA_Stability Regulation of mRNA Stability m3C_RNA->mRNA_Stability Potential Role ALKBH3->Cytidine Demethylation Translation_Control Modulation of Translation Fidelity and Efficiency tRNA_Structure->Translation_Control RNA_Isolation 1. RNA Isolation (e.g., from cells or tissue) Digestion 2. Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) RNA -> Nucleosides RNA_Isolation->Digestion LC_Separation 3. Liquid Chromatography (Separation of nucleosides) Digestion->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (Detection and Quantification based on mass-to-charge ratio) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Comparison to standards) MS_Detection->Data_Analysis

The Discovery, History, and Significance of 3'-O-Methylcytidine (m3C) in RNA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics has unveiled a complex landscape of chemical modifications on RNA that profoundly influence gene expression and cellular function. Among these, 3'-O-Methylcytidine (m3C), a post-transcriptional modification, has emerged as a critical regulator in diverse biological processes. Initially discovered in yeast, m3C is now known to be present in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA), across a wide range of eukaryotic organisms, including humans. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of m3C in RNA. It details the enzymatic machinery responsible for its deposition ("writers"), removal ("erasers"), and potential recognition ("readers"). Furthermore, this document offers a compilation of quantitative data on m3C abundance, detailed experimental protocols for its detection and analysis, and visual representations of the key pathways and workflows involved in m3C metabolism and function. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of m3C in health and disease.

Discovery and History

The journey of this compound (m3C) began with its initial identification in the total RNA of Saccharomyces cerevisiae.[1] Subsequent research revealed its presence in other eukaryotic tRNAs.[2] For a considerable period, the functional significance of m3C remained largely enigmatic. However, with the advent of advanced analytical techniques, a resurgence of interest in RNA modifications has propelled m3C into the spotlight of epitranscriptomics research. A pivotal moment in the history of m3C was the discovery of its presence in mammalian mRNA, expanding its potential regulatory roles beyond the realm of tRNA biology.[3] This finding suggested that m3C, like other well-characterized mRNA modifications such as N6-methyladenosine (m6A), could be involved in the intricate regulation of mRNA fate, including its stability, translation, and localization.

The Enzymatic Machinery of m3C Regulation

The dynamic regulation of m3C levels in RNA is orchestrated by a dedicated set of enzymes, often referred to as "writers," "erasers," and "readers" in the parlance of epigenetics and epitranscriptomics.

Writers: The METTL Family of Methyltransferases

The deposition of the methyl group onto the 3'-hydroxyl group of cytidine is catalyzed by a family of S-adenosylmethionine (SAM)-dependent methyltransferases known as Methyltransferase-like (METTL) proteins. In mammals, three distinct enzymes have been identified as m3C writers, each with specific substrate preferences:

  • METTL2 (METTL2A and METTL2B in humans): Primarily responsible for m3C modification in specific tRNAs.[3] Studies in knockout mouse models have demonstrated that the loss of Mettl2 leads to a significant reduction in m3C levels in total tRNA.[3]

  • METTL6: This enzyme also contributes to m3C formation in a distinct set of tRNAs.[3]

  • METTL8: In contrast to METTL2 and METTL6, METTL8 has been identified as the primary writer of m3C in mRNA.[3]

The substrate specificity of these enzymes ensures the precise placement of m3C modifications within the transcriptome, thereby enabling context-dependent regulation of RNA function.

Erasers: The ALKBH3 Demethylase

The m3C modification is not a permanent mark on the RNA molecule. Its removal is catalyzed by the demethylase AlkB Homolog 3 (ALKBH3), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family.[4] ALKBH3 has been shown to demethylate m3C in both tRNA and potentially other RNA species, highlighting the reversible nature of this modification.[4] This dynamic interplay between writers and erasers allows for the fine-tuning of m3C levels in response to various cellular signals and environmental cues.

Readers: The Unfolding Story

While the writers and erasers of m3C are relatively well-characterized, the proteins that recognize and bind to m3C-modified RNA, the so-called "readers," are still largely under investigation. The identification and characterization of m3C readers will be a crucial step in fully elucidating the downstream functional consequences of this modification.

Quantitative Data on this compound

The precise quantification of m3C is essential for understanding its prevalence and dynamic regulation. Various techniques, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to determine the abundance of m3C in different RNA populations and cellular contexts.

Organism/Cell LineRNA Typem3C Abundance/ChangeReference
Mouse (Mettl2 KO)Total tRNA~30-40% reduction[3]
Mouse (Mettl6 KO)Total tRNA~10-15% reduction[3]
Human (HEK293T, METTL2 KO)Total tRNA~35% reduction[2]
Human (HCT116, METTL8 KO)mRNASignificant reduction[2]

Table 1: Quantitative Analysis of this compound (m3C) in Different Models. This table summarizes the reported changes in m3C levels upon the knockout of specific methyltransferases, providing insights into the contribution of each enzyme to the overall m3C landscape.

Experimental Protocols

The study of this compound relies on a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in the literature.

Quantification of m3C by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate quantification of modified nucleosides in RNA.

Protocol:

  • RNA Isolation and Digestion:

    • Isolate total RNA or specific RNA fractions (e.g., tRNA, mRNA) from cells or tissues using a standard protocol.

    • Digest 1-5 µg of RNA to nucleosides using a mixture of nuclease P1 (1 U) and bacterial alkaline phosphatase (1 U) in a final volume of 50 µL of 10 mM NH4OAc (pH 5.3) at 37°C for 2 hours.

    • Centrifuge the digest at 10,000 x g for 5 minutes and collect the supernatant.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 reversed-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Analyze the eluate using a triple quadrupole mass spectrometer in positive ion multiple reaction monitoring (MRM) mode.

    • Monitor the specific mass transition for m3C (e.g., m/z 258.1 → 126.1).

    • Quantify the amount of m3C by comparing its peak area to a standard curve generated with known concentrations of a pure m3C standard.

Mapping m3C by m3C-IP-seq

m3C-methylated RNA immunoprecipitation sequencing (m3C-IP-seq) allows for the transcriptome-wide mapping of m3C sites at single-nucleotide resolution.

Protocol:

  • RNA Fragmentation and Immunoprecipitation:

    • Fragment 20 µg of total RNA or poly(A)-selected RNA to an average size of 100-200 nucleotides.

    • Incubate the fragmented RNA with an anti-m3C antibody pre-bound to protein G magnetic beads in IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) for 2 hours at 4°C.

    • Wash the beads extensively to remove non-specifically bound RNA.

  • RNA Elution and Library Preparation:

    • Elute the m3C-containing RNA fragments from the beads.

    • As a control, treat a portion of the immunoprecipitated RNA with a demethylase like AlkB to remove the m3C modification.

    • Construct sequencing libraries from the immunoprecipitated RNA, the demethylase-treated RNA, and an input control (fragmented RNA without immunoprecipitation).

  • Sequencing and Data Analysis:

    • Sequence the libraries on a high-throughput sequencing platform.

    • Align the sequencing reads to the reference genome/transcriptome.

    • Identify m3C peaks by identifying regions with a significant enrichment of reads in the IP sample compared to the input and demethylase-treated controls.

Site-Specific Cleavage Mapping with HAC-seq

Hydrazine-Aniline Cleavage sequencing (HAC-seq) is another powerful method for the single-nucleotide resolution mapping of m3C.

Protocol:

  • RNA Fragmentation and End-Repair:

    • Deplete ribosomal RNA from total RNA and fragment the remaining RNA to an average size of ~200 nucleotides.

    • Perform end-repair to ensure the fragments have 5'-phosphate and 3'-hydroxyl groups.

  • Hydrazine-Aniline Cleavage:

    • Treat the fragmented RNA with a 10% hydrazine solution in the presence of 3 M NaCl on ice for 4 hours. This reaction is specific for m3C under high salt conditions.

    • Stop the reaction by ethanol precipitation.

    • Resuspend the RNA pellet in a cleavage buffer (water:glacial acetic acid:aniline = 7:3:1) and incubate at room temperature in the dark for 2 hours to induce cleavage at the m3C sites.

  • Library Preparation and Sequencing:

    • Construct sequencing libraries from the cleaved RNA fragments. Only the 3' cleaved fragments will have the necessary 5'-phosphate for adapter ligation.

    • Sequence the libraries and align the reads to the reference transcriptome. The 5' ends of the reads will correspond to the position immediately downstream of the m3C modification.

Primer Extension Analysis

Primer extension analysis can be used to detect and locate m3C modifications in specific RNA molecules, particularly tRNAs.

Protocol:

  • Primer Design and Labeling:

    • Design a DNA oligonucleotide primer complementary to a region downstream of the suspected m3C site in the target RNA.

    • Label the 5' end of the primer with [γ-32P]ATP using T4 polynucleotide kinase.

  • Reverse Transcription:

    • Anneal the radiolabeled primer to the target RNA.

    • Perform reverse transcription using a reverse transcriptase (e.g., AMV or SuperScript). The presence of an m3C modification can cause the reverse transcriptase to pause or terminate, resulting in a truncated cDNA product.

  • Analysis:

    • Denature the reaction products and resolve them on a denaturing polyacrylamide gel.

    • Visualize the radiolabeled cDNA products by autoradiography. The size of the truncated product will indicate the position of the m3C modification.

Chemical Synthesis of m3C-Modified RNA Oligonucleotides

The chemical synthesis of RNA oligonucleotides containing m3C at specific positions is crucial for in vitro functional studies.

Protocol:

  • Synthesis of m3C Phosphoramidite:

    • Start with commercially available cytidine.

    • Perform N3-methylation using methyl iodide (MeI).

    • Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

    • Protect the 4-amino group with a benzoyl (Bz) group.

    • Protect the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.

    • Perform phosphitylation to generate the final m3C phosphoramidite building block.

  • Solid-Phase RNA Synthesis:

    • Use a standard automated RNA synthesizer.

    • Incorporate the m3C phosphoramidite at the desired position in the oligonucleotide sequence during the solid-phase synthesis cycle.

    • Cleave the synthesized oligonucleotide from the solid support and remove the protecting groups.

    • Purify the final m3C-modified RNA oligonucleotide using methods such as HPLC.

Signaling Pathways and Experimental Workflows

The regulation and function of this compound can be visualized through signaling pathways and experimental workflows.

m3C_Regulation METTL2 METTL2 SAH SAH METTL2->SAH m3C_tRNA m3C in tRNA METTL2->m3C_tRNA Methylation METTL6 METTL6 METTL6->SAH METTL6->m3C_tRNA Methylation METTL8 METTL8 METTL8->SAH m3C_mRNA m3C in mRNA METTL8->m3C_mRNA Methylation ALKBH3 ALKBH3 Succinate_CO2 Succinate, CO2 ALKBH3->Succinate_CO2 Cytidine_tRNA Cytidine in tRNA ALKBH3->Cytidine_tRNA Cytidine_mRNA Cytidine in mRNA ALKBH3->Cytidine_mRNA tRNA tRNA mRNA mRNA SAM SAM SAM->METTL2 Methyl donor SAM->METTL6 Methyl donor SAM->METTL8 Methyl donor Fe_alphaKG Fe(II), α-KG Fe_alphaKG->ALKBH3 Cofactors m3C_tRNA->ALKBH3 m3C_tRNA->Cytidine_tRNA Demethylation m3C_mRNA->ALKBH3 m3C_mRNA->Cytidine_mRNA Demethylation m3C_Detection_Workflow start RNA Sample rna_isolation RNA Isolation (Total, mRNA, or tRNA) start->rna_isolation quantification Quantification (LC-MS/MS) rna_isolation->quantification mapping Mapping rna_isolation->mapping ip_seq m3C-IP-seq mapping->ip_seq hac_seq HAC-seq mapping->hac_seq primer_ext Primer Extension (for specific RNAs) mapping->primer_ext data_analysis Data Analysis ip_seq->data_analysis hac_seq->data_analysis primer_ext->data_analysis end m3C Profile data_analysis->end

References

3-Methylcytidine (m3C): A Key Modification in Transfer RNA

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNA (tRNA) molecules are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. To ensure the fidelity and efficiency of this process, tRNAs undergo extensive post-transcriptional modification. Among the more than 170 known RNA modifications, 3-methylcytidine (m3C) is a crucial modification found in the anticodon loop of specific tRNAs. This modification plays a significant role in tRNA structure, codon recognition, and overall translational regulation. Dysregulation of m3C modification has been linked to various human diseases, particularly neurological disorders, making the enzymes responsible for its deposition potential therapeutic targets. This guide provides a comprehensive overview of 3-methylcytidine as a component of tRNA, including its biosynthesis, function, and the experimental methodologies used for its study.

A Note on Nomenclature: 3-Methylcytidine (m3C) vs. 3'-O-Methylcytidine

It is critical to distinguish between methylation on the base and methylation on the ribose sugar of the cytidine nucleoside. This guide focuses on 3-methylcytidine (m3C) , where a methyl group is added to the N3 position of the cytosine base. Another possible modification is O-methylation of the ribose, such as 2'-O-methylcytidine (Cm) , where a methyl group is added to the 2'-hydroxyl group of the ribose sugar. While 2'-O-methylation is also a common and important modification in tRNA that contributes to its structural stability, the primary focus of this document, and the subject of the majority of current research in this specific context, is the base modification m3C.

Biosynthesis of 3-Methylcytidine in tRNA

In mammals, the formation of 3-methylcytidine at position 32 (m3C32) of tRNA is catalyzed by a family of methyltransferase-like (METTL) enzymes with distinct substrate specificities. The primary enzymes involved are METTL2A, METTL2B, and METTL6. These enzymes utilize S-adenosylmethionine (SAM) as the methyl donor.

  • METTL2A and METTL2B: These closely related enzymes are responsible for the m3C32 modification in tRNA-Threonine and tRNA-Arginine isoacceptors.[1][2] Their activity is often dependent on the presence of other modifications in the tRNA, such as N6-threonylcarbamoyladenosine (t6A) at position 37. For the recognition of specific arginine tRNAs, METTL2 forms a complex with the DALR anticodon binding domain containing 3 (DALRD3) protein.[1]

  • METTL6: This enzyme specifically methylates tRNA-Serine isoacceptors at the C32 position. The efficiency and specificity of METTL6 are significantly enhanced through its interaction with the seryl-tRNA synthetase (SerRS), which acts as a cofactor, presenting the tRNA-Ser substrate to METTL6.[3][4]

The biosynthesis pathway is a highly regulated process ensuring the correct modification of specific tRNA molecules, which is crucial for their function.

G cluster_0 Cytoplasm SAM S-adenosyl- methionine (SAM) METTL2AB METTL2A/B SAM->METTL2AB METTL6 METTL6 SAM->METTL6 SAH S-adenosyl- homocysteine (SAH) unmod_tRNA_Arg_Thr Unmodified tRNA-Arg/tRNA-Thr unmod_tRNA_Arg_Thr->METTL2AB unmod_tRNA_Ser Unmodified tRNA-Ser unmod_tRNA_Ser->METTL6 METTL2AB->SAH m3C_tRNA_Arg_Thr m3C32-modified tRNA-Arg/tRNA-Thr METTL2AB->m3C_tRNA_Arg_Thr catalyzes methylation DALRD3 DALRD3 DALRD3->METTL2AB forms complex METTL6->SAH m3C_tRNA_Ser m3C32-modified tRNA-Ser METTL6->m3C_tRNA_Ser catalyzes methylation SerRS SerRS SerRS->METTL6 forms complex

Biosynthesis of m3C in tRNA.

Functional Role of 3-Methylcytidine in tRNA

The m3C modification at position 32, located in the anticodon loop, is not merely a decorative mark but plays a pivotal role in fine-tuning the function of tRNA.

  • tRNA Structure and Stability: The anticodon loop's conformation is critical for accurate codon recognition. The m3C32 modification influences the structure of the anticodon stem loop, contributing to the proper folding and stability of the tRNA molecule.[5]

  • Translational Fidelity and Efficiency: By stabilizing the anticodon loop structure, m3C32 ensures accurate codon-anticodon pairing on the ribosome.[6] The absence of this modification can lead to translational defects, including ribosome stalling and altered protein expression.[5] Specifically, the loss of m3C32 on tRNA-Ser-GCT has been shown to decrease the translation efficiency of mRNAs enriched in AGU serine codons.[5]

  • Cellular Processes and Disease: The importance of m3C in tRNA is underscored by its connection to human health. Deficiencies in m3C modification due to mutations in the associated enzymes or cofactors have been linked to neurodevelopmental disorders and epileptic encephalopathy.[1] Furthermore, dysregulation of m3C levels has been implicated in cancer progression and the maintenance of pluripotency in stem cells.[7]

Quantitative Analysis of 3-Methylcytidine in tRNA

The development of sensitive analytical techniques has enabled the quantification of m3C in tRNA, providing insights into the dynamics of this modification. The following tables summarize key quantitative findings from studies involving the knockout of m3C methyltransferases.

Enzyme KnockoutTissue/Cell LineReduction in Total tRNA m3CReference(s)
METTL2Mouse Brain & Liver~30-40%[8][9]
METTL6Mouse Brain & Liver~10-15%[8][9]
tRNA IsoacceptorEnzyme KnockoutObserved Effect on m3C LevelsReference(s)
tRNA-Ser (CGA, GCU, UGA/AGA)METTL6Approximately 50% decrease[7]
tRNA-Arg (UCU, CCU)METTL6No significant effect[7]
tRNA-Thr (CGU, UGU)METTL6No significant effect[7]
tRNA-Arg/tRNA-ThrMETTL2A/BSubstantial decrease[5]
tRNA-Ser (GCT)METTL2A/B/6 (Triple KO)Complete loss of m3C32[5]

Experimental Protocols

A variety of sophisticated techniques are employed to detect, locate, and quantify m3C in tRNA. Below are detailed overviews of the key experimental methodologies.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides in RNA. This method allows for the direct measurement of the absolute or relative abundance of m3C.

Methodology Overview:

  • tRNA Isolation: Total RNA is extracted from cells or tissues, followed by the purification of the tRNA fraction, often using size-exclusion chromatography or specialized RNA purification kits.

  • Enzymatic Digestion: The purified tRNA is completely digested into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

  • Chromatographic Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC), usually with a reversed-phase C18 column. A gradient of solvents, such as acetonitrile and ammonium acetate, is used to elute the nucleosides at different retention times.

  • Mass Spectrometry Analysis: The eluate from the HPLC is introduced into a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each nucleoside, including the canonical bases and m3C. For m3C, the characteristic transition is m/z 258.1 → 126.1.[10]

  • Quantification: The amount of m3C is determined by comparing the area under the peak for its specific MRM transition to that of the canonical nucleosides. Stable isotope-labeled internal standards can be used for absolute quantification.

G start tRNA Sample step1 Enzymatic Digestion to Nucleosides start->step1 step2 HPLC Separation step1->step2 step3 Tandem Mass Spectrometry (MRM) step2->step3 end Quantification of m3C step3->end

LC-MS/MS Workflow for m3C Quantification.
Localization by Primer Extension Analysis

Primer extension is a classic technique used to map the precise location of modifications in an RNA molecule that cause a block or pause in reverse transcription.

Methodology Overview:

  • Primer Design and Labeling: A DNA oligonucleotide primer complementary to a sequence downstream of the suspected modification site (C32) is synthesized. The 5' end of the primer is typically radiolabeled with 32P using T4 polynucleotide kinase.

  • Annealing: The labeled primer is annealed to the tRNA template.

  • Reverse Transcription: Reverse transcriptase is added along with deoxynucleotide triphosphates (dNTPs) to synthesize a complementary DNA (cDNA) strand. The presence of the m3C modification can cause the reverse transcriptase to stall or dissociate, resulting in a truncated cDNA product.

  • Gel Electrophoresis: The cDNA products are separated by size on a denaturing polyacrylamide sequencing gel.

  • Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled cDNA fragments. The size of the truncated product corresponds to the distance from the primer to the modification site, thereby pinpointing the location of the m3C. A sequencing ladder generated with the same primer is often run alongside to determine the exact position of the stop.

G start tRNA and 5'-radiolabeled primer step1 Annealing start->step1 step2 Reverse Transcription step1->step2 step3 Denaturing PAGE step2->step3 step4 Autoradiography step3->step4 end Identification of Reverse Transcription Stop step4->end

Primer Extension Workflow for m3C Localization.
Transcriptome-Wide Mapping by High-Throughput Sequencing

Recent advances in sequencing technology have led to the development of methods for the transcriptome-wide mapping of RNA modifications at single-nucleotide resolution.

a) DM-tRNA-seq (Demethylase-assisted tRNA sequencing):

This method utilizes the demethylase AlkB to remove m3C modifications, which facilitates more efficient reverse transcription and allows for the identification of modification sites through comparison with untreated samples.

b) HAC-seq (Hydrazine-Aniline Cleavage sequencing):

HAC-seq is a chemistry-based method that specifically cleaves the RNA backbone at m3C sites.[11][12]

Methodology Overview (HAC-seq):

  • RNA Preparation: Total RNA is isolated and depleted of ribosomal RNA (rRNA).

  • Hydrazine/Aniline Treatment: The RNA is treated with hydrazine, which opens the pyrimidine ring of cytidine. Subsequent treatment with aniline leads to the specific cleavage of the RNA backbone at the site of the modified cytidine (m3C).

  • Library Preparation: The resulting RNA fragments are ligated to adapters and converted to a cDNA library for high-throughput sequencing.

  • Sequencing and Data Analysis: The library is sequenced, and the reads are aligned to the reference transcriptome. The cleavage sites, which appear as the 5' ends of the sequencing reads, correspond to the locations of m3C modifications. The frequency of cleavage at a specific site provides a semi-quantitative measure of the modification level.

G start Total RNA step1 rRNA Depletion start->step1 step2 Hydrazine/Aniline Cleavage step1->step2 step3 Library Preparation step2->step3 step4 High-Throughput Sequencing step3->step4 step5 Data Analysis: Alignment and Cleavage Site Identification step4->step5 end Transcriptome-wide m3C Map step5->end

HAC-seq Workflow for m3C Mapping.

Conclusion and Future Directions

3-methylcytidine is a vital post-transcriptional modification in tRNA with profound implications for translational fidelity, cellular homeostasis, and human health. The elucidation of the enzymes responsible for its biosynthesis and the development of sophisticated analytical techniques have significantly advanced our understanding of its role. Future research will likely focus on further dissecting the regulatory networks that control m3C deposition, exploring its role in other RNA species, and evaluating the therapeutic potential of targeting m3C methyltransferases in diseases such as cancer and neurological disorders. The methodologies outlined in this guide provide a robust toolkit for researchers to continue to unravel the complexities of this important epitranscriptomic mark.

References

role of 3'-O-Methylcytidine in messenger RNA function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 3'-O-Methylcytidine in Messenger RNA Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitranscriptomics has unveiled a complex landscape of chemical modifications that regulate messenger RNA (mRNA) function. While N3-methylcytidine and 2'-O-methylcytidine are recognized natural modifications, this compound (3'-O-Me-C) holds a unique position, primarily as a synthetic tool rather than a natural epitranscriptomic mark. This technical guide provides an in-depth exploration of this compound, clarifying its distinction from other cytidine modifications and detailing its principal role as a potent chain terminator in RNA synthesis. We will examine the functional implications of its incorporation into mRNA, its applications in research and therapeutics, and provide detailed experimental protocols for its use.

Introduction: Distinguishing this compound

The precise regulation of mRNA translation, stability, and localization is critical for cellular function. This regulation is often achieved through chemical modifications to the RNA molecule. It is crucial to distinguish this compound from other common cytidine modifications to understand its specific role.

  • This compound (3'-O-Me-C): A synthetic modification where a methyl group is added to the 3'-hydroxyl group of the ribose sugar. This modification sterically blocks the formation of a phosphodiester bond, thereby terminating RNA chain elongation.

  • N3-methylcytidine (m3C): A natural modification on the cytidine base itself, catalyzed by METTL family enzymes. m3C has been identified in tRNA and mRNA and is involved in regulating translation and RNA structure.[1][][3][4][5]

  • 2'-O-Methylcytidine (Cm): A widespread natural modification on the 2'-hydroxyl of the ribose sugar. It is found in various RNA species, including mRNA, and contributes to RNA stability, folding, and protection from nuclease degradation.[6]

This guide focuses exclusively on this compound, a molecule whose primary significance lies in its application as a tool to manipulate and study mRNA function.

The Core Function: Chain Termination of RNA Synthesis

The defining characteristic of this compound is its function as a chain terminator. During transcription or replication, RNA polymerases catalyze the addition of ribonucleotides to the free 3'-hydroxyl group of the growing RNA strand. The presence of a methyl group at this 3'-O position makes this nucleophilic attack impossible, leading to the immediate cessation of chain elongation.[7][]

This property is analogous to the mechanism of dideoxynucleotides (ddNTPs) used in Sanger DNA sequencing. When this compound triphosphate (3'-O-Me-CTP) is incorporated into a nascent RNA strand, the polymerase cannot add the next nucleotide, resulting in a truncated transcript.

Logical Relationship: Mechanism of Chain Termination

chain_termination cluster_elongation Normal Elongation cluster_termination Chain Termination RNA_strand Growing RNA Strand (with 3'-OH) Polymerase RNA Polymerase RNA_strand->Polymerase binds NTP Incoming NTP NTP->Polymerase binds Elongated_RNA Elongated RNA Strand (n+1) Polymerase->Elongated_RNA forms phosphodiester bond RNA_strand_term Growing RNA Strand (with 3'-OH) Polymerase_term RNA Polymerase RNA_strand_term->Polymerase_term binds Terminator_NTP 3'-O-Me-CTP Terminator_NTP->Polymerase_term binds Truncated_RNA Truncated RNA Strand (capped with 3'-O-Me) Polymerase_term->Truncated_RNA incorporation No_Elongation Elongation Halted Truncated_RNA->No_Elongation blocks further addition

Caption: Mechanism of RNA chain termination by this compound.

Impact on mRNA Function

The incorporation of this compound into an mRNA molecule has profound, albeit artificially induced, effects on its stability and translatability.

mRNA Stability

When this compound is added to the 3'-terminus of an mRNA molecule, it can enhance its stability. The primary pathway for mRNA degradation in eukaryotes is initiated by the shortening of the 3' poly(A) tail by deadenylases, followed by 3'→5' exonucleolytic decay. A 3'-O-methylated terminus is resistant to these 3'→5' exonucleases, thereby protecting the mRNA from degradation and increasing its cellular half-life.[7] This is a key application in the development of RNA-based therapeutics.

mRNA Translation

The effect of this compound on translation depends on its position.

  • At the 3'-Terminus: Its presence at the 3'-end does not directly interfere with the process of translation initiation or elongation, which proceeds in the 5'→3' direction. However, by stabilizing the mRNA, it can indirectly lead to an overall increase in protein production from that transcript over time.

  • Internal Incorporation: The incorporation of 3'-O-Me-C within the coding sequence would act as a potent inhibitor of translation elongation. The ribosome would stall at the site of the modification, as the machinery that facilitates peptide bond formation and translocation would be obstructed, leading to premature termination and the production of a truncated, non-functional polypeptide. However, this internal incorporation is not a common application.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

  • Antisense Oligonucleotides (ASOs): ASOs are short, synthetic nucleic acid strands that bind to a target mRNA and modulate its function. Modifying the 3'-end of an ASO with this compound prevents its degradation by cellular exonucleases, extending its half-life and therapeutic effect.[7]

  • RNA Therapeutics: For therapeutic mRNAs (e.g., vaccines, protein replacement therapies), ensuring stability is paramount. While other modifications like 2'-O-methylation are more common for this purpose, 3'-end capping with a non-extendable nucleotide like 3'-O-Me-C is a viable strategy to enhance stability.[]

  • Studying Polymerase Activity: 3'-O-Me-CTP can be used in biochemical assays to study the kinetics and fidelity of RNA polymerases.[10] Its incorporation provides a definitive stop point for the enzyme, allowing for precise analysis of the polymerization reaction.

  • Control in In Vitro Transcription: It can be used to control the length of transcripts produced during in vitro transcription reactions.

Quantitative Data Summary

While extensive quantitative data on the natural abundance of this compound in mRNA is absent due to its synthetic nature, we can summarize the impact of related modifications on RNA stability. The stability of an RNA duplex is measured by its melting temperature (Tm).

ModificationSystemEffect on Duplex Stability (Tm)Reference
2'-O-Methylation (General) RNA:RNA DuplexIncreases Tm (~0.2 kcal/mol per modification)[11]
2'-O-Methyl Oligonucleotides RNA:RNA DuplexHigher Tm than corresponding DNA:RNA duplex[6]

Experimental Protocols

Protocol for Synthesis of 3'-O-Methylated RNA Oligonucleotides

The synthesis of RNA oligonucleotides containing a terminal this compound is typically achieved via automated solid-phase phosphoramidite chemistry. The key difference from a standard RNA synthesis protocol is the use of a this compound-derivatized solid support.

Workflow:

Caption: Workflow for solid-phase synthesis of a 3'-O-methylated RNA oligo.

Methodology:

  • Support Preparation: Begin with a Controlled Pore Glass (CPG) solid support derivatized with this compound. The 5'-hydroxyl group of this initial nucleoside is protected with a dimethoxytrityl (DMT) group.

  • Synthesis Cycle (Automated Synthesizer):

    • Deblocking: The 5'-DMT group is removed using a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the free 5'-hydroxyl group.

    • Coupling: The next RNA phosphoramidite building block is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl group of the support-bound nucleoside.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated with acetic anhydride to prevent the formation of deletion mutants in subsequent cycles.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

  • Repeat: The cycle is repeated until the desired RNA sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support using a base (e.g., concentrated ammonium hydroxide or a mixture with methylamine). This step also removes the protecting groups from the phosphate backbone and the nucleobases.

  • 2'-OH Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride source like triethylamine trihydrofluoride (TEA·3HF).

  • Purification: The final product is purified, typically by High-Performance Liquid Chromatography (HPLC), to isolate the full-length 3'-O-methylated oligonucleotide.

Protocol for In Vitro Transcription Termination Assay

This assay demonstrates the chain-terminating property of 3'-O-Me-CTP.

Materials:

  • Linearized DNA template containing a promoter (e.g., T7) and a downstream sequence.

  • T7 RNA Polymerase.

  • Ribonucleotide solution (ATP, GTP, UTP).

  • CTP and this compound-5'-Triphosphate (3'-O-Me-CTP).[10][12]

  • Transcription buffer.

  • Radiolabeled nucleotide (e.g., [α-³²P]UTP) for visualization.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) setup.

Methodology:

  • Set up Reactions: Prepare two transcription reactions.

    • Control Reaction: Combine the DNA template, T7 RNA Polymerase, transcription buffer, ATP, GTP, UTP, [α-³²P]UTP, and a standard concentration of CTP.

    • Termination Reaction: Prepare an identical reaction, but replace a portion of the CTP with 3'-O-Me-CTP. A range of CTP:3'-O-Me-CTP ratios can be tested.

  • Incubation: Incubate both reactions at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reactions by adding a denaturing loading buffer (containing formamide and EDTA).

  • Electrophoresis: Denature the samples by heating and load them onto a denaturing polyacrylamide gel.

  • Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.

Expected Results:

  • The control lane will show a prominent band corresponding to the full-length RNA transcript.

  • The termination lane will show a ladder of shorter bands in addition to a reduced amount of the full-length transcript. Each band in the ladder corresponds to a transcript that was terminated at a position where a cytosine was to be incorporated, due to the integration of 3'-O-Me-CTP. The intensity of the full-length band will decrease as the ratio of 3'-O-Me-CTP to CTP increases.

Conclusion

While not a component of the natural epitranscriptome, this compound is a powerful synthetic nucleotide that plays a critical role in the study and application of mRNA. Its function as an irreversible chain terminator provides a robust mechanism for controlling RNA synthesis, enhancing the stability of synthetic oligonucleotides, and probing the activity of polymerases. For researchers and professionals in drug development, understanding the properties and applications of this compound is essential for designing nuclease-resistant antisense therapies, developing stable mRNA-based therapeutics, and conducting fundamental research into the mechanisms of transcription and translation.

References

Unveiling the Enigmatic World of 3'-O-Methylcytidine: A Technical Guide to Its Synthesis and a Review of Related Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylcytidine is a modified nucleoside with potential applications in various research and therapeutic areas. However, a comprehensive understanding of its natural biosynthesis and enzymatic pathways remains elusive in current scientific literature. This technical guide addresses this knowledge gap by providing a detailed overview of the chemical synthesis of this compound. In the absence of documented biosynthetic pathways for this specific modification, this guide presents an in-depth analysis of the well-characterized enzymatic pathways for the closely related N3-methylcytidine and 2'-O-Methylcytidine. This comparative approach offers valuable insights into the potential mechanisms and enzymatic machinery that could be involved in cytidine methylation. The guide includes detailed experimental protocols, quantitative data on relevant enzymes, and pathway visualizations to serve as a critical resource for researchers in the fields of biochemistry, drug development, and molecular biology.

Introduction: The Scarcity of Biosynthetic Information on this compound

This compound is a structural analog of the canonical nucleoside cytidine, featuring a methyl group attached to the 3'-hydroxyl of the ribose sugar. While the chemical synthesis of this compound is achievable, information regarding its natural occurrence and enzymatic production is notably absent from published scientific research. A thorough investigation of existing literature reveals no identified enzymes or defined biosynthetic pathways responsible for the 3'-O-methylation of cytidine in any organism.

One commercial supplier suggests that this compound may have "biosynthetic pathways similar to other nucleic acids," but this claim is not substantiated by any cited research, leaving the natural synthesis of this molecule an open question.[1] This lack of information highlights a significant area for future research.

Given the interest in modified nucleosides for therapeutic and research applications, this guide provides a practical resource by focusing on what is currently known: its chemical synthesis. Furthermore, to provide a robust scientific context, we will explore the well-documented biosynthetic pathways of two related methylated cytidine analogs: N3-methylcytidine (m3C) and 2'-O-Methylcytidine. Understanding these pathways can provide a framework for hypothesizing potential mechanisms for this compound biosynthesis.

Chemical Synthesis of this compound

In the absence of a known biosynthetic route, chemical synthesis remains the primary method for obtaining this compound for research and development. The following section outlines a general synthetic scheme based on established methods for nucleoside modification, including a patented method for the synthesis of 3'-O-methylpyrimidine nucleosides.

General Synthetic Strategy

The chemical synthesis of this compound typically involves a multi-step process that includes the protection of reactive functional groups, selective methylation of the 3'-hydroxyl group, and subsequent deprotection to yield the final product. A plausible synthetic route is outlined below.

chemical_synthesis_3_O_Methylcytidine Cytidine Cytidine Protected_Cytidine Protected Cytidine (e.g., 2',5'-O-protected) Cytidine->Protected_Cytidine Protection Methylated_Protected_Cytidine 3'-O-Methylated Protected Cytidine Protected_Cytidine->Methylated_Protected_Cytidine Methylation (e.g., CH3I, NaH) Final_Product This compound Methylated_Protected_Cytidine->Final_Product Deprotection m3C_Biosynthesis cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_nucleus Nucleus/Cytoplasm Cytidine_tRNA Cytidine in tRNA m3C_tRNA N3-methylcytidine in tRNA Cytidine_tRNA->m3C_tRNA SAM -> SAH METTL2 METTL2 METTL2->Cytidine_tRNA targets tRNA(Thr), tRNA(Arg) METTL6 METTL6 METTL6->Cytidine_tRNA targets tRNA(Ser) Cytidine_mt_tRNA Cytidine in mt-tRNA m3C_mt_tRNA N3-methylcytidine in mt-tRNA Cytidine_mt_tRNA->m3C_mt_tRNA SAM -> SAH METTL8_mito METTL8 METTL8_mito->Cytidine_mt_tRNA targets mt-tRNA(Thr), mt-tRNA(Ser) Cytidine_mRNA Cytidine in mRNA m3C_mRNA N3-methylcytidine in mRNA Cytidine_mRNA->m3C_mRNA SAM -> SAH METTL8_nuc METTL8 METTL8_nuc->Cytidine_mRNA

References

An In-depth Technical Guide to 3'-O-Methylcytidine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-O-Methylcytidine is a modified nucleoside, an analogue of cytidine, that has garnered interest within the scientific community for its potential as a therapeutic agent. Its structural similarity to the natural nucleoside allows it to interact with key cellular machinery, while the methyl group at the 3'-O-position confers unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its role as a DNA methyltransferase inhibitor and an antibacterial agent. Detailed experimental protocols are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the pyrimidine nucleoside cytidine, characterized by a methyl group attached to the hydroxyl group at the 3' position of the ribose sugar. This modification distinguishes it from its isomer, 3-methylcytidine (m3C), where the methyl group is located on the cytidine base.

Chemical Structure:

Figure 1. Chemical structure of this compound.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₁₀H₁₅N₃O₅[1][2][3]
Molecular Weight 257.24 g/mol [1][2][3]
CAS Number 20594-00-7[1][3]
Appearance White to off-white solid[4]
Melting Point Data not available
Boiling Point 471.9 ± 55.0 °C (Predicted for isomer 3-methylcytidine)[4]
Solubility
   DMSO≥ 100 mg/mL[5]
   Aqueous BuffersSoluble with co-solvents (e.g., 10% DMSO, 40% PEG300, 5% Tween-80 in saline)[5]
   WaterData not available
   EthanolData not available
   MethanolData not available
Storage Store at -20°C[3]

Synthesis and Purification

Proposed Synthetic Workflow

G Cytidine Cytidine Protected_Cytidine Protection of 5'-OH and 4-NH₂ groups Cytidine->Protected_Cytidine Methylation Selective 3'-O-Methylation Protected_Cytidine->Methylation Deprotection Deprotection Methylation->Deprotection Purification Purification (Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product

Figure 2. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of N3-methylcytidine and would require optimization for the synthesis of this compound.[6]

Materials:

  • Cytidine

  • Dimethoxytrityl chloride (DMTr-Cl)

  • Pyridine

  • Benzoyl chloride (Bz-Cl)

  • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • A base for methylation (e.g., sodium hydride)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Ammonia in methanol

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Solvents for HPLC

Procedure:

  • 5'-O-DMTr Protection: Dissolve cytidine in pyridine and add DMTr-Cl. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product by silica gel chromatography to obtain 5'-O-DMTr-cytidine.

  • 4-N-Benzoyl Protection: Dissolve 5'-O-DMTr-cytidine in pyridine and add benzoyl chloride. Stir at room temperature until the reaction is complete. Work up and purify by silica gel chromatography to yield 5'-O-DMTr-4-N-benzoyl-cytidine.

  • 2'-O-TBDMS Protection: Protect the 2'-hydroxyl group using TBDMS-Cl and imidazole in a suitable solvent like DMF. This step is crucial for directing methylation to the 3'-position. Purify the product to obtain 5'-O-DMTr-4-N-benzoyl-2'-O-TBDMS-cytidine.

  • 3'-O-Methylation: Dissolve the protected cytidine derivative in an anhydrous aprotic solvent (e.g., THF or DMF) and treat with a strong base (e.g., NaH) to deprotonate the 3'-hydroxyl group. Add the methylating agent (e.g., methyl iodide) and stir until the reaction is complete. Quench the reaction carefully and purify the product.

  • Deprotection: Remove the protecting groups. The benzoyl and DMTr groups can be removed by treatment with ammonia in methanol, and the TBDMS group can be removed using a fluoride source like TBAF.

  • Purification: Purify the final product, this compound, using silica gel chromatography followed by preparative HPLC to achieve high purity.

Biological and Pharmacological Properties

This compound exhibits interesting biological activities, primarily as an inhibitor of DNA methyltransferases and as an antibacterial agent.

Inhibition of DNA Methyltransferases (DNMTs)

As a cytidine analog, this compound is hypothesized to interfere with the process of DNA methylation, a key epigenetic modification.[5] DNA methyltransferases (DNMTs) are responsible for transferring a methyl group to the C5 position of cytosine residues in DNA. Aberrant DNA methylation is a hallmark of many diseases, including cancer. By acting as a competitive inhibitor or being incorporated into DNA and disrupting the methylation process, this compound has potential as an anti-metabolic and anti-tumor agent.[5]

Experimental Protocol: In Vitro DNMT1 Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against DNMT1 and can be adapted for this compound.

Materials:

  • Recombinant human DNMT1 enzyme

  • DNMT1 substrate (hemimethylated DNA)

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • This compound (test inhibitor)

  • Known DNMT1 inhibitor (positive control, e.g., S-adenosyl-L-homocysteine)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)

  • Detection system (e.g., radio-labeled SAM and scintillation counting, or an ELISA-based method with an anti-5-methylcytosine antibody)

Procedure:

  • Reaction Setup: In a microplate, prepare reaction mixtures containing assay buffer, DNMT1 substrate, and various concentrations of this compound. Include a positive control (known inhibitor) and a no-inhibitor control.

  • Enzyme Addition: Add recombinant DNMT1 to all wells except for the blank.

  • Initiation of Reaction: Start the reaction by adding SAM to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the methylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of DNA methylation.

    • Radiometric Assay: If using [³H]-SAM, capture the DNA on a filter, wash away unincorporated SAM, and measure the incorporated radioactivity using a scintillation counter.

    • ELISA-based Assay: If using an antibody-based detection method, follow the manufacturer's protocol, which typically involves binding the DNA to the plate, incubating with a primary antibody against 5-methylcytosine, followed by a secondary HRP-conjugated antibody and a colorimetric substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Antibacterial Activity

This compound has been reported to inhibit bacterial growth by interfering with ribosomal function, leading to reduced protein synthesis.[1][3] This suggests that the compound may act as a translational inhibitor in bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain like E. coli.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in CAMHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanism of Action

Currently, there is no direct evidence in the scientific literature to suggest that this compound modulates specific intracellular signaling pathways. Its known mechanisms of action involve direct interaction with enzymes (DNMTs) or interference with fundamental cellular processes like protein synthesis at the ribosomal level.

Proposed Mechanism of Action Workflow

G cluster_0 Epigenetic Regulation cluster_1 Protein Synthesis DNMT1 DNMT1 DNA_Methylation DNA Methylation DNMT1->DNA_Methylation Gene_Silencing Gene Silencing DNA_Methylation->Gene_Silencing Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Methylcytidine This compound Methylcytidine->DNMT1 Inhibition Methylcytidine->Ribosome Inhibition

Figure 3. High-level overview of the proposed mechanisms of action for this compound.

Further research is required to elucidate the precise molecular interactions and to determine if this compound has any downstream effects on cellular signaling cascades.

Conclusion

This compound is a promising modified nucleoside with demonstrated potential in the fields of oncology and infectious diseases. Its ability to inhibit DNA methyltransferases and bacterial protein synthesis warrants further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the synthesis, purification, and biological evaluation of this compound. Future studies should focus on obtaining more detailed physicochemical data, optimizing the synthetic route, and elucidating the precise molecular mechanisms of action, including any potential involvement in cellular signaling pathways. Such efforts will be crucial for the potential translation of this compound into a clinically relevant therapeutic agent.

References

natural occurrence of 3'-O-Methylcytidine in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of 3'-O-Methylcytidine

Introduction

This compound (m³C) is a post-transcriptional RNA modification, a chemical alteration to the standard cytidine nucleoside.[1][2] First identified in the total RNA of Saccharomyces cerevisiae, its presence has since been confirmed across eukaryotes and in specific viral RNAs.[3][4] This modification plays a crucial role in fine-tuning the structure and function of RNA molecules, thereby influencing fundamental biological processes such as translation, RNA stability, and the cellular stress response.[2][5] This guide provides a comprehensive overview of the natural occurrence of m³C, its biosynthesis, biological functions, and the experimental methodologies used for its detection and quantification, tailored for researchers and professionals in drug development.

Natural Occurrence and Distribution

This compound is found in various RNA types across different domains of life, although it is most extensively studied in eukaryotes. It is notably present in transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA) and ribosomal RNA (rRNA).[3][6][7]

Eukaryotes

In eukaryotes, m³C is predominantly found in tRNA molecules, particularly at position 32 in the anticodon loop of specific tRNA isoacceptors for serine, threonine, and arginine.[3][8][9] Its presence has also been noted at other positions, such as position 47d in the variable loop of tRNASer and position 20 of tRNAMet-e.[3][8] The modification has been identified and quantified in various organisms, including yeast (Saccharomyces cerevisiae, Schizosaccharomyces pombe), mice, and humans.[3][9] More recently, m³C was discovered in mammalian mRNA, suggesting a broader role in gene expression regulation beyond tRNA-mediated translation.[3][4][6]

Archaea and Bacteria

While the majority of research has focused on eukaryotes, RNA modifications are known to be widespread in both Archaea and Bacteria to help stabilize RNA structures, especially in extremophiles.[10][11] While specific quantitative data for this compound in these domains is less prevalent in literature compared to eukaryotes, studies mapping the entire RNA "modificome" have detected m³C in various bacterial species.[12] In archaea, which feature a diverse array of RNA modifications, m³C is also presumed to be present, contributing to the functional repertoire of their stable RNAs.[13][14][15]

Viruses

The m³C modification has been detected in the RNA of several positive-sense RNA viruses, including Zika virus (ZIKV), Hepatitis C virus (HCV), and Dengue virus (DENV).[4] Its presence in viral RNA suggests a potential role in the viral life cycle, possibly influencing viral replication, translation, or evasion of the host immune response.

Quantitative Data on this compound Occurrence

The following table summarizes the quantitative measurements of m³C levels in different organisms and RNA types as reported in the literature. These values are typically determined by highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Organism/Cell LineRNA TypeQuantitative MeasurementReference
Mouse (WT)tRNA (Liver & Brain)Baseline levels (reduction observed in KO models)[3]
Mouse (Mettl2 KO)tRNA (Liver & Brain)~35% reduction compared to Wild-Type[3]
Mouse (Mettl6 KO)tRNA (Liver & Brain)~12% reduction compared to Wild-Type[3]
Human (HeLa, HCT116)mRNA~5 m³C per 100,000 cytidines[3]
Human (HeLa, HepG2, etc.)Small RNA (<200 nt)0.002% to 0.007% of total cytidine[16]

Biosynthesis and Regulation

The formation of m³C is catalyzed by a family of S-adenosylmethionine (SAM)-dependent RNA methyltransferases. These "writer" enzymes specifically recognize target cytidine residues within a particular RNA sequence and structural context.

Key Methyltransferases (Writers):

  • Yeast: In S. cerevisiae, the enzyme Trm140 is responsible for m³C32 formation in both tRNAThr and tRNASer.[3] In the fission yeast S. pombe, this function is divided between two homologous enzymes: Trm140 and Trm141.[3][9]

  • Humans and Mice: Mammals possess three distinct m³C methyltransferases from the METTL (methyltransferase-like) family:[3][6]

    • METTL2 (TRM141 homolog): Modifies tRNAThr and tRNAArg at position 32.[3][8]

    • METTL6 (TRM140 homolog): Primarily modifies tRNASer isoacceptors.[3][8]

    • METTL8: The first identified mRNA-specific m³C methyltransferase.[3][4][6]

The process can be reversed by demethylases, or "erasers." The enzyme ALKBH3 has been shown to have demethylation activity, removing the methyl group from m³C and restoring it to cytidine, indicating that this modification is dynamic.[4]

Biosynthesis_of_3_O_Methylcytidine cluster_reactants Substrates cluster_products Products C_RNA Cytidine in RNA Enzyme METTL/Trm Methyltransferase ('Writer') C_RNA->Enzyme SAM S-Adenosyl Methionine (SAM) SAM->Enzyme m3C_RNA This compound in RNA SAH S-Adenosyl Homocysteine (SAH) Enzyme->m3C_RNA Enzyme->SAH

Diagram 1: Enzymatic synthesis of this compound.

Biological Functions

The methylation of cytidine at the N3 position has significant structural and functional consequences for the RNA molecule.

  • tRNA Structure and Stability: The m³C modification at position 32 in the anticodon loop influences the local tRNA structure.[2] This structural alteration is critical for proper codon recognition and maintaining the translational reading frame.

  • Translation Fidelity: The lack of m³C32 modification can impair translation.[2] The modification helps to reinforce the correct codon-anticodon pairing at the ribosome, thereby preventing frameshift errors and ensuring the fidelity of protein synthesis.[5]

  • mRNA Regulation: The discovery of m³C in mRNA by METTL8 opens up new avenues of investigation.[6] Like other mRNA modifications such as m⁶A, m³C may play a role in regulating mRNA stability, splicing, nuclear export, and translation efficiency, contributing to a dynamic layer of gene expression control known as the "epitranscriptome."[2][3]

Functional_Impact_of_m3C cluster_process Molecular Process cluster_outcome Cellular Outcome m3C_mod m³C Modification of tRNA at C32 tRNA_struct Altered tRNA Anticodon Loop Structure m3C_mod->tRNA_struct influences codon_rec Enhanced Codon Recognition tRNA_struct->codon_rec enables translation Increased Translation Fidelity codon_rec->translation leads to protein Correct Protein Synthesis translation->protein Experimental_Workflow_LCMS start Biological Sample (Cells or Tissue) rna_extraction 1. Total RNA Extraction start->rna_extraction rna_qc 2. RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc rna_digestion 3. Enzymatic Digestion (Nuclease P1 + BAP) rna_qc->rna_digestion hplc 4. HPLC Separation (C18 Column) rna_digestion->hplc msms 5. Tandem MS Detection (Positive ESI, MRM Mode) hplc->msms data_analysis 6. Data Analysis (Peak Integration & Quantification) msms->data_analysis end Relative Abundance of m³C data_analysis->end

References

The Impact of 3'-O-Methylcytidine on Gene Expression Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleosides are at the forefront of epitranscriptomics and drug development, offering novel mechanisms for regulating gene expression and combating disease. Among these, 3'-O-Methylcytidine, a synthetic analog of cytidine, presents a compelling area of investigation for its potential to modulate cellular processes. While direct research on this compound is limited, this technical guide synthesizes current knowledge from related 2'-O-methylated and N3-methylcytidine modifications to provide a comprehensive overview of its putative impact on gene expression. This document outlines potential mechanisms of action, detailed experimental protocols for investigation, and hypothetical signaling pathways, offering a foundational resource for researchers and drug development professionals.

Introduction: The Role of Modified Nucleosides in Gene Regulation

The landscape of gene expression regulation extends beyond the canonical four-base genetic code. Post-transcriptional modifications of RNA, collectively known as the epitranscriptome, add a dynamic layer of control over mRNA stability, translation, and function.[1][2] Methylation of nucleosides is a common and critical modification, with well-documented roles in fine-tuning gene expression.[1][3]

This compound is a cytidine analog featuring a methyl group at the 3'-hydroxyl position of the ribose sugar.[4] While its natural occurrence in cellular RNA has not been established, its structural similarity to other methylated nucleosides suggests it could influence gene expression through several mechanisms if introduced into a biological system. This guide will explore these potential impacts, drawing parallels from the extensively studied 2'-O-methylated nucleosides and N3-methylcytidine (m3C).

Potential Mechanisms of Action of this compound

The introduction of a methyl group on the ribose sugar can have profound effects on the physicochemical properties of the nucleoside, which in turn can alter its biological activity. The primary hypothetical mechanisms by which this compound could regulate gene expression are detailed below.

Incorporation into RNA and Alteration of RNA Stability

If this compound is metabolized into its triphosphate form, it could be incorporated into nascent RNA transcripts by RNA polymerases. The presence of the 3'-O-methyl group would likely terminate transcription, as the 3'-hydroxyl group is necessary for the formation of the phosphodiester bond to the next nucleotide.[5] This would lead to the production of truncated RNA molecules, effectively downregulating the expression of the affected genes.

Alternatively, if incorporated internally via non-canonical mechanisms or if it affects RNA modifying enzymes, the methyl group could sterically hinder the binding of ribonucleases, thereby increasing the stability and half-life of the RNA molecule.[6]

Modulation of Translation

Ribosomal RNAs (rRNAs) and transfer RNAs (tRNAs) are rich in 2'-O-methylations, which are crucial for ribosome biogenesis and function.[7] The presence of a 3'-O-methyl group on cytidine within these RNAs could disrupt their structure and function. For instance, modifications in the anticodon loop of tRNA can influence decoding specificity and translation efficiency.[8][9] If this compound were incorporated into tRNA, it could alter codon recognition, leading to translational frameshifting or premature termination.

Inhibition of DNA Methyltransferases

Some cytidine analogs are known to inhibit DNA methyltransferases (DNMTs).[10] DNA methylation is a key epigenetic mechanism for gene silencing.[11][12] By inhibiting DNMTs, this compound could lead to a global or gene-specific decrease in DNA methylation, resulting in the reactivation of silenced genes.

Quantitative Data Summary

Direct quantitative data on the effects of this compound on gene expression are not currently available in published literature. However, based on studies of related compounds like N3-methylcytidine (m3C), we can anticipate the types of quantitative changes that might be observed. The following table summarizes the observed effects of m3C methyltransferase depletion, which could be mimicked by a functional inhibitor like this compound.

Modification/Target Cell/Tissue Type Observed Effect Potential Implication for this compound Reference
m3C levels in total tRNAMouse liver and brain~35% reduction in METTL2 knockout micePotential for this compound to alter tRNA modification levels.[13]
m3C levels in total tRNAMouse liver and brain~12% reduction in METTL6 knockout miceSuggests specific methyltransferases could be targeted.[13]
m3C levels in mRNAHuman cells~5 m3C per 10^5 cytidinesIndicates that mRNA could be a direct target for modification or the effects of this compound.[13]

Experimental Protocols

To investigate the impact of this compound on gene expression, a series of well-established molecular biology techniques can be employed.

Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line for anti-tumor studies).

  • Cell Culture: Culture the cells in appropriate media and conditions until they reach approximately 70-80% confluency.

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Dilute the stock solution in culture media to achieve the desired final concentrations for treatment. Include a vehicle control (solvent only).

  • Incubation: Treat the cells with this compound for various time points (e.g., 24, 48, 72 hours) to assess both early and late effects on gene expression.

RNA Isolation and Gene Expression Analysis (RT-qPCR)
  • RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[14]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes of interest and a housekeeping gene for normalization (e.g., GAPDH, ACTB). Use a fluorescent dye like SYBR Green or probe-based chemistry for detection.

  • Data Analysis: Calculate the relative gene expression changes using the delta-delta Ct method.[14]

Quantification of this compound in RNA by LC-MS/MS
  • RNA Digestion: After treating cells and isolating total RNA, digest the RNA to single nucleosides using a cocktail of enzymes such as nuclease P1, phosphodiesterase I, and alkaline phosphatase.[15]

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography (LC) and detect and quantify them using tandem mass spectrometry (MS/MS). A specific mass transition for this compound (e.g., m/z 258.1 → 126.1 for the protonated molecule and a characteristic fragment) would need to be established.[13][15]

  • Quantification: Use a standard curve generated with known amounts of synthetic this compound to quantify its abundance relative to the canonical nucleosides.

Visualizing a Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for this compound's action and a general experimental workflow for its study.

G cluster_extracellular Extracellular cluster_cell Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 3-O-MeC_ext This compound NT Nucleoside Transporter 3-O-MeC_ext->NT Uptake 3-O-MeC_int This compound NT->3-O-MeC_int Kinases Cellular Kinases 3-O-MeC_int->Kinases DNMT DNA Methyltransferase 3-O-MeC_int->DNMT Inhibition Ribosome Ribosome 3-O-MeC_int->Ribosome Incorporation into tRNA/rRNA 3-O-MeCTP 3'-O-Me-CTP Kinases->3-O-MeCTP Phosphorylation RNAPol RNA Polymerase 3-O-MeCTP->RNAPol Inhibition/ Incorporation Transcription Transcription RNAPol->Transcription DNA_Methylation DNA Methylation DNMT->DNA_Methylation Gene_Expression Gene Expression Transcription->Gene_Expression Modulates DNA_Methylation->Gene_Expression Represses Translation Translation Ribosome->Translation Protein_Synthesis Protein Synthesis Translation->Protein_Synthesis Protein_Synthesis->Gene_Expression Alters

Hypothetical signaling pathway of this compound.

G cluster_analysis Analysis Start Start CellCulture Cell Culture Start->CellCulture Treatment Treat with This compound CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Isolation Protein Isolation Harvest->Protein_Isolation Metabolite_Extraction Metabolite Extraction Harvest->Metabolite_Extraction RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Microarray Microarray/ RNA-Seq RNA_Isolation->Microarray Western_Blot Western Blot Protein_Isolation->Western_Blot LC_MS LC-MS/MS Metabolite_Extraction->LC_MS Data_Analysis Data Analysis RT_qPCR->Data_Analysis Microarray->Data_Analysis Western_Blot->Data_Analysis LC_MS->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents an intriguing molecule with the potential to impact gene expression through multiple pathways, including transcription termination, alteration of RNA stability and translation, and inhibition of epigenetic modifiers. While direct experimental evidence is currently lacking, the well-established roles of similar modified nucleosides provide a strong rationale for its investigation.

Future research should focus on synthesizing this compound-5'-triphosphate to directly test its incorporation by RNA polymerases in vitro.[16][17][18][] Cellular studies are needed to determine its uptake, metabolism, and dose-dependent effects on global gene expression using techniques like RNA-sequencing.[20][21][22] Furthermore, investigating its impact on DNA methylation and the activity of specific RNA methyltransferases will be crucial to elucidating its precise mechanisms of action. The experimental framework provided in this guide offers a starting point for the scientific community to unravel the biological functions of this promising cytidine analog.

References

Unveiling the Role of 3'-O-Methylcytidine in Translational Control: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of protein synthesis is subject to multiple layers of regulation, extending beyond the primary sequence of messenger RNA (mRNA). Post-transcriptional modifications of RNA nucleosides have emerged as critical players in fine-tuning translation, thereby influencing a vast array of cellular processes. Among these, 3'-O-Methylcytidine (3'-(O)-Me-C), a subtle yet significant modification, has garnered increasing attention for its role in modulating the efficiency and fidelity of translation. This technical guide provides an in-depth exploration of the function of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated molecular pathways.

The Enzymatic Machinery of this compound Synthesis

The addition of a methyl group to the 3'-hydroxyl of the ribose of cytidine is catalyzed by a family of methyltransferases. In mammals, three distinct enzymes have been identified to be responsible for this modification:

  • METTL2 (Methyltransferase-like 2): Primarily modifies transfer RNA (tRNA), contributing to the m3C modification at position 32 of tRNA-Thr and tRNA-Arg isoacceptors.[1][2]

  • METTL6 (Methyltransferase-like 6): Also targets tRNA, with a suggested role in modifying serine tRNA isoacceptors.[1][2]

  • METTL8 (Methyltransferase-like 8): Initially thought to modify mRNA, METTL8 has been identified as a mitochondrial tRNA-specific methyltransferase.[1][3][4][5][6] It installs the m3C32 modification in mitochondrial tRNA-Thr and tRNA-Ser(UCN), which is crucial for optimal mitochondrial translation and function.[1][3][4][5][6]

The distinct localization and substrate specificities of these enzymes highlight the multifaceted role of this compound in both cytosolic and mitochondrial translation.

Quantitative Impact of this compound on Translation

The presence of this compound on tRNA has a quantifiable impact on the translation process. Studies involving the knockout of METTL enzymes have provided valuable data on the extent of this modification and its consequences.

Enzyme Knockout Effect on m3C Levels in total tRNA Affected tRNAs Observed Phenotype Reference
METTL2 null-mutant cells~30-40% reductiontRNA-Thr isoacceptors, tRNA-Arg(CCU)-[2]
METTL6 null-mutant cells~10-15% reductiontRNA-Ser isoacceptors (suggested)-[2]
METTL8 knockout cellsLoss of m3C in mitochondrial tRNAsmt-tRNA-Thr, mt-tRNA-Ser(UCN)Reduction in respiratory chain activity, mitoribosome stalling on mt-tRNA-Ser(UCN)- and mt-tRNA-Thr-dependent codons.[4][5][4][5][6]

These findings underscore the importance of this compound in maintaining translational efficiency, particularly within the mitochondria. The stalling of ribosomes on specific codons in the absence of m3C highlights its role in ensuring smooth elongation during protein synthesis.

Functional Implications of this compound in Cellular Processes

The influence of this compound extends beyond the ribosome, impacting critical cellular pathways such as the cell cycle and the DNA damage response.

Cell Cycle Regulation: Recent studies have revealed that the translational control mediated by m3C modification is linked to the expression of genes involved in cell cycle progression.[7] The efficient translation of mRNAs encoding key cell cycle regulators can be influenced by the modification status of specific tRNAs, thereby affecting the timely transition between cell cycle phases.

DNA Damage Response (DDR): A growing body of evidence suggests a connection between tRNA modifications and the cellular response to DNA damage.[8][9] The selective translation of mRNAs for DNA repair proteins can be modulated by the availability of specific tRNAs, and modifications like m3C may play a role in this codon-biased translation, ensuring an effective response to genomic insults.[7]

The diagram below illustrates the central role of this compound in influencing these fundamental cellular processes through the regulation of translation.

cluster_0 Enzymatic Modification cluster_1 Modified RNA cluster_2 Translational Regulation cluster_3 Cellular Processes METTL2 METTL2 tRNA Cytosolic tRNA (tRNA-Thr, tRNA-Arg, tRNA-Ser) METTL2->tRNA m3C32 modification METTL6 METTL6 METTL6->tRNA m3C32 modification METTL8 METTL8 (Mitochondrial) mt_tRNA Mitochondrial tRNA (mt-tRNA-Thr, mt-tRNA-Ser) METTL8->mt_tRNA m3C32 modification Translation Translation Elongation tRNA->Translation mt_tRNA->Translation Codon_Decoding Codon Decoding Efficiency Translation->Codon_Decoding Ribosome_Stalling Prevention of Ribosome Stalling Translation->Ribosome_Stalling Cell_Cycle Cell Cycle Progression Codon_Decoding->Cell_Cycle DDR DNA Damage Response Codon_Decoding->DDR Mito_Function Mitochondrial Respiration Ribosome_Stalling->Mito_Function

Functional role of this compound in translation and cellular pathways.

Experimental Protocols

A thorough investigation of this compound's function relies on a combination of sophisticated experimental techniques. This section provides an overview of the key methodologies.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique that provides a snapshot of the positions of ribosomes on mRNA transcripts at a given moment, allowing for the assessment of translation at a genome-wide scale.

Experimental Workflow:

start Cell Lysis & Ribosome Arrest nuclease Nuclease Digestion (RNase I) start->nuclease monosome Monosome Isolation (Sucrose Gradient) nuclease->monosome rpf RNA Fragment Extraction (RPFs) monosome->rpf library Sequencing Library Preparation rpf->library sequencing High-Throughput Sequencing library->sequencing analysis Data Analysis & Mapping to Transcriptome sequencing->analysis

Workflow for Ribosome Profiling (Ribo-Seq).

Detailed Methodology:

  • Cell Lysis and Ribosome Arrest: Cells are treated with a translation inhibitor, such as cycloheximide, to stall ribosomes on the mRNA. The cells are then lysed under conditions that maintain the integrity of the ribosome-mRNA complexes.[10]

  • Nuclease Digestion: The cell lysate is treated with RNase I to digest all RNA that is not protected by the ribosomes.

  • Monosome Isolation: The ribosome-protected fragments (RPFs) are isolated by sucrose density gradient centrifugation or size-exclusion chromatography to separate the monosomes from polysomes and other cellular components.[11]

  • RNA Fragment Extraction: The RNA fragments (typically 28-30 nucleotides in length) are extracted from the isolated monosomes.

  • Sequencing Library Preparation: The extracted RPFs are converted into a cDNA library for high-throughput sequencing. This involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.[10]

  • High-Throughput Sequencing: The prepared library is sequenced using a next-generation sequencing platform.[12]

  • Data Analysis: The sequencing reads are aligned to the transcriptome to determine the density and position of ribosomes on each mRNA. This data can reveal ribosome stalling at specific codons, which can be correlated with the presence or absence of RNA modifications.

In Vitro Translation (IVT) Assay

In vitro translation assays allow for the controlled study of the effect of specific mRNA modifications on protein synthesis in a cell-free system.

Experimental Workflow:

start Preparation of Modified mRNA ivt_reaction In Vitro Translation Reaction (e.g., Rabbit Reticulocyte Lysate) start->ivt_reaction incubation Incubation with Radiolabeled Amino Acids ivt_reaction->incubation analysis Analysis of Protein Product (SDS-PAGE, Autoradiography) incubation->analysis quantification Quantification of Translation Efficiency analysis->quantification

Workflow for In Vitro Translation Assay.

Detailed Methodology:

  • Preparation of Modified mRNA: An mRNA transcript containing the desired modification, such as this compound at a specific position, is synthesized. This can be achieved through chemical synthesis or in vitro transcription using modified nucleotide triphosphates.[13][14]

  • In Vitro Translation Reaction: The modified mRNA is added to a cell-free translation system, such as rabbit reticulocyte lysate or wheat germ extract, which contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, initiation and elongation factors).[15][16]

  • Incubation with Radiolabeled Amino Acids: The reaction is incubated with a radiolabeled amino acid (e.g., 35S-methionine) to allow for the synthesis and labeling of the protein product.

  • Analysis of Protein Product: The synthesized proteins are separated by SDS-PAGE.

  • Quantification of Translation Efficiency: The amount of radiolabeled protein is quantified using autoradiography or phosphorimaging. The translation efficiency of the modified mRNA is then compared to that of an unmodified control mRNA to determine the effect of the modification.

Mass Spectrometry-based Analysis of tRNA Modifications

Mass spectrometry is a highly sensitive and accurate method for the identification and quantification of RNA modifications.

Experimental Workflow:

start tRNA Isolation and Purification digestion Enzymatic Digestion to Nucleosides start->digestion hplc HPLC Separation of Nucleosides digestion->hplc ms_analysis Mass Spectrometry (LC-MS/MS) hplc->ms_analysis quantification Identification and Quantification of Modifications ms_analysis->quantification

Workflow for Mass Spectrometry Analysis of tRNA Modifications.

Detailed Methodology:

  • tRNA Isolation and Purification: Total RNA is extracted from cells, and the tRNA fraction is purified using methods such as HPLC or affinity chromatography.[17][18][19]

  • Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[18][19]

  • HPLC Separation: The resulting mixture of nucleosides is separated using high-performance liquid chromatography (HPLC).[18][19]

  • Mass Spectrometry (LC-MS/MS): The separated nucleosides are introduced into a mass spectrometer for identification and quantification. Tandem mass spectrometry (MS/MS) is used to confirm the identity of the modified nucleosides based on their specific fragmentation patterns.[18][20][]

  • Identification and Quantification of Modifications: The abundance of each modified nucleoside, including this compound, is determined by comparing its signal intensity to that of known standards. This allows for the quantitative analysis of changes in tRNA modification patterns under different cellular conditions.

Conclusion and Future Directions

The study of this compound is revealing a new layer of complexity in the regulation of protein synthesis. Its presence on both cytosolic and mitochondrial tRNAs, and the specific enzymes that install it, point to a finely tuned system for controlling translation. The quantitative data gathered so far clearly demonstrate its importance in preventing ribosome stalling and ensuring efficient translation, with significant implications for fundamental cellular processes like cell cycle control and the DNA damage response.

For researchers and drug development professionals, understanding the role of this compound and its associated methyltransferases opens up new avenues for therapeutic intervention. Targeting these enzymes could provide a novel strategy for modulating protein synthesis in diseases characterized by dysregulated translation, such as cancer. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise mechanisms of this compound function and for the discovery of small molecule modulators of this critical RNA modification. Future research will undoubtedly continue to unravel the intricate ways in which the epitranscriptome shapes cellular function and disease.

References

Preliminary Studies on 3'-O-Methylcytidine in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the current understanding of 3'-O-Methylcytidine and its role in cellular processes. Due to a notable scarcity of direct research on this compound, this document summarizes the available information and proposes a likely mechanism of action based on its chemical structure. To offer a substantive analysis within the scope of cytidine modifications, this guide presents an in-depth examination of the closely related, well-studied isomer, 3-methylcytidine (m3C), as a proxy for understanding how methylated cytidines can influence cellular functions. This includes quantitative data on m3C, detailed experimental protocols for its investigation, and visualizations of its associated cellular pathways. Furthermore, a hypothetical experimental workflow is proposed for the future investigation of this compound's biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of nucleoside analog research.

Introduction to this compound

This compound is a derivative of the nucleoside cytidine, characterized by a methyl group attached to the 3'-hydroxyl position of the ribose sugar. This modification distinguishes it from other methylated cytidines, such as 5-methylcytidine (m5C) and 3-methylcytidine (m3C), where the methyl group is on the nucleobase.

Currently, there is a significant lack of published research specifically detailing the effects of this compound on cellular processes in eukaryotes. The available information is largely limited to chemical supplier descriptions, which suggest it may inhibit bacterial growth by interfering with ribosomal function[1].

Hypothesized Mechanism of Action: Chain Termination of Transcription

Based on its chemical structure, the most probable mechanism of action for this compound in cellular processes is the termination of RNA synthesis. The presence of a methyl group on the 3'-hydroxyl of the ribose sugar blocks the formation of a phosphodiester bond, which is essential for the elongation of the RNA chain by RNA polymerases. This would effectively act as a chain terminator during transcription.

A Case Study: The Isomer 3-methylcytidine (m3C)

In stark contrast to this compound, the N3-methylated isomer, 3-methylcytidine (m3C), is a well-characterized RNA modification with significant roles in cellular function. It is found in both transfer RNA (tRNA) and messenger RNA (mRNA) and is dynamically regulated by specific enzymes[2].

The m3C "Writers" and "Erasers"

The deposition of m3C is catalyzed by a family of methyltransferases known as Methyltransferase-like (METTL) proteins. In humans, METTL2A, METTL2B, METTL6, and METTL8 have been identified as m3C methyltransferases[3][4][5][6][7]. Conversely, the demethylation of m3C is carried out by enzymes such as ALKBH3, which can remove the methyl group, indicating that m3C is a reversible modification[8][9][10][11].

Quantitative Data on m3C Modifications

The prevalence of m3C varies across different RNA species and cell types. HAC-seq analysis in human MCF7 cells has provided quantitative insights into the m3C methylome[12].

RNA TypeNumber of m3C Sites DetectedModified tRNA IsoacceptorsLocation of ModificationReference
Total RNA (rRNA-depleted)1711 cytoplasmic, 2 mitochondrialPredominantly tRNA[12]
mRNANo significant evidenceN/AN/A[12]
Cellular Processes Regulated by m3C

The presence of m3C in tRNA has been shown to influence tRNA structure and impair translation when absent[2][13]. The demethylase ALKBH3, by removing m3C from tRNA, can promote cancer cell proliferation, migration, and invasion through the generation of tRNA-derived small RNAs (tDRs)[8][9].

Experimental Protocols for Studying Methylated Nucleosides

This section provides detailed methodologies for key experiments relevant to the study of nucleoside analogs like this compound and 3-methylcytidine.

Cellular Uptake of Nucleoside Analogs

This protocol describes a method for quantifying the rate of nucleoside analog transport into cells.

Protocol 1: Radiolabeled Nucleoside Uptake Assay [14]

  • Cell Culture: Plate mammalian cells (e.g., HeLa, A549) in 24-well plates and grow to confluence.

  • Preparation of Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Initiation of Uptake: Aspirate the culture medium and wash the cells with the transport buffer. Add the transport buffer containing a known concentration of the radiolabeled nucleoside analog (e.g., ³H- or ¹⁴C-labeled).

  • Incubation: Incubate the cells for a defined period (e.g., 1-5 minutes) at 37°C. For passive diffusion controls, perform a parallel experiment at 4°C.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold transport buffer containing a transport inhibitor (e.g., nitrobenzylmercaptopurine ribonucleoside - NBMPR).

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Measure the radioactivity in the lysate using a scintillation counter. Normalize the counts to the protein concentration of the lysate.

Quantification of Intracellular Nucleoside Analogs and their Metabolites

This protocol allows for the identification and quantification of the parent nucleoside analog and its phosphorylated metabolites within the cell.

Protocol 2: LC-MS/MS Analysis of Intracellular Nucleotides [15][16][17][18][19]

  • Cell Culture and Treatment: Grow cells to a high density in 10-cm culture dishes. Treat the cells with the non-labeled nucleoside analog at a known concentration for various time points.

  • Metabolite Extraction: Aspirate the medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Add 1 mL of ice-cold 60% methanol and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Add 1 mL of ice-cold chloroform and vortex vigorously. Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Sample Preparation: Carefully collect the upper aqueous layer containing the polar metabolites. Dry the aqueous extract using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable solvent for liquid chromatography. Analyze the sample using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent nucleoside and its mono-, di-, and tri-phosphate metabolites.

In Vitro RNA Synthesis Inhibition Assay

This assay determines the effect of a compound on global RNA synthesis.

Protocol 3: 5-Ethynyluridine (EU) Incorporation Assay [20]

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined time. Include a positive control inhibitor of RNA synthesis (e.g., Actinomycin D).

  • RNA Labeling: Add 5-ethynyluridine (EU) to the culture medium to a final concentration of 0.5 mM and incubate for 30-60 minutes at 37°C.

  • Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 3.7% formaldehyde in PBS for 15 minutes. Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes.

  • Click Reaction: Prepare a click reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide) and a copper(I) catalyst. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Imaging and Analysis: Wash the cells with PBS. Acquire images using a fluorescence microscope or high-content imaging system. Quantify the fluorescence intensity per cell to determine the level of RNA synthesis.

Mapping m3C in RNA

This protocol outlines the key steps for methylated RNA immunoprecipitation sequencing (MeRIP-seq) to identify m3C sites across the transcriptome.

Protocol 4: m3C MeRIP-seq [21][22][23][24][25]

  • RNA Extraction and Fragmentation: Extract total RNA from cells or tissues of interest. Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for m3C. Capture the antibody-RNA complexes using protein A/G magnetic beads.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound RNA. Elute the m3C-containing RNA fragments from the beads.

  • Library Preparation and Sequencing: Purify the eluted RNA. Prepare a cDNA library from the immunoprecipitated RNA and an input control sample (fragmented RNA that did not undergo immunoprecipitation). Perform high-throughput sequencing of the libraries.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Identify enriched regions (peaks) in the immunoprecipitated sample compared to the input control to determine the locations of m3C modifications.

Visualization of Cellular Pathways and Workflows

Signaling Pathway of m3C Regulation and Function

m3C_pathway METTL2A METTL2A/2B tRNA tRNA METTL2A->tRNA m3C methylation METTL6 METTL6 METTL6->tRNA m3C methylation METTL8 METTL8 mRNA mRNA METTL8->mRNA m3C methylation (proposed) m3C_tRNA m3C-tRNA ALKBH3 ALKBH3 m3C_tRNA->ALKBH3 demethylation Translation Translation m3C_tRNA->Translation influences ALKBH3->tRNA tDRs tDRs ALKBH3->tDRs generates Cancer_Progression Cancer Progression tDRs->Cancer_Progression promotes

Caption: Regulation and functional consequences of 3-methylcytidine (m3C) modification.

Hypothetical Experimental Workflow for this compound Investigation

experimental_workflow start Synthesize 3'-O-Me-CTP and radiolabeled 3'-O-Me-Cytidine uptake Cellular Uptake Assay (Protocol 1) start->uptake metabolism Metabolism Analysis (LC-MS/MS) (Protocol 2) start->metabolism rna_synthesis RNA Synthesis Inhibition Assay (Protocol 3) start->rna_synthesis in_vitro_transcription In Vitro Transcription Assay with 3'-O-Me-CTP start->in_vitro_transcription data_analysis Data Analysis and Interpretation uptake->data_analysis metabolism->data_analysis rna_synthesis->data_analysis in_vitro_transcription->data_analysis conclusion Determine Cellular Effects and Mechanism of Action data_analysis->conclusion

Caption: Proposed workflow for investigating this compound's cellular effects.

Future Directions

The field of epitranscriptomics is rapidly advancing, yet the functional roles of many RNA modifications, particularly those on the ribose sugar, remain underexplored. The stark contrast in available research between 3-methylcytidine and this compound highlights a significant knowledge gap.

Future research should focus on:

  • Validating the hypothesized mechanism of action: In vitro transcription assays using purified RNA polymerases and this compound triphosphate are needed to definitively test its chain-terminating activity.

  • Investigating cellular effects: Comprehensive studies on the impact of this compound on cell viability, proliferation, and gene expression in various cell lines are required.

  • Exploring therapeutic potential: Given that many nucleoside analogs are used as antiviral and anticancer agents, the potential therapeutic applications of this compound warrant investigation.

By following the proposed experimental workflows, the scientific community can begin to elucidate the role of this understudied molecule in cellular processes, potentially uncovering new avenues for therapeutic intervention.

References

Methodological & Application

Application Note & Protocol: Chemical Synthesis of 3'-O-Methylcytidine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified nucleosides are critical components in the development of therapeutic oligonucleotides and molecular biology tools. The introduction of modifications, such as 3'-O-methylation, can enhance the nuclease resistance, binding affinity, and overall efficacy of these molecules. This document provides a detailed protocol for the chemical synthesis of 3'-O-Methylcytidine phosphoramidite, a key building block for the incorporation of 3'-O-methylated cytidine into synthetic oligonucleotides. The synthesis involves a multi-step process including protection of reactive groups, methylation of the 3'-hydroxyl group, and phosphitylation.

Overall Synthesis Workflow

The chemical synthesis of this compound phosphoramidite from cytidine involves a strategic sequence of protection, methylation, and phosphitylation steps. The general workflow is outlined below.

Synthesis_Workflow cluster_protection Protection Steps cluster_methylation Methylation cluster_phosphitylation Phosphitylation Cytidine Cytidine Protected_Cytidine 5'-O-DMT, N4-Ac-Cytidine Cytidine->Protected_Cytidine 1. DMT-Cl 2. Ac2O Protected_2OH_Cytidine 5'-O-DMT, N4-Ac, 2'-O-TBDMS-Cytidine Protected_Cytidine->Protected_2OH_Cytidine TBDMS-Cl Methylated_Cytidine 3'-O-Methyl-Cytidine Derivative Protected_2OH_Cytidine->Methylated_Cytidine Methylating Agent (e.g., MeI) Phosphoramidite This compound Phosphoramidite Methylated_Cytidine->Phosphoramidite 2-Cyanoethyl-N,N- diisopropylchlorophosphoramidite

Caption: Overall workflow for the synthesis of this compound phosphoramidite.

Experimental Protocols

This section details the multi-step synthesis of this compound phosphoramidite starting from cytidine. The process involves the protection of the 5'-hydroxyl and N4-amino groups, followed by the protection of the 2'-hydroxyl group, methylation of the 3'-hydroxyl group, and finally phosphitylation.

Step 1: Synthesis of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)cytidine
  • 5'-O-DMT Protection:

    • Co-evaporate cytidine with anhydrous pyridine and dry under high vacuum.

    • Dissolve the dried cytidine in anhydrous pyridine.

    • Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions to the solution.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Quench the reaction with methanol and remove the solvents under reduced pressure.

    • Dissolve the residue in dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

    • Purify the crude product by silica gel column chromatography to obtain 5'-O-(4,4'-dimethoxytrityl)cytidine.[1]

  • N4-Acetylation:

    • Co-evaporate the 5'-O-DMT-cytidine with anhydrous pyridine and dry under high vacuum.

    • Dissolve the dried material in anhydrous pyridine.

    • Cool the solution in an ice bath and add acetic anhydride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by adding cold water and then concentrate the mixture.

    • Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to dryness to yield N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)cytidine.

Step 2: Synthesis of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)cytidine
  • Dissolve N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)cytidine in anhydrous pyridine.

  • Add silver nitrate (AgNO3) to the solution and stir in the dark.

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and continue stirring at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the 2'-O-TBDMS protected cytidine derivative.

Step 3: Synthesis of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-3'-O-methylcytidine

This step is an adaptation from similar methylation procedures for nucleosides.

  • Dissolve the 2'-O-TBDMS protected cytidine derivative from Step 2 in anhydrous dimethylformamide (DMF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Stir the mixture for a short period, then add methyl iodide (MeI).

  • Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate.

  • Purify the product by silica gel chromatography to obtain the 3'-O-methylated product.

Step 4: Synthesis of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-3'-O-methylcytidine-2'-OH
  • Dissolve the 3'-O-methylated product from Step 3 in anhydrous tetrahydrofuran (THF).

  • Add a solution of triethylamine trihydrofluoride (TEA·3HF) or tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Step 5: Synthesis of this compound Phosphoramidite
  • Dry the N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-3'-O-methylcytidine from the previous step under high vacuum.[1]

  • Dissolve the dried compound in anhydrous dichloromethane.[1]

  • Add N,N-diisopropylethylamine (DIPEA).[1]

  • Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite dropwise to the solution.[1]

  • Stir the reaction mixture at room temperature under an argon atmosphere until completion.[1]

  • Dilute the reaction mixture with dichloromethane and wash with a 5% sodium bicarbonate solution.[1]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel chromatography to obtain the final this compound phosphoramidite.

Data Presentation

The following table summarizes the expected materials and key parameters for the synthesis. Note that yields can vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsSolventTypical Yield (%)
1aCytidineDMT-ClPyridine85-95
1b5'-O-DMT-cytidineAcetic AnhydridePyridine90-98
2N4-Ac-5'-O-DMT-cytidineTBDMS-Cl, AgNO3Pyridine70-85
32'-O-TBDMS protected cytidineNaH, MeIDMF60-75
43'-O-Me, 2'-O-TBDMS cytidineTEA·3HF or TBAFTHF80-90
53'-O-Me-cytidine derivative2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEADichloromethane75-90

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final phosphoramidite.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Anhydrous solvents and reagents are crucial for the success of the synthesis; handle them under an inert atmosphere (argon or nitrogen).

  • Reagents such as sodium hydride, methyl iodide, and phosphitylating agents are hazardous and should be handled with extreme care according to their safety data sheets.

References

Application Notes and Protocols for Incorporating 3'-O-Methylcytidine into RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the incorporation of 3'-O-Methylcytidine (3'-O-Me-C), a modified nucleoside with significant biological relevance, into RNA oligonucleotides. The following sections detail both chemical synthesis and enzymatic ligation strategies, offering comprehensive protocols and important considerations for researchers working in RNA therapeutics, diagnostics, and fundamental RNA biology.

Introduction to this compound

This compound (m3C) is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2] This modification, installed by specific methyltransferases, can influence RNA structure, stability, and function, thereby impacting processes such as translation, cell cycle progression, and the DNA damage response.[1][3] The ability to site-specifically incorporate 3'-O-Me-C into synthetic RNA oligonucleotides is crucial for elucidating its precise biological roles and for developing novel RNA-based therapeutics and tools.

Methods for Incorporation

There are two primary approaches for incorporating this compound into RNA oligonucleotides: chemical synthesis via the phosphoramidite method and enzymatic ligation.

Chemical Synthesis using Phosphoramidite Chemistry

Solid-phase phosphoramidite chemistry is the most robust and widely used method for the site-specific incorporation of modified nucleosides into synthetic oligonucleotides. This method involves the sequential addition of protected nucleoside phosphoramidites to a growing chain on a solid support.

cluster_0 Phosphoramidite Synthesis cluster_1 Solid-Phase RNA Synthesis start Cytidine p1 N3-Methylation start->p1 p2 5'-OH Protection (DMTr) p1->p2 p3 2'-OH Protection (TBDMS) p2->p3 p4 4-NH2 Protection (Benzoyl) p3->p4 p5 Phosphitylation p4->p5 end_p 3'-O-Me-C Phosphoramidite p5->end_p ss_start CPG Solid Support ss1 Detritylation ss_start->ss1 ss2 Coupling with 3'-O-Me-C Phosphoramidite ss1->ss2 ss3 Capping ss2->ss3 ss4 Oxidation ss3->ss4 ss_cycle Repeat Synthesis Cycle for desired sequence ss4->ss_cycle ss_end Cleavage and Deprotection ss_cycle->ss_end ss_purify Purification (HPLC) ss_end->ss_purify final_product Purified 3'-O-Me-C RNA Oligonucleotide ss_purify->final_product

Workflow for the chemical synthesis of this compound modified RNA.

Protocol 1: Synthesis of this compound (m3C) Phosphoramidite

This protocol describes the chemical synthesis of the N3-methylcytidine (m3C) phosphoramidite building block, starting from commercially available cytidine.

Materials:

  • Cytidine

  • Methyl iodide (MeI)

  • Dimethylformamide (DMF)

  • Pyridine

  • 4,4'-Dimethoxytrityl chloride (DMTr-Cl)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Benzoyl chloride (Bz-Cl)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous solvents (Acetonitrile, Dichloromethane)

  • Silica gel for column chromatography

  • Triethylamine

Procedure:

  • N3-Methylation of Cytidine:

    • Dissolve cytidine in DMF.

    • Add methyl iodide and stir at room temperature for 24 hours.

    • Evaporate the solvent and purify the resulting 3-N-methyl-cytidine by precipitation.

  • 5'-O-Dimethoxytritylation:

    • Dissolve the 3-N-methyl-cytidine in pyridine.

    • Add DMTr-Cl and stir at room temperature overnight.

    • Quench the reaction with methanol and purify the product by silica gel chromatography.

  • 4-N-Benzoylation:

    • Dissolve the 5'-O-DMTr-3-N-methyl-cytidine in pyridine.

    • Add benzoyl chloride dropwise at 0°C and stir at room temperature.

    • Purify the product by silica gel chromatography.

  • 2'-O-TBDMS Protection:

    • Dissolve the product from the previous step in pyridine.

    • Add TBDMS-Cl and stir at room temperature.

    • Purify the fully protected nucleoside by silica gel chromatography.

  • Phosphitylation:

    • Dissolve the protected nucleoside in anhydrous dichloromethane.

    • Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and an activator (e.g., N,N-diisopropylethylamine).

    • Stir under an inert atmosphere until the reaction is complete.

    • Purify the final this compound phosphoramidite by silica gel chromatography.

Quantitative Data Summary for Phosphoramidite Synthesis:

StepProductTypical Yield (%)
N3-Methylation3-N-methyl-cytidine70%
5'-O-Dimethoxytritylation1-(5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-3-N-methyl-cytidine43%
4-N-Benzoylation1-(5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-4-N-benzoyl-3-N-methyl-cytidine82%
2'-O-TBDMS Protection & PhosphitylationFinal Phosphoramidite66%

Yields are approximate and can vary based on reaction scale and purification efficiency.

Protocol 2: Automated Solid-Phase Synthesis of 3'-O-Me-C containing RNA Oligonucleotides

This protocol outlines the incorporation of the synthesized 3'-O-Me-C phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.

Materials:

  • This compound phosphoramidite

  • Standard RNA phosphoramidites (A, U, G, C)

  • Controlled Pore Glass (CPG) solid support

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping reagents (Acetic anhydride and N-methylimidazole)

  • Oxidizing solution (Iodine in THF/pyridine/water)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - a mixture of aqueous ammonium hydroxide and aqueous methylamine)

  • Triethylamine trihydrofluoride (TEA·3HF) or other fluoride reagent for 2'-O-TBDMS removal

  • HPLC purification system

Procedure:

  • Synthesizer Setup:

    • Dissolve the 3'-O-Me-C phosphoramidite and standard RNA phosphoramidites in anhydrous acetonitrile.

    • Install the phosphoramidites and all necessary reagents on the automated synthesizer.

    • Pack a synthesis column with the appropriate CPG solid support.

  • Automated Synthesis Cycle (for each nucleotide addition):

    • Detritylation: The 5'-DMTr protecting group of the nucleotide on the solid support is removed with the deblocking solution.

    • Coupling: The 3'-O-Me-C phosphoramidite (or a standard phosphoramidite) is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the column is removed from the synthesizer.

    • The oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with AMA solution at elevated temperature (e.g., 65°C).

  • 2'-O-TBDMS Deprotection:

    • The silyl protecting groups on the 2'-hydroxyls are removed by treatment with a fluoride-containing reagent such as TEA·3HF.

  • Purification:

    • The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC), typically using reverse-phase or ion-exchange chromatography.

    • The purity and identity of the final 3'-O-Me-C containing RNA oligonucleotide should be confirmed by mass spectrometry and analytical HPLC.

Enzymatic Ligation

Enzymatic ligation offers an alternative method for joining RNA fragments, which can be useful for assembling longer RNA molecules or for incorporating modifications at specific junctions. T4 RNA ligase is commonly used for this purpose.

Important Considerations for this compound:

Standard RNA ligases, such as T4 RNA ligase 1, catalyze the formation of a phosphodiester bond between a 5'-phosphate donor and a 3'-hydroxyl acceptor. The presence of a 3'-O-methyl group on the acceptor strand will block the required 3'-hydroxyl group, thus preventing ligation at this position.

Therefore, direct enzymatic ligation to append a this compound to the 3'-end of an RNA oligonucleotide is not a feasible approach with standard ligases. However, it is possible to ligate an oligonucleotide that already contains an internal this compound modification, provided that the terminal nucleotides involved in the ligation reaction (the 3'-terminus of the donor and the 5'-terminus of the acceptor) are unmodified.

Protocol 3: General Protocol for Splinted Ligation of RNA Oligonucleotides

This protocol describes a general method for the ligation of two RNA oligonucleotides using a DNA splint to bring the ends into proximity. This method could be adapted to ligate an RNA fragment containing an internal 3'-O-Me-C modification.

Materials:

  • 5'-phosphorylated donor RNA oligonucleotide

  • Acceptor RNA oligonucleotide (with a free 3'-hydroxyl)

  • DNA splint oligonucleotide (complementary to the ends of the donor and acceptor RNAs)

  • T4 RNA Ligase 2 (prefers double-stranded substrates)

  • T4 RNA Ligase Reaction Buffer

  • ATP

  • RNase-free water

Procedure:

  • Annealing:

    • In an RNase-free microfuge tube, combine the 5'-phosphorylated donor RNA, the acceptor RNA, and the DNA splint in a 1:1:1.1 molar ratio in RNase-free water.

    • Heat the mixture to 95°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

  • Ligation Reaction:

    • To the annealed mixture, add T4 RNA Ligase 2 and T4 RNA Ligase Reaction Buffer containing ATP.

    • Incubate the reaction at a temperature optimal for the ligase (e.g., 25°C or 37°C) for 1-4 hours.

  • Analysis and Purification:

    • The ligation product can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The ligated RNA can be purified from the unligated fragments and the DNA splint by gel extraction or HPLC.

Biological Context and Applications

The ability to synthesize RNA oligonucleotides containing this compound opens up numerous avenues for research and development.

METTL-Mediated tRNA Methylation Pathway

In eukaryotes, this compound at position 32 of certain tRNAs is installed by methyltransferase enzymes of the METTL family.[2] This modification is crucial for proper tRNA folding and function in translation.

cluster_pathway tRNA Maturation and Methylation cluster_mettl m3C Methyltransferase Complex pre_tRNA Precursor tRNA processing 5' and 3' processing, splicing, other modifications pre_tRNA->processing mature_tRNA Mature tRNA (unmethylated at C32) processing->mature_tRNA m3C_tRNA m3C-modified tRNA mature_tRNA->m3C_tRNA Methylation METTL2A_2B METTL2A/2B SAH S-adenosylhomocysteine METTL2A_2B->SAH METTL2A_2B->m3C_tRNA METTL6 METTL6 METTL6->SAH METTL6->m3C_tRNA SAM S-adenosylmethionine (Methyl Donor) SAM->METTL2A_2B Provides methyl group SAM->METTL6 Provides methyl group translation Translation (Codon Recognition) m3C_tRNA->translation

METTL-mediated methylation of tRNA at position C32.
Experimental Application: RNA Pull-down Assay

Synthetic RNA oligonucleotides containing 3'-O-Me-C can be used as baits to identify and study "reader" proteins that specifically recognize this modification. An RNA pull-down assay is a common method for this purpose.

cluster_workflow RNA Pull-down Workflow rna_bait Biotinylated RNA Bait (with or without 3'-O-Me-C) incubation Incubation: RNA-protein binding rna_bait->incubation cell_lysate Cell Lysate (containing potential reader proteins) cell_lysate->incubation capture Capture of Biotinylated RNA and associated proteins incubation->capture streptavidin_beads Streptavidin-coated Magnetic Beads streptavidin_beads->capture washing Wash to remove non-specific binders capture->washing elution Elution of protein complexes washing->elution analysis Protein Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

References

Application Notes and Protocols for m3C-IP-seq: Mapping 3'-O-Methylcytidine in the Transcriptome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-methylcytidine (m3C) is a post-transcriptional RNA modification that has been identified in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2][3] Emerging evidence suggests that m3C plays a crucial role in regulating RNA stability and metabolism, and its dysregulation may be implicated in various diseases.[3] The ability to accurately map the location of m3C across the transcriptome is therefore essential for understanding its biological functions and for exploring its potential as a therapeutic target.

m3C-IP-seq (N3-methylcytidine immunoprecipitation followed by sequencing) is a powerful technique for the transcriptome-wide profiling of m3C modifications at single-nucleotide resolution.[3][4] This method utilizes an antibody specific to m3C to enrich for RNA fragments containing this modification, which are then sequenced and mapped to a reference genome. This allows for the precise identification of m3C sites and the quantification of their abundance.

Applications in Research and Drug Development

  • Target Identification and Validation: Mapping m3C modifications can help identify novel regulatory pathways and RNA targets for therapeutic intervention.[5][6] Understanding how m3C patterns change in disease states can reveal new drug targets.

  • Mechanism of Action Studies: For drugs that may modulate RNA-modifying enzymes, m3C-IP-seq can be used to assess their on-target and off-target effects on the epitranscriptome.

  • Biomarker Discovery: Alterations in m3C profiles may serve as biomarkers for disease diagnosis, prognosis, or response to therapy.

  • Understanding Disease Pathogenesis: Investigating the role of m3C in various diseases, such as cancer and neurological disorders, can provide insights into their molecular basis.[7][8]

Experimental Protocols

This section provides a detailed protocol for m3C-IP-seq, adapted from established RNA immunoprecipitation sequencing methodologies.

I. RNA Extraction and Fragmentation

  • Total RNA Extraction: Isolate total RNA from cells or tissues of interest using a standard method such as TRIzol reagent or a commercial kit. Ensure the RNA is of high quality and integrity, as assessed by gel electrophoresis or a Bioanalyzer.

  • mRNA Isolation (Optional but Recommended): For focusing on mRNA modifications, enrich for polyadenylated (poly(A)) RNA using oligo(dT) magnetic beads.

  • RNA Fragmentation: Fragment the RNA to an appropriate size range (typically 100-200 nucleotides) using enzymatic or chemical fragmentation methods. This is a critical step to ensure optimal resolution in the subsequent sequencing.

II. m3C Immunoprecipitation (IP)

  • Antibody-Bead Conjugation: Incubate a specific anti-m3C antibody with Protein A/G magnetic beads to form antibody-bead complexes. A previously described and utilized antibody is one raised against 3-methylcytidine.[4]

  • Immunoprecipitation Reaction: Add the fragmented RNA to the antibody-bead complexes and incubate to allow the antibody to bind to the m3C-containing RNA fragments.

  • Washing: Perform a series of washes with buffers of increasing stringency to remove non-specifically bound RNA fragments.

  • Elution: Elute the enriched m3C-containing RNA fragments from the beads.

III. Library Preparation and Sequencing

  • RNA-Seq Library Preparation: Construct a sequencing library from the immunoprecipitated RNA and an input control sample (fragmented RNA that has not undergone immunoprecipitation). Standard RNA-seq library preparation kits can be used for this purpose.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a suitable platform (e.g., Illumina).

IV. Data Analysis

  • Quality Control and Read Mapping: Assess the quality of the sequencing reads and align them to the appropriate reference genome.

  • Peak Calling: Identify regions of the transcriptome that are significantly enriched for m3C modifications in the IP sample compared to the input control. Various peak-calling algorithms, such as MACS, can be adapted for this purpose.[9][10][11]

  • Motif Analysis and Functional Annotation: Analyze the identified m3C peaks for consensus sequence motifs and associate them with specific genes and genomic features.

  • Differential Expression of m3C Peaks: Compare m3C profiles between different experimental conditions to identify differentially methylated regions.

Quantitative Data Summary

While comprehensive, publicly available datasets from m3C-IP-seq experiments are still emerging, studies have provided quantitative insights into the abundance and distribution of m3C. The following table summarizes key quantitative findings from the literature.

Organism/Cell TypeRNA TypeKey Quantitative FindingReference
Mouse and Human CellstRNAMETTL2 and METTL6 knockout cells show a ~30-40% and ~10-15% reduction in total tRNA m3C levels, respectively.[1][2]
Mouse and Human CellsmRNAMETTL8 is identified as the primary writer enzyme for m3C in mRNA.[1][2]
Human HEK293T CellstRNAm3C-IP-seq successfully captured 12 cytoplasmic and 2 mitochondrial tRNA isoacceptors known to contain m3C modifications.[3]
Human HEK293T CellsmRNAA significant proportion of m3C sites are found in the 3' untranslated region (3' UTR) and are associated with mRNA degradation.[3]

Visualizations

m3C-IP-seq Experimental Workflow

m3C_IP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis Total_RNA Total RNA Extraction mRNA_Isolation mRNA Isolation (Optional) Total_RNA->mRNA_Isolation Fragmentation RNA Fragmentation (~100-200 nt) mRNA_Isolation->Fragmentation IP_Reaction Immunoprecipitation Fragmentation->IP_Reaction Input Control Antibody_Beads Anti-m3C Antibody + Protein A/G Beads Antibody_Beads->IP_Reaction Washing Washing IP_Reaction->Washing Elution Elution of m3C-RNA Washing->Elution Library_Prep Library Preparation (IP & Input) Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis (Peak Calling, etc.) Sequencing->Data_Analysis

Caption: A schematic overview of the m3C-IP-seq experimental workflow.

m3C RNA Modification and Demethylation Pathway

m3C_Pathway cluster_modification Modification (Writing) cluster_demethylation Demethylation (Erasing) METTL8 METTL8 m3C_mRNA m3C in mRNA METTL8->m3C_mRNA Methylation METTL2_6 METTL2/6 m3C_tRNA m3C in tRNA METTL2_6->m3C_tRNA Methylation ALKBH3 ALKBH3 Cytidine_mRNA Cytidine in mRNA Cytidine_tRNA Cytidine in tRNA m3C_mRNA->Cytidine_mRNA Demethylation m3C_tRNA->Cytidine_tRNA Demethylation

References

Application Notes and Protocols for Single-Nucleotide Resolution of 3'-O-Methylcytidine using HAC-seq: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epitranscriptome, the collection of chemical modifications on RNA, plays a pivotal role in regulating gene expression and cellular function. 3'-O-Methylcytidine (3'-O-Me-C) is a modified cytidine analog with potential as an anti-metabolic and anti-tumor agent, and it is known to inhibit bacterial growth by disrupting ribosomal function.[1][2][3] The precise localization of such modifications at single-nucleotide resolution is crucial for understanding their biological impact and for the development of targeted therapeutics.

Hydrazine-Aniline Cleavage sequencing (HAC-seq) is a robust method developed for the transcriptome-wide mapping of 3-methylcytidine (m3C) at single-base resolution.[4][5][6][7] This technique relies on the specific chemical cleavage of the RNA backbone at m3C residues, enabling their identification through next-generation sequencing.

This document provides a comprehensive overview of the established HAC-seq protocol for m3C detection and explores the theoretical application of this methodology for the single-nucleotide resolution of this compound. It is important to note that the direct application of HAC-seq for 3'-O-Me-C has not been experimentally validated in the current scientific literature. Therefore, this guide presents the established m3C protocol and discusses the chemical considerations for a potential adaptation to 3'-O-Me-C, which would require empirical validation.

Principle of HAC-seq for m3C

HAC-seq leverages a two-step chemical reaction to induce strand cleavage specifically at m3C sites.[4] First, hydrazine attacks the pyrimidine ring of m3C, leading to its opening. Subsequently, treatment with aniline at an acidic pH catalyzes the cleavage of the phosphodiester backbone at the site of the modified base. The resulting RNA fragments are then converted into a cDNA library for high-throughput sequencing. The 5' ends of the sequencing reads correspond to the nucleotide immediately downstream of the cleavage site, thus pinpointing the location of the m3C modification.

Theoretical Application of HAC-seq for this compound

A critical distinction must be made between 3-methylcytidine (m3C) and this compound (3'-O-Me-C). In m3C, the methyl group is attached to the nitrogen at the 3rd position of the cytidine base. In 3'-O-Me-C, the methyl group is on the 3'-hydroxyl of the ribose sugar.

The established mechanism of HAC-seq is specific to the chemical properties of the m3C base. There is currently no evidence to suggest that hydrazine would react with the 3'-O-methyl group on the ribose of 3'-O-Me-C in a manner that would render the phosphodiester backbone susceptible to aniline-catalyzed cleavage. In fact, O-methylation of the ribose, such as the well-studied 2'-O-methylation, is known to increase the stability of the RNA backbone against chemical and enzymatic cleavage.

Therefore, the direct application of the standard HAC-seq protocol for the detection of 3'-O-Me-C is theoretically unlikely to be effective . Any adaptation of a chemical cleavage-based sequencing method for 3'-O-Me-C would likely require a different chemical approach that specifically targets the 3'-O-methyl ether bond for cleavage without degrading the rest of the RNA molecule. Such a method would need to be developed and rigorously validated.

The following protocols and data are based on the established HAC-seq method for m3C and are provided as a reference for understanding the technique and as a potential starting point for the development of a method for 3'-O-Me-C.

Experimental Protocols

This section details the established HAC-seq protocol for the detection of m3C.

RNA Preparation
  • Total RNA Extraction: Extract total RNA from cells or tissues using a standard method such as TRIzol reagent, followed by purification.

  • rRNA Depletion: Deplete ribosomal RNA (rRNA) from 10 µg of total RNA using a commercial kit (e.g., RiboMinus™ Eukaryote Kit).

  • RNA Fragmentation: Fragment the rRNA-depleted RNA to an average size of ~100-200 nucleotides. This can be achieved by chemical fragmentation (e.g., with a fragmentation buffer at elevated temperature) or enzymatic methods.

  • End Repair: Treat the fragmented RNA with T4 Polynucleotide Kinase (PNK) to ensure 5'-phosphate and 3'-hydroxyl ends.

Hydrazine-Aniline Chemical Cleavage
  • Hydrazine Treatment:

    • To the fragmented and end-repaired RNA, add an equal volume of a solution containing 20% hydrazine and 6 M NaCl.

    • Incubate the reaction at 0°C for 2 hours.

  • RNA Precipitation: Precipitate the RNA by adding 3 volumes of ethanol and incubating at -80°C for at least 1 hour. Centrifuge to pellet the RNA, wash with 80% ethanol, and air-dry the pellet.

  • Aniline Treatment:

    • Resuspend the RNA pellet in a solution of 1 M aniline (pH 4.5).

    • Incubate at 60°C for 20 minutes in the dark to induce cleavage.

  • RNA Precipitation: Precipitate the RNA as described in step 2.

Control Samples

To ensure the specificity of the cleavage, two control samples should be prepared in parallel:

  • Untreated Control (Ctrl): RNA that does not undergo hydrazine-aniline treatment.

  • Demethylase-Treated Control (DM-HAC): RNA treated with a demethylase (e.g., bacterial AlkB) to remove m3C modifications before the hydrazine-aniline cleavage steps.

cDNA Library Preparation and Sequencing
  • Demethylase Treatment (for all samples): To remove other potential hard-stop modifications, treat the RNA from the HAC, Ctrl, and DM-HAC groups with a demethylase like AlkB.

  • Library Construction: Use a small RNA library preparation kit (e.g., NEBNext Small RNA Library Prep Set) to construct cDNA libraries from the RNA fragments of each sample.

  • Sequencing: Sequence the prepared cDNA libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq 500).

Data Presentation

The following tables summarize the type of quantitative data that can be obtained from a HAC-seq experiment for m3C. Similar metrics would need to be established through validation experiments for any potential 3'-O-Me-C detection method.

Table 1: Summary of m3C Sites Identified by HAC-seq in Human Cells (MCF7) [4]

RNA TypeNumber of m3C Sites IdentifiedLocation of Modification
Cytoplasmic tRNA17Anticodon loop, V-loop
Mitochondrial tRNA2Anticodon loop
mRNANot detected at comparable levels-
Other ncRNAsNot detected at comparable levels-

Table 2: Performance Metrics of HAC-seq for m3C Detection [4]

MetricDescriptionTypical Value for m3C
Cleavage Efficiency Percentage of RNA molecules cleaved at a known m3C site.Varies by site, can be near 100% for some tRNAs.
Specificity Ratio of cleavage signals at m3C sites versus non-m3C cytosines.High, with C being the main nucleotide identified.
Stoichiometry Estimation The cleavage ratio can be used to approximate the proportion of m3C modification at a specific site.Can distinguish between highly and lowly modified sites.

Mandatory Visualization

Experimental Workflow

HAC_Seq_Workflow HAC-seq Experimental Workflow for this compound (Theoretical) cluster_rna_prep 1. RNA Preparation cluster_cleavage 2. Chemical Cleavage (Theoretical for 3'-O-Me-C) cluster_controls 3. Control Samples cluster_library_prep 4. Library Preparation & Sequencing cluster_analysis 5. Data Analysis Total_RNA Total RNA Extraction rRNA_Depletion rRNA Depletion Total_RNA->rRNA_Depletion Fragmentation RNA Fragmentation (~100-200 nt) rRNA_Depletion->Fragmentation End_Repair End Repair (PNK) Fragmentation->End_Repair Hydrazine Hydrazine Treatment (Requires Validation) End_Repair->Hydrazine Ctrl Untreated Control End_Repair->Ctrl DM_HAC Demethylase-Treated Control (if applicable) End_Repair->DM_HAC Aniline Aniline Cleavage (Requires Validation) Hydrazine->Aniline Demethylase Demethylase Treatment (AlkB) Aniline->Demethylase Library_Prep cDNA Library Construction Ctrl->Library_Prep DM_HAC->Library_Prep Demethylase->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Mapping Read Mapping Sequencing->Mapping Cleavage_Ratio Cleavage Ratio Calculation Mapping->Cleavage_Ratio Site_ID Modification Site Identification Cleavage_Ratio->Site_ID

Caption: Theoretical workflow for applying HAC-seq to this compound.

Potential Biological Impact of this compound

Biological_Impact Potential Biological Roles of this compound cluster_modification RNA Modification cluster_impact Potential Cellular Consequences cluster_application Therapeutic Potential RNA RNA (mRNA, tRNA, etc.) Modified_RNA RNA with This compound RNA->Modified_RNA Methylation Methyltransferase Putative Methyltransferase(s) Methyltransferase->RNA SAM S-adenosyl methionine (Methyl Donor) SAM->Methyltransferase Ribosome Ribosomal Function Modified_RNA->Ribosome Inhibition Metabolism Cellular Metabolism Modified_RNA->Metabolism Anti-metabolic Activity Translation Protein Synthesis Ribosome->Translation Disruption Antibacterial Antibacterial Agent Ribosome->Antibacterial Cell_Growth Cell Growth and Proliferation Translation->Cell_Growth Inhibition Anti_tumor Anti-tumor Agent Cell_Growth->Anti_tumor

Caption: Conceptual diagram of this compound's potential biological roles.

Bioinformatic Analysis

  • Data Preprocessing: Trim adapter sequences and filter for high-quality reads.

  • Read Mapping: Align the processed reads to the appropriate reference genome or transcriptome.

  • Calculation of Cleavage Ratio: For each cytosine residue, calculate the cleavage ratio as the number of reads starting at the subsequent nucleotide (i+1) divided by the total read depth at that position.

  • Identification of Modification Sites: Identify potential modification sites by comparing the cleavage ratios between the HAC-treated sample and the control samples. A significantly higher cleavage ratio in the HAC sample compared to the controls is indicative of a modification.

Conclusion and Future Directions

HAC-seq is a powerful and specific method for the single-nucleotide resolution mapping of m3C in the transcriptome.[4][5][7] While its direct application to this compound is theoretically unlikely due to the different location of the methyl group and the specific chemistry of the HAC-seq method, the detailed protocol and principles described herein provide a valuable framework for RNA modification analysis.

For researchers interested in mapping this compound, the development of a novel chemical or enzymatic method that specifically recognizes and cleaves at the 3'-O-methylated ribose will be necessary. This would likely involve exploring chemistries that can labilize the 3'-O-methyl ether bond under conditions that do not degrade the RNA backbone. Once such a method is established, it could be coupled with next-generation sequencing in a manner analogous to HAC-seq to enable transcriptome-wide, single-nucleotide resolution mapping of this important RNA modification. The validation of such a new technique would require the use of synthetic RNA oligonucleotides containing this compound as positive controls.

References

Applications of 3'-O-Methylcytidine in RNA Structural Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The study of RNA structure is fundamental to understanding its diverse functions in cellular processes and its role in disease. Chemical probes and modified nucleotides are invaluable tools for elucidating RNA secondary and tertiary structures. Among these, 3'-O-Methylcytidine emerges as a specialized reagent primarily utilized for its properties as a chain terminator in enzymatic RNA synthesis. This characteristic allows for controlled interruption of RNA polymerization, a feature that can be harnessed for various applications in RNA structural analysis, analogous to the Sanger method for DNA sequencing.

The key principle behind the application of this compound lies in the modification of the 3'-hydroxyl group of the ribose sugar. This hydroxyl group is essential for the formation of the phosphodiester bond that extends the RNA chain. By replacing the hydrogen with a methyl group, this compound, when incorporated into a growing RNA strand by an RNA polymerase, prevents the addition of the next nucleotide, effectively terminating the synthesis at that specific cytidine position.[1]

This property makes this compound triphosphate (3'-O-Me-CTP) a powerful tool for:

  • RNA Sequencing and Footprinting: By including 3'-O-Me-CTP in an in vitro transcription reaction at a controlled concentration relative to the canonical CTP, a population of RNA transcripts is generated, each terminating at a different cytidine residue. Analyzing the resulting fragments by gel electrophoresis or capillary electrophoresis allows for the determination of the cytidine positions within the sequence. This method can be adapted for RNA footprinting experiments to identify regions of RNA protected by protein or small molecule binding, as the bound ligand can impede polymerase processivity, altering the termination pattern.

  • Probing RNA Polymerase Dynamics: The efficiency of incorporation of this compound triphosphate by different RNA polymerases can provide insights into the enzyme's active site and its tolerance for modified substrates.[2] This can be particularly relevant in the study of viral RNA-dependent RNA polymerases (RdRps), where chain-terminating nucleoside analogs are a major class of antiviral drugs.[3][4]

While 2'-O-methylation is a common natural modification that influences RNA structure and stability, and N3-methylcytidine (m3C) is a significant epitranscriptomic mark with roles in translation and RNA stability, this compound is primarily a synthetic tool for in vitro studies.[5][6][7] Its application in directly probing RNA structure within a cellular context is limited due to the necessity of enzymatic incorporation of the corresponding triphosphate.

Comparative Data of Related Cytidine Modifications

To provide context, the following table summarizes the key features and primary applications of different methylated cytidine analogs in RNA research.

ModificationPosition of MethylationPrimary Application in RNA Structural StudiesNatural Occurrence
This compound 3'-hydroxyl of the riboseChain terminator for in vitro RNA sequencing and footprinting.[1]Synthetic
2'-O-Methylcytidine (Cm) 2'-hydroxyl of the riboseStabilizes A-form helix, used to probe RNA dynamics and interactions.[8]Abundant in rRNA, tRNA, snRNA
N3-Methylcytidine (m3C) N3 position of the cytosine baseInvestigating the impact of epitranscriptomic modifications on RNA structure, stability, and protein recognition.[6][9]Found in tRNA and mRNA.[7][10]

Experimental Protocols

Protocol 1: RNA Sequencing using this compound Triphosphate as a Chain Terminator

This protocol describes a method for determining the positions of cytidine residues in an RNA transcript using 3'-O-Me-CTP.

Materials:

  • Linearized DNA template containing the sequence of interest downstream of a T7 promoter.

  • T7 RNA Polymerase.

  • Ribonucleoside triphosphates (ATP, GTP, UTP, CTP).

  • This compound-5'-triphosphate (3'-O-Me-CTP).

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).

  • RNase inhibitor.

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea).

  • Loading dye (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Radiolabeled nucleotide (e.g., [α-³²P]UTP) or fluorescently labeled primer for detection.

  • Nuclease-free water.

Procedure:

  • Transcription Reaction Setup: Prepare four separate transcription reactions labeled 'A', 'C', 'G', and 'U' for Sanger-style sequencing, and one experimental reaction labeled 'C-term' for this compound termination. For each reaction, combine the following in a microcentrifuge tube on ice:

    • Transcription Buffer (1x final concentration).

    • ATP, GTP, UTP, CTP (e.g., 500 µM each).

    • Linearized DNA template (e.g., 1 µg).

    • RNase inhibitor (e.g., 20 units).

    • [α-³²P]UTP (for radiolabeling).

    • Nuclease-free water to the final volume.

  • Addition of Terminators:

    • To tubes 'A', 'C', 'G', and 'U', add the respective dideoxynucleoside triphosphate (ddNTP) terminators.

    • To the 'C-term' tube, add 3'-O-Me-CTP to a final concentration that is a fraction of the CTP concentration (e.g., 1:100 ratio of 3'-O-Me-CTP to CTP). The optimal ratio may need to be determined empirically.

  • Initiation of Transcription: Add T7 RNA Polymerase (e.g., 50 units) to each tube, mix gently, and incubate at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reactions by adding an equal volume of loading dye.

  • Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. Load the samples onto a denaturing polyacrylamide gel.

  • Visualization: After electrophoresis, expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA fragments. The 'C-term' lane will show a ladder of bands corresponding to termination at cytidine positions.

Expected Results: The 'C-term' lane will display a series of bands, where each band represents an RNA transcript terminated at a cytidine residue. The position of these bands, when compared to the sequencing ladder from the 'A', 'C', 'G', 'U' lanes, confirms the specific locations of cytidines.

Protocol 2: RNA Footprinting using this compound Chain Termination

This protocol adapts the chain termination method to identify RNA regions protected by a binding partner.

Materials:

  • Same as Protocol 1.

  • RNA-binding protein or small molecule of interest.

  • Binding buffer appropriate for the interaction.

Procedure:

  • In Vitro Transcription: First, synthesize the full-length RNA of interest using a standard in vitro transcription reaction without any chain terminators. Purify the RNA.

  • RNA Folding and Binding:

    • Refold the purified RNA by heating to 80°C for 2 minutes and then slowly cooling to room temperature in the appropriate buffer.

    • Prepare two reactions: one with the RNA-binding molecule and one without (control). Incubate the RNA with the binding partner in the binding buffer to allow complex formation.

  • Primer Extension with Chain Termination:

    • Anneal a radiolabeled or fluorescently labeled primer to the 3' end of the target RNA in both the control and binding reactions.

    • Prepare a master mix containing reverse transcriptase, dNTPs, and a limiting concentration of 3'-O-Me-CTP (in this context, acting as a reverse transcriptase terminator analogously). Note: This is a conceptual adaptation, as 3'-O-Me-CTP is an RNA polymerase terminator. For reverse transcriptase, a 3'-modified dCTP would be used. The principle remains the same: enzymatic chain termination.

    • Initiate the reverse transcription reaction and incubate.

  • Analysis: Stop the reactions and analyze the cDNA products on a denaturing polyacrylamide gel as described in Protocol 1.

Expected Results: In the control lane, a ladder of bands corresponding to termination at accessible cytidines will be visible. In the lane with the RNA-binding partner, regions of the RNA that are protected by the bound molecule will show a decrease or absence of termination bands, revealing the "footprint" of the binding partner.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: RNA Sequencing with 3'-O-Me-CTP cluster_protocol2 Protocol 2: RNA Footprinting p1_start DNA Template + NTPs + 3'-O-Me-CTP p1_transcription In Vitro Transcription (T7 RNA Polymerase) p1_start->p1_transcription p1_fragments Terminated RNA Fragments p1_transcription->p1_fragments p1_gel Denaturing PAGE p1_fragments->p1_gel p1_analysis Sequence Analysis p1_gel->p1_analysis p2_rna Synthesized RNA p2_binding RNA + Binding Partner p2_rna->p2_binding p2_control RNA alone p2_rna->p2_control p2_extension Primer Extension + Chain Terminator p2_binding->p2_extension Experiment p2_control->p2_extension Control p2_gel Denaturing PAGE p2_extension->p2_gel p2_footprint Footprint Analysis p2_gel->p2_footprint

Caption: Experimental workflows for RNA sequencing and footprinting using a chain-terminating cytidine analog.

logical_relationship cluster_cytidine_mods Methylated Cytidine Analogs in RNA Research cluster_applications Primary Applications c3_ome This compound chain_term Chain Termination (Sequencing, Footprinting) c3_ome->chain_term c2_ome 2'-O-Methylcytidine (Cm) structure_stability Structural Stabilization (A-form helix) c2_ome->structure_stability n3_mc N3-Methylcytidine (m3C) epitranscriptomics Epitranscriptomics (Functional Studies) n3_mc->epitranscriptomics

Caption: Relationship between methylated cytidine analogs and their primary applications in RNA studies.

References

Application Notes and Protocols for Utilizing 3'-O-Methylcytidine to Study tRNA Folding and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their precise three-dimensional structure is critical for their function, including aminoacylation, codon recognition, and interaction with the ribosome. The folding and stability of tRNAs are significantly influenced by post-transcriptional modifications. One such modification is the methylation of cytidine at the N3 position (N3-methylcytidine, m3C), which is closely related to the synthetic analog 3'-O-Methylcytidine in its potential to probe RNA structure and function.

The introduction of this compound, or more biologically relevant N3-methylcytidine, at specific sites within a tRNA molecule serves as a powerful tool to investigate the contribution of this modification to the overall folding, stability, and dynamics of the tRNA. This document provides detailed application notes and protocols for researchers to utilize synthetic tRNAs containing this compound (or N3-methylcytidine) to elucidate their structural and functional roles.

Application Notes

The incorporation of this compound or N3-methylcytidine into synthetic tRNAs allows for a range of biophysical and biochemical analyses to probe their structure and stability. Key applications include:

  • Thermodynamic Stability Analysis: By comparing the melting temperature (Tm) of a tRNA with and without the modification, the energetic contribution of the methyl group to the overall stability of the molecule can be quantified. This is particularly useful for understanding how such modifications help maintain the correct tRNA fold under physiological conditions.

  • Structural Probing: Chemical and enzymatic probing techniques can reveal changes in the accessibility of the tRNA backbone and individual bases upon introduction of the methylcytidine. This provides insights into local and global conformational changes induced by the modification.

  • Conformational Dynamics Studies: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the structure and dynamics of modified tRNAs at atomic resolution. This can reveal subtle changes in base pairing, stacking interactions, and loop conformations.

  • Drug Development: Understanding the role of tRNA modifications in pathogens or in disease states can open new avenues for drug development. Small molecules that target the binding pockets of tRNA-modifying enzymes or that recognize specific modified tRNA structures could be developed as novel therapeutics.

Quantitative Data Presentation

The following table summarizes quantitative data from a study on the effect of N3-methylcytidine (m3C) at position 32 on the thermal stability of the anticodon stem loop (ASL) of human tRNA-Arg-UCU-4-1.[1] This data illustrates the type of quantitative insights that can be gained by incorporating this modification.

RNA ConstructpHMelting Temperature (Tm) in °C (± S.D.)
Unmodified ASL7.561.6 (± 0.2)
m3C-modified ASL7.566.8 (± 0.1)
Unmodified ASL5.067.2 (± 0.2)
m3C-modified ASL5.059.5 (± 0.3)

Experimental Protocols

Protocol 1: Synthesis of tRNA with Site-Specific N3-Methylcytidine Incorporation

This protocol outlines the solid-phase synthesis of an RNA oligonucleotide containing N3-methylcytidine (m3C) using its phosphoramidite.

Materials:

  • N3-methylcytidine (m3C) phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Capping reagents (e.g., acetic anhydride and N-methylimidazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA: aqueous ammonium hydroxide/40% aqueous methylamine 1:1)

  • RNA synthesis-grade anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Synthesizer Setup: Program the RNA synthesizer with the desired tRNA sequence, ensuring the m3C phosphoramidite is placed in the correct position on the synthesizer.

  • Automated Solid-Phase Synthesis:

    • Detritylation: The 5'-dimethoxytrityl (DMT) group of the nucleotide attached to the CPG support is removed using the deblocking solution.

    • Coupling: The next phosphoramidite in the sequence (e.g., m3C phosphoramidite) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing RNA chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

    • Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the entire tRNA sequence is synthesized.

  • Cleavage and Deprotection:

    • The synthesized tRNA is cleaved from the CPG support and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with the cleavage and deprotection solution (e.g., AMA at 65°C for 10 minutes).

  • Purification: The crude tRNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Desalting and Quantification: The purified tRNA is desalted using a size-exclusion column and its concentration is determined by UV-Vis spectrophotometry at 260 nm.

Protocol 2: Thermal Melting Analysis of tRNA

This protocol describes how to determine the melting temperature (Tm) of a tRNA molecule using UV-Vis spectrophotometry.

Materials:

  • Purified unmodified and m3C-modified tRNAs

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare solutions of the unmodified and m3C-modified tRNAs in the melting buffer at a concentration of approximately 1-5 µM.

  • Spectrophotometer Setup: Set the spectrophotometer to monitor the absorbance at 260 nm. Program the temperature controller to ramp the temperature from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Collection: Place the cuvettes with the tRNA samples in the spectrophotometer and start the temperature ramp. Record the absorbance at 260 nm as a function of temperature.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature.

    • The melting temperature (Tm) is the temperature at which 50% of the tRNA is unfolded. This corresponds to the midpoint of the sigmoidal melting curve.

    • The Tm can be determined by finding the maximum of the first derivative of the melting curve.

    • Compare the Tm values of the unmodified and m3C-modified tRNAs to determine the effect of the modification on thermal stability.

Protocol 3: Enzymatic Probing of tRNA Structure with RNase T1

This protocol details the use of RNase T1 to probe the accessibility of single-stranded guanine residues in a tRNA.

Materials:

  • 5'-end labeled (e.g., with 32P) unmodified and m3C-modified tRNAs

  • RNase T1

  • Probing buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Denaturing polyacrylamide gel (e.g., 10-15%)

Procedure:

  • tRNA Renaturation: Heat the 5'-end labeled tRNA to 90°C for 2 minutes and then slowly cool to room temperature in the probing buffer to ensure proper folding.

  • Enzymatic Digestion:

    • Set up reactions containing the renatured tRNA and varying concentrations of RNase T1.

    • Incubate the reactions at room temperature for a defined period (e.g., 10-15 minutes).

  • Quenching: Stop the reactions by adding the stop solution.

  • Gel Electrophoresis: Separate the cleavage products on a denaturing polyacrylamide gel.

  • Visualization and Analysis:

    • Visualize the cleavage pattern using autoradiography or a phosphorimager.

    • The bands on the gel correspond to cleavage at specific guanine residues.

    • Compare the cleavage patterns of the unmodified and m3C-modified tRNAs. A decrease in cleavage at a particular guanine residue in the modified tRNA suggests that this region has become more structured or less accessible to the enzyme.

Protocol 4: Chemical Probing of tRNA Structure using SHAPE-MaP

This protocol provides an overview of using Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) to probe tRNA structure at single-nucleotide resolution.

Materials:

  • Unmodified and m3C-modified tRNAs

  • SHAPE reagent (e.g., 1M7 or NAI)

  • Modification buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl2)

  • Quenching solution (e.g., β-mercaptoethanol)

  • Reverse transcriptase (e.g., SuperScript IV)

  • Fluorescently labeled primer specific to the 3' end of the tRNA

  • dNTPs and MnCl2 for mutational profiling

  • Capillary electrophoresis instrument

Procedure:

  • tRNA Renaturation: Fold the tRNA in the modification buffer as described in Protocol 3.

  • SHAPE Modification:

    • Treat the folded tRNA with the SHAPE reagent for a short period (e.g., 1-5 minutes) at room temperature.

    • As a negative control, treat a separate aliquot of tRNA with the solvent for the SHAPE reagent (e.g., DMSO).

  • Quenching: Stop the modification reaction by adding the quenching solution.

  • RNA Purification: Purify the modified RNA to remove the SHAPE reagent and other reaction components.

  • Primer Extension with Mutational Profiling:

    • Anneal the fluorescently labeled primer to the 3' end of the modified tRNA.

    • Perform reverse transcription in the presence of MnCl2, which promotes the reverse transcriptase to misincorporate a nucleotide opposite the SHAPE-adducted ribose.

  • Capillary Electrophoresis: Separate the resulting cDNAs by capillary electrophoresis.

  • Data Analysis:

    • Analyze the electropherograms to determine the positions and frequencies of mutations.

    • The reactivity of each nucleotide is proportional to the mutation frequency at that position.

    • Compare the SHAPE reactivity profiles of the unmodified and m3C-modified tRNAs to identify changes in local nucleotide flexibility.

Visualizations

experimental_workflow cluster_synthesis tRNA Synthesis & Purification cluster_analysis Biophysical & Structural Analysis synthesis Solid-Phase Synthesis (with m3C phosphoramidite) purification PAGE or HPLC Purification synthesis->purification quantification Quantification (UV-Vis) purification->quantification thermal_melt Thermal Melting (Tm) quantification->thermal_melt enzymatic_probing Enzymatic Probing (RNase T1) quantification->enzymatic_probing chemical_probing Chemical Probing (SHAPE-MaP) quantification->chemical_probing nmr NMR Spectroscopy quantification->nmr

Caption: Overall experimental workflow for studying tRNA folding and stability using this compound.

thermal_melting_workflow start Start prep Prepare tRNA samples (unmodified & m3C-modified) start->prep setup_spec Setup Spectrophotometer (260 nm, Temp Ramp) prep->setup_spec run_melt Run Thermal Melt setup_spec->run_melt plot_data Plot Abs vs. Temp run_melt->plot_data calc_tm Calculate Tm (First Derivative) plot_data->calc_tm compare Compare Tm values calc_tm->compare end End compare->end

Caption: Workflow for thermal melting analysis of tRNA.

shape_map_workflow start Start renature Renature tRNA start->renature modify SHAPE Reagent Modification (+/- control) renature->modify quench Quench Reaction modify->quench purify Purify RNA quench->purify rt Reverse Transcription (Mutational Profiling) purify->rt ce Capillary Electrophoresis rt->ce analyze Analyze Reactivity Profile ce->analyze end End analyze->end

Caption: Workflow for SHAPE-MaP analysis of tRNA structure.

References

Application Notes and Protocols for Studying METTL8-Mediated 3'-O-Methylcytidine (m3C) Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental workflow and detailed protocols for investigating the role of the RNA methyltransferase METTL8 in mediating 3'-O-methylcytidine (m3C) modification of mitochondrial tRNAs. The methodologies outlined here are essential for researchers aiming to understand the molecular mechanisms of METTL8, identify its substrates, and elucidate the functional consequences of m3C modification in cellular processes and disease.

Introduction

METTL8 is a recently identified mitochondrial matrix protein responsible for installing this compound at position 32 (m3C32) of human mitochondrial tRNAThr and tRNASer(UCN).[1][2][3][4] This modification is crucial for optimizing tRNA structure and mitochondrial translation.[1] Dysregulation of METTL8 and m3C levels has been linked to diseases such as cancer, highlighting its potential as a therapeutic target.[2][5] This document outlines a robust experimental workflow to study METTL8-mediated m3C modification, from initial protein localization to functional cellular assays.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the investigation of METTL8 function and its mediated m3C modification.

METTL8_Workflow loc_frac Subcellular Fractionation crispr CRISPR/Cas9 KO of METTL8 loc_frac->crispr loc_if Immunofluorescence loc_if->crispr alkaniline AlkAniline-Seq crispr->alkaniline Validate m3C loss primer_ext Primer Extension crispr->primer_ext northern Northern Blot (PHA) crispr->northern resp_chain Mitochondrial Respiration Assay crispr->resp_chain Assess functional impact mito_ribo Mitochondrial Ribosome Profiling crispr->mito_ribo prolif Cell Proliferation Assay crispr->prolif native_page Native Gel Electrophoresis of tRNA crispr->native_page crac UV Crosslinking (CRAC) ivt_rna In Vitro Transcription of tRNA crac->ivt_rna coip Co-Immunoprecipitation ivm In Vitro Methylation Assay coip->ivm recomb Recombinant METTL8 Expression recomb->ivm ivt_rna->ivm mass_spec Quantitative Mass Spectrometry ivm->mass_spec Confirm modification

Caption: Experimental workflow for studying METTL8.

Key Experimental Protocols

Generation of METTL8 Knockout Cell Lines using CRISPR/Cas9

Objective: To create a cellular model lacking METTL8 to study the direct effects of its absence on m3C modification and cellular function.

Protocol:

  • gRNA Design: Design two or more single guide RNAs (sgRNAs) targeting an early exon of the METTL8 gene to induce frameshift mutations.

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).

  • Transfection: Transfect the target cell line (e.g., HEK293, HAP1) with the gRNA/Cas9 plasmid using a suitable transfection reagent.

  • Cell Sorting: 24-48 hours post-transfection, isolate GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates for single-cell cloning.

  • Clonal Expansion and Screening: Expand individual cell clones and screen for METTL8 knockout by:

    • Genomic PCR and Sequencing: Amplify the targeted genomic region and sequence to confirm insertions/deletions (indels).[6]

    • Immunoblotting: Lyse the cells and perform a Western blot using a validated METTL8 antibody to confirm the absence of the protein.[6]

In Vitro Methylation Assay

Objective: To biochemically confirm the methyltransferase activity of METTL8 on specific RNA substrates.

Protocol:

  • Recombinant Protein Expression: Express and purify recombinant METTL8 (e.g., as a His-MBP fusion protein) from E. coli.

  • Substrate Preparation: Synthesize the target RNA (e.g., mitochondrial tRNAThr) via in vitro transcription using a T7 RNA polymerase kit. Purify the transcribed RNA by denaturing PAGE.

  • Methylation Reaction:

    • Set up the reaction in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).

    • Add purified recombinant METTL8 (e.g., 0.5-1 µg).

    • Add the in vitro transcribed RNA substrate (e.g., 1 µg).

    • Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM) to a final concentration of ~1 µM.[7][8]

    • Incubate at 37°C for 1-2 hours.

  • Quantification:

    • Spot the reaction mixture onto a DE81 filter paper disc.

    • Wash the discs three times with ammonium bicarbonate to remove unincorporated [3H]-SAM.

    • Measure the incorporated tritium by scintillation counting.[1][9]

  • Visualization (Optional):

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the RNA on a denaturing polyacrylamide gel.

    • Stain the gel with ethidium bromide to visualize total RNA.

    • Perform autoradiography to detect the radiolabeled (methylated) RNA.[9]

AlkAniline Sequencing (AlkAniline-Seq) for m3C Detection

Objective: To identify and quantify m3C modifications on a transcriptome-wide scale. m3C modification leads to a positive charge on the cytosine base, making it susceptible to cleavage by alkaline hydrolysis.

Protocol:

  • RNA Isolation: Extract total RNA from wild-type and METTL8 knockout cells.

  • AlkAniline Treatment:

    • Denature the RNA at 95°C.

    • Treat the RNA with an alkaline solution (e.g., sodium carbonate buffer, pH 9.2) at 50°C. This step induces cleavage at m3C sites.

  • Library Preparation: Prepare sequencing libraries from the cleaved RNA fragments. This typically involves 3' adapter ligation, reverse transcription, 5' adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing of the prepared libraries.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome. m3C sites will be identified as sites of read termination. The cleavage score at a specific site in the METTL8 knockout cells is compared to that in wild-type cells to confirm METTL8-dependent modification.[2]

Methylated RNA Immunoprecipitation (MeRIP)

Objective: To enrich for RNA fragments containing m3C modifications using a specific antibody, followed by sequencing to identify the locations of these modifications.

Protocol:

  • RNA Preparation and Fragmentation:

    • Extract total RNA from the cells of interest.[10]

    • Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[10][11]

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an antibody specific for m3C.

    • Add Protein A/G magnetic beads to capture the antibody-RNA complexes.[11]

    • Wash the beads to remove non-specifically bound RNA.

    • Elute the m3C-containing RNA from the beads.

  • Library Construction and Sequencing:

    • Prepare sequencing libraries from the immunoprecipitated RNA and from an "input" control sample (fragmented RNA that did not undergo immunoprecipitation).[11]

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads from both the IP and input samples to the reference transcriptome.

    • Identify enriched peaks in the IP sample relative to the input to map the locations of m3C modifications.

Mitochondrial Respiration Assay

Objective: To assess the functional impact of METTL8 loss on mitochondrial oxidative phosphorylation.

Protocol:

  • Cell Seeding: Seed wild-type and METTL8 knockout cells in a Seahorse XF cell culture microplate.

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Use a Seahorse XF Analyzer to measure the OCR.

    • Perform sequential injections of mitochondrial inhibitors to measure key parameters of mitochondrial respiration:

      • Oligomycin: Inhibits ATP synthase (to measure ATP-linked respiration).

      • FCCP: An uncoupling agent that collapses the proton gradient (to measure maximal respiration).

      • Rotenone/Antimycin A: Inhibit Complex I and III, respectively (to measure non-mitochondrial respiration).[2]

  • Data Analysis: Normalize OCR values to cell number or protein concentration. Compare the respiratory parameters between wild-type and METTL8 knockout cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on METTL8.

Table 1: In Vitro Methylation Activity of METTL8 on tRNA Substrates

RNA SubstrateRelative Methylation Level (vs. mt-tRNAThr)Reference
mt-tRNAThr100%[1]
mt-tRNASer(UCN)High[1]
mt-tRNAAsnLow / Negligible[1]
Chimeric mt-tRNAAsn (with mt-tRNAThr anticodon loop)Significantly lower than mt-tRNAThr[1]

Table 2: Effect of METTL8 Knockout on Mitochondrial Respiration

Cell Line / ConditionBasal Respiration (OCR)Maximal Respiration (OCR)Reference
Wild-Type HEK293BaselineBaseline[2]
METTL8 KO HEK293ReducedReduced[2]
METTL8 OverexpressionIncreasedIncreased[2]
PANC-1 (High METTL8)HighHigh[2]
CAPAN-1 (Low METTL8)LowLow[2]

METTL8 Signaling Pathway in Glioblastoma

Recent studies have implicated METTL8 in cancer pathology, particularly in glioblastoma (GBM). METTL8-mediated m3C modification of mitochondrial tRNAs enhances mitochondrial translation and respiration. This, in turn, influences the hypoxia-regulatory cancer pathway, helping to maintain glioma stem cell properties.

METTL8_Signaling METTL8 METTL8 m3C m3C Modification (mt-tRNA) METTL8->m3C MitoTrans Mitochondrial Translation m3C->MitoTrans MitoResp Mitochondrial Respiration MitoTrans->MitoResp HIF1a HIF1α Stabilization MitoResp->HIF1a RTK_Akt RTK/Akt Axis HIF1a->RTK_Akt GBM Glioblastoma Stemness & Tumorigenicity RTK_Akt->GBM

Caption: METTL8 signaling in glioblastoma.[5]

This pathway suggests that targeting METTL8 could be a novel therapeutic strategy to overcome resistance to conventional therapies in glioblastoma by disrupting the metabolic adaptations that support cancer stemness.[5]

References

Application Notes and Protocols for Validating 3'-O-Methylcytidine Writer and Eraser Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-O-Methylcytidine (3'-OMe-C) is a post-transcriptional modification of RNA where a methyl group is added to the 3'-hydroxyl group of the ribose sugar of a cytidine nucleotide. While less studied than its isomer, 3-methylcytidine (m3C), a base modification, ribose methylation plays a critical role in RNA stability, structure, and function. The enzymes that add (writers) and remove (erasers) this methyl mark are key regulators of epitranscriptomic signaling and represent potential therapeutic targets.

These application notes provide a comprehensive guide to the techniques and protocols for validating the activity of putative this compound writer and eraser enzymes, both in vitro and in a cellular context. Due to the limited availability of specific reagents for 3'-OMe-C, many of the described protocols are adapted from well-established methods for other RNA modifications, particularly 2'-O-methylation, which shares a similar chemical nature.

I. Overview of Validation Strategy

A multi-faceted approach is essential for the robust validation of a putative this compound writer or eraser. The general workflow involves demonstrating enzymatic activity on a specific RNA substrate, confirming the identity of the modification, and observing the consequences of enzyme activity in a cellular environment.

Validation_Workflow cluster_InVitro In Vitro Validation cluster_Cellular Cellular Validation Recombinant_Protein Purify Recombinant Writer/Eraser Enzyme InVitro_Assay Biochemical Activity Assay Recombinant_Protein->InVitro_Assay Enzyme_Manipulation Overexpression or Knockdown/ Knockout of Enzyme in Cells Product_Detection Detection of 3'-OMe-C (e.g., Mass Spectrometry) InVitro_Assay->Product_Detection RNA_Analysis Quantify Global or Gene-Specific 3'-OMe-C Levels Enzyme_Manipulation->RNA_Analysis Phenotypic_Analysis Assess Cellular Phenotype (e.g., RNA stability, translation) RNA_Analysis->Phenotypic_Analysis

Caption: General workflow for validating this compound writer and eraser enzymes.

II. In Vitro Validation of this compound Writers (Methyltransferases)

In vitro assays are crucial for confirming the direct enzymatic activity of a putative writer enzyme and for characterizing its substrate specificity and kinetics.

A. Key Techniques and Expected Outcomes
TechniquePrincipleExpected Outcome for a 3'-OMe-C Writer
Radioactive Methyltransferase Assay Transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to an RNA substrate.Increased radioactivity incorporated into the RNA substrate in the presence of the enzyme.
Non-Radioactive Methyltransferase Assay Detection of the demethylated product, S-adenosyl-L-homocysteine (SAH), using a coupled enzymatic reaction that produces a fluorescent or luminescent signal.Increased signal proportional to the amount of SAH produced.
LC-MS/MS Analysis Liquid chromatography-tandem mass spectrometry to identify and quantify the 3'-OMe-C nucleoside in the RNA substrate after the enzymatic reaction.Detection of a peak corresponding to the mass-to-charge ratio of 3'-OMe-C in the enzyme-treated sample but not in the negative control.
B. Experimental Protocols

Protocol 1: In Vitro Radioactive Methyltransferase Assay

This protocol is adapted from standard procedures for histone and RNA methyltransferases.[1]

Materials:

  • Purified recombinant putative this compound writer enzyme

  • Synthetic RNA oligonucleotide substrate (e.g., a short hairpin RNA known or suspected to be a target)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Methyltransferase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl₂)

  • DEAE-cellulose filter paper discs

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • Methyltransferase reaction buffer (to a final volume of 25 µL)

    • RNA substrate (1-5 µM final concentration)

    • Purified enzyme (100-500 nM, to be optimized)

    • [³H]-SAM (1 µM final concentration, with a specific activity of ~10-15 Ci/mmol)

  • Initiate Reaction: Start the reaction by adding the [³H]-SAM and incubate at 37°C for 1-2 hours.

  • Spotting: Spot 20 µL of the reaction mixture onto DEAE-cellulose filter paper discs.

  • Washing: Wash the filter discs three times for 10 minutes each in 100 mL of 50 mM ammonium bicarbonate to remove unincorporated [³H]-SAM.

  • Drying and Counting: Dry the filter discs completely and place them in a scintillation vial with a scintillation cocktail. Measure the incorporated radioactivity using a scintillation counter.

Controls:

  • No Enzyme Control: Replace the enzyme with an equal volume of storage buffer.

  • No Substrate Control: Replace the RNA substrate with nuclease-free water.

Protocol 2: LC-MS/MS for 3'-OMe-C Detection

This protocol outlines the general steps for detecting 3'-OMe-C in an RNA sample following an in vitro methyltransferase reaction.

Materials:

  • RNA sample from the in vitro reaction

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • RNA Digestion:

    • To the RNA sample, add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase and incubate for another 1 hour at 37°C to dephosphorylate the nucleosides.

  • Sample Preparation: Precipitate the proteins and centrifuge to collect the supernatant containing the digested nucleosides.

  • LC-MS/MS Analysis:

    • Inject the supernatant into an LC-MS/MS system.

    • Separate the nucleosides using a C18 reverse-phase column.

    • Monitor for the specific mass transition of this compound. The exact mass-to-charge ratio will need to be determined based on a synthetic standard if available.

III. In Vitro Validation of this compound Erasers (Demethylases)

Validating an eraser enzyme involves demonstrating the removal of a methyl group from a 3'-O-methylated RNA substrate.

A. Key Techniques and Expected Outcomes
TechniquePrincipleExpected Outcome for a 3'-OMe-C Eraser
Formaldehyde Detection Assay For iron and α-ketoglutarate-dependent dioxygenases, the demethylation reaction produces formaldehyde as a byproduct, which can be detected colorimetrically or fluorometrically.Increased signal corresponding to formaldehyde production in the presence of the enzyme and a 3'-OMe-C containing substrate.
LC-MS/MS Analysis Quantification of the decrease in 3'-OMe-C and the corresponding increase in unmodified cytidine in the RNA substrate after the enzymatic reaction.A significant reduction in the 3'-OMe-C peak and an increase in the cytidine peak in the enzyme-treated sample compared to the control.
RNase H-based qPCR Assay (Adapted) The presence of a 3'-O-methyl group can inhibit RNase H cleavage. Removal of the methyl group by an eraser would restore RNase H sensitivity.Increased cleavage of the 3'-OMe-C containing RNA substrate by RNase H in the presence of the eraser enzyme, leading to a change in qPCR signal.[2][3]
B. Experimental Protocols

Protocol 3: RNase H-based Eraser Activity Assay

This protocol is adapted from the Nm-VAQ method for 2'-O-methylation.[2][3]

Materials:

  • Purified recombinant putative this compound eraser enzyme

  • Synthetic RNA oligonucleotide containing a single 3'-OMe-C modification

  • Unmodified control RNA oligonucleotide of the same sequence

  • DNA-RNA chimeric probe complementary to the target region

  • RNase H

  • Demethylase reaction buffer (specific to the enzyme family, e.g., for Fe(II)/α-KG dependent enzymes: 50 mM HEPES pH 7.5, 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbate)

  • qRT-PCR reagents and primers

Procedure:

  • Demethylation Reaction:

    • Incubate the 3'-OMe-C RNA substrate with the purified eraser enzyme in the appropriate reaction buffer at 37°C for 1-2 hours.

    • Include a "no enzyme" control.

  • Hybridization:

    • To the reaction mixture, add the DNA-RNA chimeric probe.

    • Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow hybridization.

  • RNase H Cleavage:

    • Add RNase H to the hybridized samples and incubate at 37°C for 30 minutes.

  • qRT-PCR Analysis:

    • Perform qRT-PCR using primers that flank the cleavage site. A decrease in Ct value in the enzyme-treated sample compared to the "no enzyme" control indicates cleavage and thus, eraser activity.

RNaseH_Eraser_Assay cluster_Setup Assay Setup cluster_Process Reaction Steps Substrate 3'-OMe-C RNA Substrate Demethylation Demethylation Reaction Substrate->Demethylation Eraser Putative Eraser Enzyme Eraser->Demethylation Probe DNA-RNA Chimeric Probe Hybridization Hybridization with Probe Probe->Hybridization Demethylation->Hybridization Cleavage RNase H Cleavage Hybridization->Cleavage qPCR qRT-PCR Cleavage->qPCR

Caption: Workflow for the RNase H-based eraser activity assay.

IV. Cellular Validation of this compound Writers and Erasers

Cellular assays are necessary to confirm that the enzyme modifies RNA in vivo and to understand the functional consequences of this modification.

A. Key Techniques and Expected Outcomes
TechniquePrincipleExpected Outcome
Enzyme Overexpression/Knockdown Modulating the cellular concentration of the writer or eraser enzyme.Overexpression of a writer should increase 3'-OMe-C levels; knockdown should decrease them. The opposite is expected for an eraser.
Global 3'-OMe-C Quantification LC-MS/MS analysis of total RNA from cells with altered enzyme expression.Changes in the global levels of 3'-OMe-C corresponding to the manipulation of the writer or eraser enzyme.
Gene-Specific 3'-OMe-C Analysis A targeted approach, such as the adapted RNase H-qPCR assay, on a specific transcript.Changes in the 3'-O-methylation status of a target RNA upon enzyme modulation.
RNA Stability Assay Measuring the half-life of a target RNA after transcriptional inhibition in cells with altered enzyme expression.Changes in RNA stability that correlate with the 3'-O-methylation status.
B. Experimental Protocols

Protocol 4: Cellular RNA Stability Assay

Materials:

  • Cell lines with stable overexpression or knockdown/knockout of the putative writer/eraser enzyme

  • Transcriptional inhibitor (e.g., Actinomycin D)

  • RNA extraction kit

  • qRT-PCR reagents and primers for a target gene and a stable housekeeping gene

Procedure:

  • Cell Culture: Culture the engineered and control cell lines to ~80% confluency.

  • Transcriptional Inhibition: Treat the cells with Actinomycin D (e.g., 5 µg/mL) to block new RNA synthesis.

  • Time Course: Harvest cells at various time points after treatment (e.g., 0, 2, 4, 8, 12 hours).

  • RNA Extraction and qRT-PCR:

    • Extract total RNA from each time point.

    • Perform qRT-PCR for the target gene and the housekeeping gene.

  • Data Analysis:

    • Normalize the target gene expression to the housekeeping gene for each time point.

    • Calculate the percentage of remaining mRNA at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining mRNA versus time on a semi-logarithmic scale to determine the RNA half-life.

Signaling_Pathway Writer 3'-OMe-C Writer (Methyltransferase) SAH SAH Writer->SAH RNA_mod This compound RNA Eraser 3'-OMe-C Eraser (Demethylase) RNA_unmod Unmodified RNA (Cytidine) SAM SAM SAM->Writer RNA_unmod->RNA_mod Methylation RNA_mod->RNA_unmod Demethylation Function Downstream Cellular Functions (e.g., Stability, Translation) RNA_mod->Function

Caption: Simplified signaling pathway of this compound modification.

V. Summary and Future Directions

The validation of this compound writer and eraser enzymes is a rapidly evolving area of research. The protocols outlined here provide a robust framework for characterizing these enzymes. A key limitation is the current lack of commercially available antibodies specific for this compound, which hinders the development of high-throughput antibody-based detection methods like MeRIP-seq. The development of such reagents will be crucial for advancing our understanding of the prevalence and function of this RNA modification. Furthermore, the adaptation of third-generation sequencing technologies that can directly detect RNA modifications holds great promise for the transcriptome-wide mapping of this compound at single-nucleotide resolution.

References

Application of N3-Methylcytidine in the Development of RNA-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The strategic incorporation of modified nucleosides is a cornerstone of modern RNA-based therapeutic development, aiming to enhance stability, improve efficacy, and reduce the immunogenicity of RNA molecules. While 2'-O-methylation and pseudouridine are well-established modifications, N3-methylcytidine (m3C), a naturally occurring modification found in both tRNA and mRNA, is an emerging area of interest with potential therapeutic applications.[1][2][3] It is important to distinguish N3-methylcytidine (a base modification) from 3'-O-methylcytidine (a ribose modification), as the latter would act as a chain terminator during RNA synthesis.[4] This document focuses on the application of N3-methylcytidine and related cytidine modifications in RNA therapeutics.

Rationale for Use in RNA Therapeutics

The primary goals of incorporating modified nucleosides like N3-methylcytidine into therapeutic RNA are to:

  • Enhance Stability and Nuclease Resistance: Unmodified RNA is rapidly degraded by endo- and exonucleases present in biological fluids. Chemical modifications can protect the RNA backbone from cleavage, thereby increasing its half-life and therapeutic window. While 2'-O-methyl modifications are well-known to confer nuclease resistance, the impact of base modifications like m3C is an area of active investigation.[5][6]

  • Modulate Innate Immune Responses: Exogenous single-stranded and double-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLR7, TLR8) and RIG-I-like receptors (RLR's, including RIG-I and MDA5), triggering an inflammatory cascade that can reduce therapeutic efficacy and cause adverse effects.[7][8] Modifications to the RNA molecule can help it evade this immune surveillance. For instance, 5-methylcytidine (m5C), a related modification, has been shown to reduce the activation of TLRs.[7][9]

  • Fine-Tune Translation and Biological Activity: As a naturally occurring modification, m3C plays a role in the structural integrity of tRNA and can influence translation.[3][10] Its incorporation into mRNA therapeutics could potentially be used to modulate protein expression levels and kinetics. Studies have shown that m3C can disrupt the stability of the Watson-Crick C:G base pair, which could influence the secondary structure of the RNA therapeutic and its interaction with cellular machinery.[11]

Key Applications of Methylated Cytidines in RNA Therapeutics
  • mRNA Vaccines and Therapeutics: The inclusion of modified nucleosides is critical for the success of mRNA vaccines and therapies. While N1-methylpseudouridine has been a key modification in approved COVID-19 mRNA vaccines, other modifications, including 5-methylcytidine, have been shown to be beneficial. In self-amplifying RNA (saRNA), for example, complete substitution with 5-methylcytidine can increase protein expression and reduce innate immune responses.[7][12] The potential of N3-methylcytidine in this context is still under exploration, but its natural role in translation suggests it could be a tool for optimizing protein output.

  • Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): The efficacy of ASOs and siRNAs depends on their stability and ability to engage the target RNA and the RNAi machinery, respectively. Chemical modifications are extensively used to improve their pharmacokinetic and pharmacodynamic properties.[13] While 2'-O-methyl and phosphorothioate modifications are common, the introduction of base modifications like N3-methylcytidine could offer additional advantages in terms of stability and specificity. For example, the presence of 5-methylcytidine has been shown to increase resistance to nuclease hydrolysis in ASOs.[14]

  • RNA Aptamers: Aptamers are structured RNA molecules that bind to specific targets. Their therapeutic utility is often limited by their stability in vivo. Chemical modifications are crucial for enhancing their resistance to nucleases.[6] The introduction of N3-methylcytidine could influence the three-dimensional structure of the aptamer, potentially affecting its binding affinity and specificity, in addition to any effects on stability.

The Enzymatic Machinery of N3-Methylcytidine

In human cells, N3-methylcytidine is installed by methyltransferase-like (METTL) proteins. METTL2 and METTL6 are responsible for m3C modification in specific tRNAs, while METTL8 is the "writer" enzyme for m3C in mRNA.[15][16] This modification is reversible, with the "eraser" enzyme, alkylation repair homolog 3 (ALKBH3), capable of removing the methyl group.[1] The dynamic nature of this modification suggests a role in the fine-tuning of gene expression, a mechanism that could potentially be harnessed in therapeutic applications.

Quantitative Data Summary

The following tables summarize the impact of methylated cytidine modifications on the properties of RNA therapeutics. Direct quantitative data for N3-methylcytidine is limited in the context of synthetic therapeutics; therefore, data for the more extensively studied 5-methylcytidine is included for comparison.

Table 1: Effect of Methylated Cytidine on RNA Stability

RNA TypeModificationAssayResultReference
ASO5-Methylcytidine (in combination with a phosphodiester linkage)Nuclease Hydrolysis AssayIncreased resistance to nuclease hydrolysis when the phosphodiester link was located after 5-methylcytidine.[14]
Control Oligonucleotide2'-O-Methyl (100%)Serum Stability AssaySignificant nuclease resistance with only trace degradation detected in human serum.[6]

Table 2: Effect of Methylated Cytidine on Protein Expression

RNA TypeModificationSystemResultReference
Self-amplifying RNA (saRNA)5-MethylcytidineIn vivo (mice)High levels of luciferase expression, detectable for up to 14 days.[7]
Self-amplifying RNA (saRNA)5-MethyluridineIn vivo (mice)Extended luciferase expression window compared to canonical saRNA.[7]

Table 3: Effect of Methylated Cytidine on Innate Immune Response

RNA TypeModificationSystemResultReference
Self-amplifying RNA (saRNA)5-MethylcytidineHuman PBMCsAttenuated induction of Type I Interferon (IFN-I).[12]
Synthetic mRNA5-MethylcytidineIn vitroReduced immune stimulation and recognition by Toll-like receptors.[7]

Visualizations

Signaling Pathways

The incorporation of modified nucleosides like N3-methylcytidine is hypothesized to help RNA therapeutics evade detection by the innate immune system. The diagrams below illustrate the key pathways involved in the recognition of foreign RNA.

RIG_I_MDA5_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus foreign_RNA Viral or Unmodified Therapeutic RNA (5'-triphosphate, dsRNA) RIG_I RIG-I foreign_RNA->RIG_I senses 5'-ppp-RNA MDA5 MDA5 foreign_RNA->MDA5 senses long dsRNA MAVS MAVS RIG_I->MAVS activates MDA5->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 NFkB NF-κB MAVS->NFkB activates TBK1_IKKe TBK1/IKKε TRAF3->TBK1_IKKe IRF3_7 IRF3/IRF7 TBK1_IKKe->IRF3_7 phosphorylates p_IRF3_7 p-IRF3/p-IRF7 IRF3_7->p_IRF3_7 p_IRF3_7_nuc p-IRF3/p-IRF7 Dimer p_IRF3_7->p_IRF3_7_nuc translocates p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc translocates IFN_Genes Type I IFN Genes p_IRF3_7_nuc->IFN_Genes activates transcription Inflammatory_Genes Inflammatory Cytokine Genes p_NFkB_nuc->Inflammatory_Genes activates transcription

Cytosolic RNA Sensing via RIG-I and MDA5 Pathways.

TLR_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 binds MyD88 MyD88 TLR7_8->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates p_NFkB p-NF-κB NFkB->p_NFkB p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc translocates p_IRF7 p-IRF7 IRF7->p_IRF7 p_IRF7_nuc p-IRF7 Dimer p_IRF7->p_IRF7_nuc translocates Inflammatory_Genes Inflammatory Cytokine Genes p_NFkB_nuc->Inflammatory_Genes activates transcription IFN_Genes Type I IFN Genes p_IRF7_nuc->IFN_Genes activates transcription

Endosomal RNA Sensing via TLR7 and TLR8 Pathway.
Experimental Workflow

experimental_workflow cluster_synthesis RNA Synthesis & Purification cluster_evaluation Biophysical & In Vitro Evaluation cluster_cell_based Cell-Based Assays synthesis Solid-Phase Synthesis (for ASO/siRNA) or In Vitro Transcription (for mRNA) purification HPLC or Gel Purification synthesis->purification qc Quality Control (Mass Spec, Gel) purification->qc stability Nuclease Stability Assay qc->stability translation In Vitro Translation Assay (for mRNA) qc->translation qc->cell_culture activity Target Knockdown (ASO/siRNA) or Protein Expression (mRNA) cell_culture->activity immunogenicity Cytokine Profiling (ELISA) cell_culture->immunogenicity

References

Troubleshooting & Optimization

troubleshooting low yield in 3'-O-Methylcytidine phosphoramidite synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3'-O-Methylcytidine phosphoramidite. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges, particularly low yields, during this multi-step chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound phosphoramidite?

A1: The overall yield can vary significantly depending on the efficiency of each step, particularly the separation of 2'- and 3'-O-methylated isomers. While a precise overall yield is difficult to standardize, individual step yields are typically in the range of 40-80%. A successful synthesis might result in an overall yield of 15-30%.

Q2: How can I confirm the identity and purity of my final this compound phosphoramidite?

A2: A combination of analytical techniques is recommended. 31P NMR is crucial for confirming the presence of the phosphoramidite group and assessing its purity. 1H NMR and Mass Spectrometry (ESI-MS) should be used to confirm the overall structure, including the presence of the 3'-O-methyl group and all protecting groups. HPLC is useful for determining the purity of the final product.

Q3: How should I store the final this compound phosphoramidite?

A3: Phosphoramidites are highly sensitive to moisture and oxidation. The final product should be stored as a lyophilized powder under an inert atmosphere (argon or nitrogen) at -20°C. It is advisable to store it in small aliquots to avoid repeated warming and exposure to ambient air.

Q4: Can I use the same protocol for 2'-O-Methylcytidine phosphoramidite synthesis?

A4: The overall synthetic strategy is very similar, involving methylation, protection, and phosphitylation. However, the key difference lies in the initial methylation step and the subsequent purification to isolate the desired 2'-O-methyl isomer instead of the 3'-O-methyl isomer. The chromatographic separation conditions will need to be optimized to effectively separate these isomers.

Troubleshooting Guide

Issue 1: Low Yield in the Methylation Step

Q: My methylation reaction of the protected cytidine results in a low yield of the desired methylated product and a significant amount of starting material remains. What could be the cause?

A: This issue often points to incomplete reaction or suboptimal reaction conditions. Here are several potential causes and solutions:

  • Insufficient Methylating Agent: Ensure you are using a sufficient excess of the methylating agent (e.g., methyl iodide).

  • Ineffective Base: The choice and handling of the base (e.g., sodium hydride) are critical. Ensure the base is fresh and handled under strictly anhydrous conditions to maintain its reactivity.

  • Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for quenching the reaction.

  • Moisture Contamination: The presence of water will quench the base and react with the methylating agent, reducing the efficiency of the desired reaction. All glassware should be oven-dried, and anhydrous solvents must be used.

Issue 2: Poor Separation of 2'-O- and 3'-O-Methyl Isomers

Q: I am having difficulty separating the 3'-O-methylated cytidine from the 2'-O-methylated isomer after the methylation step, leading to a low yield of the desired product. How can I improve the separation?

A: The co-production of 2'- and 3'-O-methylated isomers is a common challenge due to the similar reactivity of the two hydroxyl groups. Effective separation is crucial for obtaining the desired product.

  • Chromatography Optimization: Silica gel column chromatography is typically used for this separation. Optimizing the solvent system is key. A gradient elution may be necessary to achieve good resolution. It has been reported that different mobile phases and gradients can effectively separate cytidine isomers.[1]

  • Protecting Group Strategy: A "minimal protection" strategy where methylation is performed on a partially protected nucleoside can sometimes facilitate the separation of isomers in subsequent steps.[2]

  • Crystallization: In some cases, selective crystallization can be used to isolate one isomer from a mixture.[2] This is highly dependent on the specific derivatives being synthesized.

Issue 3: Low Yield in the Phosphitylation Step

Q: The final phosphitylation step to introduce the phosphoramidite moiety is inefficient, resulting in a low yield of the final product. What are the common causes?

A: The phosphitylation reaction is highly sensitive to reaction conditions. Low yields are often due to the degradation of reagents or the presence of inhibitors.

  • Moisture Sensitivity: Phosphitylating agents (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) are extremely sensitive to moisture. All reagents, solvents (especially dichloromethane and acetonitrile), and glassware must be scrupulously dry. Perform the reaction under a dry, inert atmosphere (argon or nitrogen).[3]

  • Reagent Quality: Ensure the phosphitylating agent is fresh. Over time, these reagents can degrade, leading to lower reactivity.

  • Base and Activator: The choice of base (e.g., N,N-diisopropylethylamine) and activator is important. Ensure they are pure and added in the correct stoichiometry.

  • Reaction Time and Temperature: Monitor the reaction by TLC or 31P NMR to avoid prolonged reaction times that can lead to side reactions and degradation of the product.

Parameter Recommendation Rationale
Solvent Water Content < 30 ppmPrevents hydrolysis of the phosphitylating agent and phosphoramidite product.
Phosphitylating Agent Use fresh or recently purchased reagent.Ensures high reactivity and minimizes side products from degraded reagent.
Reaction Atmosphere Dry Argon or NitrogenPrevents moisture contamination.

Troubleshooting Low Phosphitylation Yield

G start Low Phosphitylation Yield check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions moisture_present Moisture Present? check_moisture->moisture_present reagents_old Reagents Old or Expired? check_reagents->reagents_old conditions_optimal Conditions Optimal? check_conditions->conditions_optimal moisture_present->check_reagents No dry_solvents Use Anhydrous Solvents and Oven-Dried Glassware moisture_present->dry_solvents Yes end Improved Yield dry_solvents->end reagents_old->check_conditions No use_fresh Use Fresh Phosphitylating Agent and Anhydrous Base reagents_old->use_fresh Yes use_fresh->end optimize_temp_time Optimize Temperature and Time; Monitor with TLC/31P NMR conditions_optimal->optimize_temp_time No optimize_temp_time->end G cluster_0 Synthesis of this compound Phosphoramidite A Protected Cytidine B Methylation (e.g., MeI, NaH) A->B C Mixture of 2'- and 3'-O-Me Isomers B->C D Chromatographic Separation C->D E This compound (Protected) D->E F Phosphitylation E->F G This compound Phosphoramidite F->G G cluster_1 Key Chemical Structures struct1 This compound (Protected Nucleoside) struct3 Final Phosphoramidite Product struct1->struct3 + struct2 Phosphitylating Agent struct2->struct3 +

References

optimizing coupling efficiency of 3'-O-Methylcytidine during solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the solid-phase synthesis of oligonucleotides containing 3'-O-Methylcytidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance coupling efficiency for this sterically hindered phosphoramidite.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling efficiency of this compound phosphoramidite often lower than standard DNA or RNA monomers?

A1: The primary reason for lower coupling efficiency is steric hindrance. The methyl group on the 3'-hydroxyl position physically obstructs the incoming phosphoramidite from efficiently approaching the 5'-hydroxyl of the growing oligonucleotide chain. This increased bulk slows down the coupling reaction, and standard protocols may not allow sufficient time for the reaction to go to completion.

Q2: What is the most critical factor to consider when optimizing the coupling of this compound?

A2: The choice of activator is paramount. Due to the steric bulk of the 3'-O-methyl group, standard activators like 1H-Tetrazole are often not potent enough to achieve high coupling efficiencies. More powerful activators are necessary to drive the reaction forward effectively.[][2][3]

Q3: Can I use the same coupling time for this compound as I do for standard phosphoramidites?

A3: It is highly recommended to extend the coupling time for this compound. Standard coupling times (typically 30-60 seconds) are often insufficient.[4] Extending the coupling time to 5-15 minutes can significantly improve the coupling efficiency.[2][4]

Q4: How does the quality of the this compound phosphoramidite and other reagents affect coupling efficiency?

A4: Reagent quality is critical. The phosphoramidite should be of high purity and stored under anhydrous conditions to prevent degradation.[5] Similarly, all solvents and other reagents, particularly the activator and acetonitrile, must be anhydrous, as water will react with the activated phosphoramidite and reduce coupling efficiency.[5][6]

Q5: What are the consequences of incomplete coupling of this compound?

A5: Incomplete coupling leads to the formation of deletion sequences (n-1 oligonucleotides), where the this compound is missing from the desired sequence. This reduces the yield of the full-length product and complicates downstream purification and applications.[5]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency issues with this compound.

Problem: Low Overall Yield of Full-Length Oligonucleotide
Possible Cause Recommended Solution
Suboptimal Activator The standard activator (1H-Tetrazole) may be too weak. Switch to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI), or 5-(Benzylthio)-1H-tetrazole (BTT).[][2]
Insufficient Coupling Time The coupling reaction is too slow due to steric hindrance. Increase the coupling time for the this compound monomer to 5-15 minutes.[2][4]
Moisture Contamination Water in the reagents is quenching the activated phosphoramidite. Use fresh, anhydrous acetonitrile and ensure the phosphoramidite and activator solutions are dry. Consider performing a Karl Fischer titration to check for water content.[5][6]
Degraded Reagents The this compound phosphoramidite or the activator has degraded. Use fresh reagents and store them properly under an inert atmosphere at the recommended temperature.[2]
Problem: Presence of Significant (n-1) Deletion Sequences
Possible Cause Recommended Solution
Incomplete Coupling This is the most likely cause. Refer to the solutions for "Low Overall Yield" above, focusing on activator choice and coupling time.
Inefficient Capping Unreacted 5'-hydroxyl groups are not being effectively capped, allowing them to react in subsequent cycles. Ensure your capping reagents (Acetic Anhydride and N-Methylimidazole) are fresh and effective.
Poor Phosphoramidite Quality The phosphoramidite may contain impurities that inhibit the reaction. Verify the purity of the this compound phosphoramidite using ³¹P NMR.[7]

Quantitative Data

Table 1: Expected Coupling Efficiencies of Sterically Hindered Monomers with Different Activators

ActivatorConcentration (M)Typical Coupling Time (min)Expected Coupling Efficiency (%)
1H-Tetrazole0.455 - 1090 - 95
5-(Ethylthio)-1H-tetrazole (ETT)0.25 - 0.55 - 10> 98
4,5-Dicyanoimidazole (DCI)0.25 - 1.05 - 10> 98.5
5-(Benzylthio)-1H-tetrazole (BTT)0.33 - 8> 99

Table 2: Impact of Coupling Time on the Efficiency of a Sterically Hindered Monomer (Using ETT as Activator)

Coupling Time (min)Expected Single-Step Coupling Efficiency (%)
190.2
396.5
598.1
1098.9
15> 99

Experimental Protocols

Protocol 1: Optimized Coupling of this compound Phosphoramidite

This protocol outlines the key steps for incorporating this compound into an oligonucleotide sequence using an automated synthesizer.

  • Reagent Preparation:

    • Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile.

    • Prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or a 0.5 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.

    • Ensure all other standard synthesis reagents (deblocking, capping, oxidation solutions) are fresh and anhydrous.

  • Synthesis Cycle Programming:

    • For the coupling step of this compound, program the synthesizer to deliver the phosphoramidite and activator solutions simultaneously.

    • Crucially, set the coupling time for this specific step to a minimum of 10 minutes.

    • For all other standard phosphoramidites in the sequence, standard coupling times (e.g., 60 seconds) can be used.

  • Post-Synthesis Processing:

    • Cleave the oligonucleotide from the solid support and deprotect using standard protocols (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

    • Purify the crude oligonucleotide using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

  • Analysis:

    • Analyze the purified oligonucleotide by mass spectrometry to confirm the correct mass, including the incorporation of the this compound.

    • Assess the purity of the final product by HPLC or capillary electrophoresis.

Visualizations

Troubleshooting_Workflow cluster_1 cluster_2 cluster_3 cluster_4 start Low Coupling Efficiency of This compound Detected check_reagents Step 1: Verify Reagent Quality start->check_reagents check_protocol Step 2: Review Synthesis Protocol check_reagents->check_protocol check_water Check Water Content (Karl Fischer Titration) check_reagents->check_water Moisture? check_phos Assess Phosphoramidite Quality (³¹P NMR) check_reagents->check_phos Degradation? check_activator Verify Activator Integrity check_reagents->check_activator Potency? check_instrument Step 3: Inspect Synthesizer check_protocol->check_instrument optimize_time Optimize Coupling Time (Extend to 5-15 min) check_protocol->optimize_time Time sufficient? change_activator Change Activator (e.g., ETT, DCI, BTT) check_protocol->change_activator Activator optimal? analyze_product Step 4: Analyze Crude Product check_instrument->analyze_product check_fluidics Check Fluidics for Leaks/Blocks check_instrument->check_fluidics check_delivery Verify Reagent Delivery Volumes check_instrument->check_delivery hplc HPLC Analysis (Identify n-1 peaks) analyze_product->hplc ms Mass Spectrometry (Confirm mass of products) analyze_product->ms end Optimized Protocol Achieved analyze_product->end

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Activator_Selection_Logic cluster_optimization Optimization Strategies start Incorporating this compound standard_conditions Standard Synthesis Conditions? start->standard_conditions low_efficiency Low Coupling Efficiency Expected standard_conditions->low_efficiency Yes optimize Optimization Required standard_conditions->optimize No low_efficiency->optimize stronger_activator Use Stronger Activator (ETT, DCI, BTT) optimize->stronger_activator extend_time Extend Coupling Time (5-15 minutes) optimize->extend_time double_couple Consider Double Coupling optimize->double_couple high_efficiency High Coupling Efficiency stronger_activator->high_efficiency extend_time->high_efficiency double_couple->high_efficiency

Caption: Decision logic for optimizing this compound coupling.

References

Technical Support Center: Overcoming Background Noise in m3C-IP-seq Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to background noise in methyl-3C immunoprecipitation sequencing (m3C-IP-seq) experiments.

Frequently Asked Questions (FAQs)

Q1: What is m3C-IP-seq?

A1: Methyl-3C immunoprecipitation sequencing (m3C-IP-seq) is a molecular biology technique designed to analyze the three-dimensional chromatin architecture associated with specific DNA methylation states or protein binding events. It integrates principles from Chromosome Conformation Capture (3C) to identify long-range DNA interactions, immunoprecipitation (IP) to enrich for chromatin associated with a specific protein or modification, and bisulfite sequencing to determine DNA methylation patterns.

Q2: What are the primary sources of background noise in an m3C-IP-seq experiment?

A2: Background noise in m3C-IP-seq can arise from several stages of the protocol. The main sources include:

  • Random Ligation: Non-specific ligation of DNA fragments that are not in close proximity within the nucleus.

  • Non-Specific Immunoprecipitation: Binding of the antibody to off-target proteins or directly to the beads and tubes.[1]

  • Unligated DNA Ends: Free DNA ends that are not ligated but are carried through the library preparation process.

  • PCR Amplification Bias: Preferential amplification of certain DNA fragments during library construction, which can create artificial enrichment.[2]

  • Contamination: Introduction of exogenous DNA or RNA during sample preparation.[3]

Q3: How can I assess the quality of my m3C-IP-seq library?

A3: Library quality can be assessed through a combination of quantitative and qualitative metrics. Key quality control checks include:

  • DNA Fragment Size Distribution: After chromatin shearing and before library preparation, DNA fragments should be within an optimal range (e.g., 200-500 bp) as assessed by bioanalyzer.[3]

  • PCR Duplication Rate: A high PCR duplication rate can indicate low library complexity.

  • Ratio of Intra- to Inter-chromosomal Interactions: A high-quality Hi-C or related library will typically have a higher proportion of intra-chromosomal interactions compared to inter-chromosomal ones.

  • Signal-to-Noise Ratio: For the IP component, quality metrics like the Normalized Strand Cross-correlation coefficient (NSC) and Relative Strand Cross-correlation coefficient (RSC) can be used. High-quality ChIP-seq experiments generally have an NSC >1.05 and an RSC >0.8.[1]

Q4: What are appropriate controls for an m3C-IP-seq experiment?

A4: Several controls are essential for a robust m3C-IP-seq experiment:

  • No-Antibody Control: Performing the immunoprecipitation step without a primary antibody to assess the level of non-specific binding to the beads.

  • IgG Control: Using a non-specific IgG antibody of the same isotype as the primary antibody to control for non-specific antibody binding.

  • Input Control: A sample of the cross-linked and sheared chromatin that has not undergone immunoprecipitation. This helps to account for biases in chromatin shearing and library preparation.

  • Ligation Control: Analyzing a sample before the ligation step to ensure that the observed interactions are dependent on proximity ligation.

Experimental Workflow and Troubleshooting

Visualizing the m3C-IP-seq Workflow

m3C_IP_seq_Workflow cluster_cell_prep Cell Preparation cluster_3c 3C Procedure cluster_ip Immunoprecipitation cluster_library_prep Library Preparation & Sequencing A 1. Cell Cross-linking (Formaldehyde) B 2. Cell Lysis A->B C 3. Chromatin Digestion (Restriction Enzyme) B->C D 4. End-filling & Biotinylation C->D E 5. Proximity Ligation D->E F 6. Chromatin Shearing (Sonication) E->F G 7. Immunoprecipitation (Specific Antibody) F->G H 8. Wash & Elute G->H I 9. Reverse Cross-linking H->I J 10. Bisulfite Conversion I->J K 11. Library Amplification (PCR) J->K L 12. Sequencing K->L

Caption: A generalized workflow for an m3C-IP-seq experiment.

Troubleshooting Guide

High background noise is a common issue that can obscure true biological signals. The following tables outline potential problems, their causes, and recommended solutions.

Table 1: Troubleshooting High Background Noise
Problem Potential Cause Recommended Solution
High background in IgG/no-antibody control 1. Non-specific binding to beads.[3] 2. Excessive antibody concentration.[3] 3. Contaminated reagents.[3]1. Pre-clear the chromatin lysate with beads before adding the antibody. 2. Titrate the antibody to determine the optimal concentration. 3. Use fresh, high-quality reagents and buffers.
High proportion of inter-chromosomal reads 1. Inefficient cross-linking. 2. Excessive ligation time or concentration.1. Optimize cross-linking time and formaldehyde concentration. 2. Perform ligation under highly dilute conditions to favor intra-molecular events.
Low signal-to-noise ratio (low NSC/RSC scores) 1. Ineffective antibody.[3] 2. Insufficient amount of starting material.[3] 3. Over-sonication of chromatin.[4]1. Use a ChIP-validated antibody and verify its specificity. 2. Increase the number of cells used for the experiment. 3. Optimize sonication to achieve the desired fragment size range (e.g., 200-1000 bp).[3]
High PCR duplicate rate 1. Low complexity of the starting library. 2. Excessive PCR cycles.1. Ensure sufficient starting material and efficient immunoprecipitation. 2. Reduce the number of PCR cycles during library amplification.
Table 2: Quantitative Quality Control Metrics
Metric Typical Range for High-Quality Experiment Interpretation of Poor Results
PCR Duplication Rate < 20%High duplication suggests low library complexity or PCR bias.
Intra-chromosomal Reads > 40-50% of valid pairsA low percentage may indicate a high level of random ligation.
Normalized Strand Cross-correlation (NSC) > 1.05[1]Low NSC indicates poor signal-to-noise ratio.[1]
Relative Strand Cross-correlation (RSC) > 0.8[1]Low RSC suggests low enrichment of signal over background.[1]
Fraction of Reads in Peaks (FRiP) Varies by factor, but should be significantly higher than inputA low FRiP score indicates poor immunoprecipitation efficiency.

Troubleshooting Decision Pathway

Troubleshooting_Pathway Start High Background Noise in m3C-IP-seq Data Check_Controls Analyze Control Samples (IgG, Input) Start->Check_Controls High_IgG High Signal in IgG Control? Check_Controls->High_IgG Low_FRiP Low FRiP Score in IP? High_IgG->Low_FRiP No Sol_IgG Optimize IP: - Titrate antibody - Pre-clear lysate - Increase wash stringency High_IgG->Sol_IgG Yes High_Inter High Inter-chromosomal Read Percentage? Low_FRiP->High_Inter No Sol_FRiP Optimize IP & Shearing: - Use ChIP-validated antibody - Increase cell number - Optimize sonication Low_FRiP->Sol_FRiP Yes High_Duplicates High PCR Duplicate Rate? High_Inter->High_Duplicates No Sol_Inter Optimize 3C Steps: - Optimize cross-linking - Ensure dilute ligation conditions High_Inter->Sol_Inter Yes Sol_Duplicates Optimize Library Prep: - Increase input material - Reduce PCR cycles High_Duplicates->Sol_Duplicates Yes Success Improved Signal-to-Noise High_Duplicates->Success No / Resolved Sol_IgG->Success Sol_FRiP->Success Sol_Inter->Success Sol_Duplicates->Success

Caption: A decision tree for troubleshooting high background noise.

Detailed Experimental Protocol: m3C-IP-seq

This protocol is a synthesized methodology based on established protocols for Methyl-HiC and HiChIP/ChIA-PET.[5][6][7] Optimization will be required for specific cell types and antibodies.

1. Cell Cross-linking and Lysis

  • Harvest cells and cross-link with 1% formaldehyde for 10 minutes at room temperature.[5]

  • Quench the reaction with glycine.

  • Lyse cells to release nuclei.

2. Chromatin Digestion and Proximity Ligation (3C component)

  • Permeabilize nuclei and digest chromatin in situ with a suitable restriction enzyme (e.g., DpnII) overnight.[5]

  • Fill in the 5' overhangs with a biotinylated nucleotide to label the DNA ends.[5]

  • Perform in situ ligation with T4 DNA ligase under dilute conditions to favor the ligation of cross-linked fragments.[5]

3. Immunoprecipitation (IP component)

  • Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.

  • Pre-clear the chromatin lysate with protein A/G beads.

  • Incubate the chromatin overnight with a specific antibody validated for ChIP.

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads extensively with low and high salt buffers to remove non-specifically bound chromatin.[4]

4. Library Preparation and Sequencing

  • Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with Proteinase K.

  • Purify the DNA.

  • Perform bisulfite conversion on the purified DNA to convert unmethylated cytosines to uracil. This is a key step from Methyl-HiC protocols.[5]

  • Enrich for biotinylated ligation junctions using streptavidin beads.

  • Amplify the library using PCR with a minimal number of cycles to avoid bias.

  • Perform paired-end sequencing on a high-throughput platform.

References

limitations and potential biases of HAC-seq for 3'-O-Methylcytidine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the limitations and potential biases of HAC-seq for 3'-O-Methylcytidine (m3C) detection. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of HAC-seq for m3C detection?

HAC-seq, or Hydrazine-Aniline Cleavage sequencing, is a chemical-based method for the transcriptome-wide mapping of 3-methylcytidine (m3C) at single-nucleotide resolution.[1][2] The method relies on the specific chemical cleavage of the RNA backbone at m3C sites. This is achieved through treatment with hydrazine, followed by aniline, which induces cleavage at the modified base.[3] The resulting fragments are then used to prepare a sequencing library. During data analysis, the m3C sites are identified by mapping the 5' ends of the sequencing reads, which correspond to the cleavage sites.[3]

Q2: What are the main advantages of HAC-seq?

HAC-seq is a highly specific and unbiased method for detecting m3C modifications.[1][2] It allows for the precise mapping of m3C sites at single-nucleotide resolution across the entire transcriptome.[1][2] Unlike some antibody-based methods, it does not rely on the availability and specificity of antibodies. Additionally, HAC-seq can provide semi-quantitative information about the stoichiometry of m3C modifications at specific sites.[3]

Q3: What are the known limitations of HAC-seq?

One of the primary limitations of HAC-seq is its detection sensitivity for low-stoichiometry m3C sites. The method may not be sensitive enough to detect m3C modifications that are present at very low levels in certain RNA species, such as mRNA.[3] Additionally, like other sequencing-based methods, HAC-seq can be susceptible to biases introduced during library preparation and sequencing.[4][5] The chemical treatment itself could also potentially lead to off-target reactions or incomplete cleavage, which could affect the accuracy of quantification.

Q4: Can HAC-seq distinguish m3C from other RNA modifications?

The chemical cleavage reaction in HAC-seq is reported to be specific for m3C.[6] However, it is crucial to consider that other modifications or RNA structures could potentially interfere with the reaction or the subsequent sequencing steps. For instance, some other modifications are also known to be "hard-stop" modifications for reverse transcriptase, which is a principle used in other detection methods.[6] While HAC-seq's chemical cleavage is distinct, careful experimental design and data analysis are necessary to minimize the risk of false positives.

Q5: How does HAC-seq compare to other m3C detection methods like AlkAniline-seq?

AlkAniline-seq is another chemical-based method that can detect m3C, as well as 7-methylguanosine (m7G).[7] A key difference is the chemical treatment used to induce cleavage. While both use aniline, AlkAniline-seq employs alkaline conditions to generate an abasic site, whereas HAC-seq uses hydrazine.[6][7] The developers of HAC-seq have raised questions about the mechanism of m3C detection by AlkAniline-seq under alkaline conditions.[6] HAC-seq is designed to be specific for m3C, which can simplify data analysis compared to methods that detect multiple modifications simultaneously.[6]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low library yield 1. Poor quality or degraded input RNA.[8] 2. Inefficient hydrazine-aniline cleavage. 3. Suboptimal library preparation conditions.[9]1. Assess RNA integrity using a Bioanalyzer or similar method; use high-quality RNA (RIN > 8).[10] 2. Ensure the correct concentrations and incubation times for hydrazine and aniline treatment are used as per the protocol. 3. Optimize adapter ligation and PCR amplification steps. Consider using a PCR-free library preparation kit if sufficient material is available to reduce amplification bias.[4]
High background or non-specific cleavage 1. Contaminants in the RNA sample.[8] 2. Over-fragmentation of RNA before chemical treatment. 3. Side reactions from the chemical treatment.1. Purify the input RNA to remove any potential contaminants that might interfere with the chemical reaction.[8] 2. Optimize RNA fragmentation to the desired size range. 3. Strictly adhere to the recommended reaction conditions (temperature, incubation time, and reagent concentrations) to minimize off-target effects.
No or low enrichment of m3C sites 1. Low abundance of m3C in the sample. 2. Incomplete chemical cleavage at m3C sites. 3. Issues with the bioinformatics analysis pipeline.1. Consider using an enrichment method for m3C-containing RNAs prior to HAC-seq if you suspect low abundance. 2. Verify the efficiency of the cleavage reaction using a positive control with known m3C sites. 3. Ensure that the data analysis pipeline is correctly identifying cleavage sites and that appropriate statistical cutoffs are being used.
Adapter-dimer formation 1. Suboptimal adapter-to-insert ratio during library preparation.[11] 2. Low amount of input RNA fragments.[11]1. Optimize the adapter concentration for the amount of input RNA. 2. If starting with low RNA amounts, consider a library preparation kit specifically designed for low-input samples. Perform a bead-based cleanup to remove adapter-dimers.[11]
PCR duplicates and amplification bias 1. High number of PCR cycles during library amplification.[4] 2. Preferential amplification of certain sequences.[4]1. Minimize the number of PCR cycles to what is necessary to obtain sufficient library for sequencing. 2. Use a high-fidelity polymerase and consider using unique molecular identifiers (UMIs) to identify and remove PCR duplicates during data analysis.

Experimental Protocols

Key Experiment: HAC-seq Protocol

This protocol is a summary of the key steps for performing HAC-seq on total RNA.

  • RNA Preparation:

    • Start with high-quality total RNA.

    • Deplete ribosomal RNA (rRNA) using a commercially available kit.

    • Fragment the rRNA-depleted RNA to an appropriate size (e.g., ~200 nt) using chemical or enzymatic methods.

    • Repair the 5' and 3' ends of the fragmented RNA to ensure they have a 5' phosphate and a 3' hydroxyl group.

  • Hydrazine-Aniline Cleavage:

    • Treat the fragmented RNA with 10% hydrazine in the presence of 3M NaCl.

    • Following hydrazine treatment, treat the RNA with aniline to induce site-specific cleavage at m3C positions.

  • Control Samples:

    • Untreated Control (Ctrl): This sample undergoes all steps except the hydrazine-aniline treatment. It can be treated with the AlkB demethylase to serve as a baseline.[6]

    • Demethylase-Treated Control (DM-HAC): This sample is treated with a demethylase (e.g., AlkB) to remove m3C before the hydrazine-aniline cleavage. This control helps to confirm that the cleavage is specific to m3C.[6]

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the cleaved RNA fragments and the control samples. Note that the 5' fragment generated by the cleavage has a damaged 3' end and will not be ligated to the adapter.[3][6]

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference transcriptome.

    • Identify the 5' ends of the reads, which correspond to the cleavage sites.

    • Calculate a "cleavage ratio" at each nucleotide to quantify the efficiency of cleavage.

    • Identify m3C sites based on a significant increase in the cleavage ratio in the HAC-treated sample compared to the control samples.[3]

Visualizations

HAC-seq Experimental Workflow

HAC_seq_Workflow cluster_rna_prep 1. RNA Preparation cluster_cleavage 2. Chemical Cleavage cluster_library_prep 3. Library Preparation cluster_analysis 4. Sequencing & Analysis TotalRNA Total RNA rRNADepletion rRNA Depletion TotalRNA->rRNADepletion Fragmentation RNA Fragmentation (~200 nt) rRNADepletion->Fragmentation EndRepair 5' & 3' End Repair Fragmentation->EndRepair Hydrazine Hydrazine Treatment EndRepair->Hydrazine Aniline Aniline Treatment Hydrazine->Aniline Cleavage at m3C Ligation Adapter Ligation Aniline->Ligation RT Reverse Transcription Ligation->RT PCR PCR Amplification RT->PCR Sequencing High-Throughput Sequencing PCR->Sequencing Alignment Read Alignment Sequencing->Alignment CleavageAnalysis Cleavage Site Analysis Alignment->CleavageAnalysis m3C_ID m3C Identification CleavageAnalysis->m3C_ID

Caption: A flowchart illustrating the major steps of the HAC-seq experimental workflow.

Logical Flow of HAC-seq Data Analysis

HAC_seq_Data_Analysis cluster_input Input Data cluster_processing Data Processing cluster_quantification Quantification cluster_identification m3C Site Identification HAC_Reads HAC-seq Reads Align Align Reads to Reference Transcriptome HAC_Reads->Align Ctrl_Reads Control Reads Ctrl_Reads->Align DMHAC_Reads DM-HAC Reads DMHAC_Reads->Align CalcRatio Calculate Cleavage Ratio at each nucleotide Align->CalcRatio Criteria1 Criterion 1: Cleavage Ratio (HAC) ≥ 50% CalcRatio->Criteria1 Criteria2 Criterion 2: Ratio (HAC) / Ratio (Ctrl) ≥ 2.5 CalcRatio->Criteria2 Criteria3 Criterion 3: Ratio (DM-HAC) / Ratio (HAC) ≤ 0.4 CalcRatio->Criteria3 m3C_Sites Identified m3C Sites Criteria1->m3C_Sites Criteria2->m3C_Sites Criteria3->m3C_Sites

References

identifying and minimizing artifacts in mass spectrometry analysis of 3'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 3'-O-Methylcytidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize artifacts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common artifact observed during the mass spectrometry analysis of this compound?

A1: The most significant and common artifact is the chemical conversion of 3-methylcytidine (m3C) to 3-methyluridine (m3U).[1][2] This occurs under mild alkaline conditions and is accelerated by increased temperatures.[1][2] This conversion can lead to an underestimation of m3C levels and the false-positive detection of m3U.[1][2]

Q2: What causes in-source fragmentation of this compound, and how can it be identified?

A2: In-source fragmentation (ISF) or in-source decay (ISD) can occur in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) sources, respectively.[3][4] This process involves the fragmentation of the molecule before mass analysis, which can reduce the signal of the precursor ion and complicate identification. For this compound, a common product ion resulting from the cleavage of the glycosidic bond is observed at m/z 126.[5] Careful optimization of the ion source parameters, such as collision energy, can help to minimize this effect.[6]

Q3: Can isotopic peaks from other molecules interfere with the detection of this compound or its artifacts?

A3: Yes, isotopic crosstalk can be a significant issue, particularly with low-resolution mass spectrometers. The mass-to-charge ratio (m/z) difference between corresponding uridine and cytidine derivatives is approximately one.[7] This means that isotopic peaks from cytidine derivatives can interfere with the detection of uridine derivatives. For instance, when monitoring for 3-methyluridine (m3U), an artifact of m3C, isotopic signals from other methylcytidines like 5-methylcytidine (m5C) or N4-methylcytidine (m4C) could potentially interfere.[7]

Q4: What types of adducts are commonly formed with this compound during ESI-MS analysis?

A4: In electrospray ionization (ESI), it is common for analytes to form adducts with components of the mobile phase or contaminants. Common adducts include those with sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+).[8][9][10] Solvent adducts, such as with methanol ([M+CH3OH+H]+) or acetonitrile ([M+CH3CN+H]+), can also be observed.[8][10] These adducts can complicate data interpretation by creating multiple peaks for a single analyte.

Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your analysis.

Issue 1: Low signal intensity or absence of this compound peak.
Potential Cause Troubleshooting Step Expected Outcome
Chemical Conversion to m3U Analyze the sample for the presence of 3-methyluridine (m3U). Review sample preparation and storage conditions, ensuring neutral or slightly acidic pH and low temperatures.[1][2]A corresponding increase in the m3U signal may be observed. Adjusting pH and temperature should increase the m3C signal in subsequent runs.
In-Source Fragmentation Optimize ESI source parameters. Reduce the fragmentor or capillary voltage to minimize in-source collision energy.[6][11]A decrease in the intensity of fragment ions (e.g., m/z 126) and a corresponding increase in the precursor ion intensity for m3C.
Poor Ionization Efficiency Optimize ESI parameters such as nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage.[11][12] The mobile phase composition can also be adjusted; for example, the addition of a small amount of formic acid can improve protonation in positive ion mode.[12]An overall increase in the signal intensity of the target analyte.
Issue 2: Unexpected peaks in the mass spectrum.
Potential Cause Troubleshooting Step Expected Outcome
Adduct Formation Identify common adducts by their mass differences from the protonated molecule ([M+H]+). For example, a sodium adduct will be 21.98 Da higher than the protonated molecule.[8] Ensure high purity solvents and reagents to minimize salt contamination.Identification of adduct peaks, leading to a cleaner interpretation of the spectrum.
Presence of Isomers Use a high-resolution mass spectrometer to differentiate between isomers with the same nominal mass.[7] Chromatographic separation is also crucial; optimize the LC method to resolve potential isomers.Separation and accurate identification of isomeric compounds.
Contamination Analyze a blank sample (mobile phase only) to identify background ions. Ensure proper cleaning of the LC system and mass spectrometer.A cleaner baseline and elimination of non-sample related peaks.

Experimental Protocols

Protocol 1: Minimizing the Conversion of this compound to 3'-O-Methyluridine
  • Sample Preparation:

    • Perform all enzymatic digestions of RNA to nucleosides at a neutral or slightly acidic pH (e.g., pH 5.3-7.0).[13]

    • Avoid alkaline conditions (pH > 7) throughout the entire workflow.[2]

    • If possible, conduct enzymatic reactions at lower temperatures (e.g., 21°C instead of 37°C) to slow down the conversion rate.[1][2]

    • Immediately after preparation, store samples at -80°C to prevent degradation.

  • LC-MS Analysis:

    • Use a mobile phase with a slightly acidic pH, such as 0.1% formic acid in water and acetonitrile.

    • Maintain the autosampler at a low temperature (e.g., 4°C) during the analysis sequence.

Protocol 2: Optimization of ESI-MS Parameters for this compound

This protocol provides a general framework for optimizing ESI parameters. Optimal values are instrument-dependent.

  • Initial Setup:

    • Prepare a standard solution of this compound in the initial mobile phase composition.

    • Infuse the standard directly into the mass spectrometer or perform multiple injections while adjusting parameters.

  • Parameter Optimization (One-Factor-at-a-Time or Design of Experiments):

    • Capillary Voltage: Start with a typical value (e.g., 3.5 kV for positive mode) and adjust in small increments (e.g., ±0.5 kV) to maximize the signal of the [M+H]+ ion.[12]

    • Nebulizer Gas Pressure: Adjust the pressure to ensure a stable spray. Typical ranges are 20-60 psi.[12]

    • Drying Gas Flow and Temperature: Increase the temperature and flow rate to enhance desolvation. Be cautious, as excessive temperatures can cause thermal degradation.[11][12]

    • Fragmentor/Capillary Exit Voltage: Gradually increase this voltage and monitor for the appearance of the m/z 126 fragment ion. The optimal voltage will maximize the precursor ion signal while minimizing fragmentation.[11]

Visualizations

m3C This compound (m3C) m3U 3-Methyluridine (m3U) (Artifact) m3C->m3U Conversion Hydrolysis Hydrolysis High_Temp High Temperature High_Temp->m3C promotes Alkaline_pH Alkaline pH Alkaline_pH->m3C promotes Start RNA Sample containing This compound Digestion Enzymatic Digestion (Control pH and Temperature) Start->Digestion LC_Separation LC Separation (Slightly Acidic Mobile Phase) Digestion->LC_Separation ESI_MS ESI-MS Analysis (Optimized Parameters) LC_Separation->ESI_MS Data_Analysis Data Analysis (Check for Artifacts) ESI_MS->Data_Analysis End Accurate Quantification Data_Analysis->End Artifact_Check Identify m3U, Adducts, and Fragments Data_Analysis->Artifact_Check Artifact_Check->Data_Analysis Feedback for re-analysis

References

Technical Support Center: Purification of 3'-O-Methylcytidine Modified RNA Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-O-Methylcytidine modified RNA oligonucleotides. The information is designed to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound modified RNA oligonucleotides.

1. Why is the yield of my purified this compound modified RNA oligonucleotide unexpectedly low?

Low recovery of the target oligonucleotide can stem from several factors throughout the synthesis and purification process.

  • Inefficient Synthesis: The initial coupling efficiency of the modified phosphoramidite may be lower than standard monomers. Inefficient capping can also lead to a higher proportion of failure sequences that are difficult to separate.

  • Suboptimal Deprotection: Incomplete removal of protecting groups from the nucleobases or the phosphate backbone can lead to loss of product during purification. For instance, incomplete removal of the tert-butyldimethylsilyl (TBDMS) group from the 2'-hydroxyl position results in a more hydrophobic species that may not elute with the main product.[]

  • Losses During Extraction: The complex procedure for extracting oligonucleotides from polyacrylamide gels (PAGE) can lead to significant product loss.[2]

  • Inappropriate Purification Method: The chosen purification method may not be optimal for the specific length and modification of your oligonucleotide. For longer oligos, certain HPLC methods may offer lower resolution, leading to broader peaks and difficulty in collecting the pure fraction.[2]

2. My purified oligonucleotide shows multiple peaks on an analytical HPLC. What are these impurities?

The presence of multiple peaks indicates a heterogeneous sample. Common impurities in synthetic oligonucleotides include:

  • Truncated Sequences (n-1, n-2, etc.): These are shorter oligonucleotides that result from incomplete coupling at each step of the synthesis.[]

  • Failure Sequences: If the capping step is inefficient, unreacted 5'-hydroxyl groups can lead to the growth of sequences missing one or more internal bases.[]

  • Incompletely Deprotected Oligonucleotides: Residual protecting groups, such as the 5'-dimethoxytrityl (DMT) group or base-protecting groups, will alter the hydrophobicity of the oligonucleotide, causing it to elute at a different retention time.[3]

  • Phosphodiester Bond Isomerization: Under alkaline conditions, which can be used during deprotection or purification, there is a risk of 3'- to 2'-phosphate migration, leading to structural isomers that may be difficult to separate.[3]

  • Degradation Products: Exposure to harsh acidic or basic conditions can lead to depurination or chain cleavage.

3. The main peak of my purified this compound modified RNA oligonucleotide is broad during HPLC. How can I improve peak resolution?

Broad peaks in HPLC can be caused by several factors, often related to secondary structures or interactions with the stationary phase.

  • Secondary Structures: Oligonucleotides, particularly those with high GC content, can form stable secondary structures like hairpins or duplexes, which can lead to peak broadening.[3] Performing the purification at an elevated temperature (e.g., 50-80°C) can help to denature these structures.[3][4]

  • Suboptimal Ion-Pairing Reagent: In ion-pair reverse-phase HPLC (IP-RP-HPLC), the concentration and type of ion-pairing reagent are critical. Ensure the concentration is sufficient for the amount of oligonucleotide being purified.

  • Inappropriate Gradient: A steep elution gradient may not provide sufficient resolution. Optimizing the gradient to be shallower around the elution point of the target oligonucleotide can significantly improve peak shape.

  • Column Overloading: Injecting too much sample onto the column can lead to band broadening and poor separation.

4. After PAGE purification, I have difficulty extracting the oligonucleotide from the gel.

Efficient extraction from the polyacrylamide matrix is a common challenge.

  • Inefficient Elution: Ensure the gel slice is thoroughly crushed to maximize the surface area for diffusion. The elution buffer should be of sufficient ionic strength to facilitate the release of the negatively charged oligonucleotide.

  • Prolonged Elution Time: Allow sufficient time for the oligonucleotide to diffuse out of the gel matrix. This can range from several hours to overnight, often with gentle agitation.

  • Use of High Salt Concentration: A higher salt concentration in the elution buffer can improve recovery. Subsequent desalting will be necessary.

Frequently Asked Questions (FAQs)

Q1: How does the this compound modification affect the choice of purification method?

The 3'-O-Methyl modification imparts a slight increase in hydrophobicity to the oligonucleotide. This can be advantageous for reverse-phase HPLC (RP-HPLC) as it can improve the separation from shorter, less hydrophobic failure sequences.[3] However, for very short oligonucleotides, the change in hydrophobicity may not be sufficient for effective separation from n-1 sequences. In such cases, anion-exchange HPLC (AEX-HPLC), which separates based on charge (i.e., the number of phosphate groups), or PAGE, which separates based on size, may be more suitable.[5]

Q2: What is the recommended purification method for a this compound modified RNA oligonucleotide?

The optimal method depends on the length of the oligonucleotide and the required purity.

  • For short oligonucleotides (< 40 bases): RP-HPLC and AEX-HPLC are generally effective.[3]

  • For long oligonucleotides (> 50 bases): PAGE is often recommended due to its excellent size resolution, which can achieve purities greater than 95%.[2] "Trityl-on" RP-HPLC, where the hydrophobic 5'-DMT group is left on during purification, is also an effective strategy for longer oligos.[3]

Q3: Can I use mass spectrometry to confirm the purity of my this compound modified RNA oligonucleotide?

Yes, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the identity and assessing the purity of modified oligonucleotides.[6][7][8] It can verify the correct mass of the full-length product and help identify the masses of co-eluting impurities. However, it's important to be aware that positional isomers (e.g., 3-methylcytidine vs. 5-methylcytidine) can be challenging to distinguish by mass alone and may require chromatographic separation.[6]

Q4: What are the expected purity levels and yields for different purification methods?

The following table provides a general overview of expected outcomes for modified oligonucleotides. Actual results will vary based on the sequence, length, and success of the synthesis.

Purification MethodTypical PurityTypical YieldRecommended For
Desalting LowHighNon-critical applications (e.g., PCR primers)
Reverse-Phase HPLC (RP-HPLC) >85%ModerateShort to medium length oligos (<50 bases), modified oligos.[3]
Anion-Exchange HPLC (AEX-HPLC) >90%ModerateShort to medium length oligos (<50 bases), oligos with secondary structure.
Polyacrylamide Gel Electrophoresis (PAGE) >95%Low to ModerateLong oligos (>50 bases), applications requiring very high purity.[2]

Q5: How can I prevent RNase contamination during purification?

RNase contamination can degrade your RNA oligonucleotide. To prevent this, always use certified RNase-free water, reagents, and plasticware. Wear gloves and change them frequently. Work in a clean environment, and if possible, use dedicated equipment for RNA work.

Experimental Protocols

Protocol 1: Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) Purification

This method separates oligonucleotides based on hydrophobicity.

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in an appropriate volume of RNase-free water or mobile phase A.

  • HPLC System:

    • Column: A C18 reverse-phase column suitable for oligonucleotide purification.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in RNase-free water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.

    • Temperature: 50-60°C to minimize secondary structures.

  • Chromatography:

    • Equilibrate the column with a low percentage of mobile phase B.

    • Inject the sample.

    • Elute the oligonucleotide using a linear gradient of increasing mobile phase B. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main peak.

    • Combine the pure fractions and remove the organic solvent by vacuum centrifugation.

    • Desalt the oligonucleotide using a suitable method such as size-exclusion chromatography or ethanol precipitation to remove the TEAA salt.

  • Analysis: Analyze the purity of the final product by analytical HPLC and confirm its identity by mass spectrometry.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) Purification

This method separates oligonucleotides based on the number of phosphate groups (i.e., length).

  • Sample Preparation: Dissolve the crude, deprotected oligonucleotide in RNase-free water or mobile phase A.

  • HPLC System:

    • Column: A strong anion-exchange column designed for oligonucleotide separation.

    • Mobile Phase A: A low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

    • Mobile Phase B: A high-salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0).

    • Temperature: Ambient or slightly elevated.

  • Chromatography:

    • Equilibrate the column with mobile phase A.

    • Inject the sample.

    • Elute the oligonucleotide using a linear salt gradient of increasing mobile phase B.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the main, latest-eluting peak (full-length product).

    • Desalt the collected fractions to remove the high concentration of salt.

  • Analysis: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

This method provides high-resolution separation based on size.

  • Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 15-20%) containing 7-8 M urea.

  • Sample Preparation: Dissolve the crude oligonucleotide in a loading buffer containing formamide and a tracking dye. Heat the sample at 90-95°C for 3-5 minutes to denature any secondary structures, then immediately place it on ice.

  • Electrophoresis:

    • Load the sample onto the gel.

    • Run the gel at a constant power until the tracking dye has migrated to the desired position.

  • Visualization and Excision:

    • Visualize the oligonucleotide bands using UV shadowing. The full-length product will be the most intense, slowest-migrating band.

    • Carefully excise the band corresponding to the full-length product.

  • Elution:

    • Crush the excised gel slice and place it in an elution buffer (e.g., 0.3 M sodium acetate).

    • Incubate overnight at room temperature with gentle agitation.

  • Recovery and Desalting:

    • Separate the supernatant containing the oligonucleotide from the gel fragments by filtration or centrifugation.

    • Recover the oligonucleotide from the elution buffer by ethanol precipitation.

    • Wash the pellet with 70% ethanol and resuspend in RNase-free water.

  • Analysis: Assess the purity and identity of the final product.

Visualizations

G cluster_synthesis Synthesis & Deprotection cluster_purification Purification cluster_qc Quality Control synthesis Solid-Phase Synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Oligonucleotide cleavage->crude purification Purification (HPLC or PAGE) crude->purification desalting Desalting & Solvent Exchange purification->desalting analysis Purity & Identity Analysis (Analytical HPLC, MS) desalting->analysis final_product Purified Oligonucleotide analysis->final_product

Caption: General experimental workflow for modified RNA oligonucleotide purification.

G cluster_yield Low Yield cluster_purity Low Purity (Multiple Peaks) start Low Purity or Yield? check_synthesis Review Synthesis Report (Coupling Efficiency) start->check_synthesis Low Yield multiple_peaks Distinct Impurity Peaks start->multiple_peaks Low Purity check_deprotection Verify Deprotection (LC-MS) check_synthesis->check_deprotection optimize_extraction Optimize Gel Extraction (Crush, Elution Time) check_deprotection->optimize_extraction broad_peak Broad Peak? optimize_gradient Optimize HPLC Gradient (Shallower Slope) broad_peak->optimize_gradient Yes change_method Change Purification Method (e.g., RP-HPLC to PAGE) broad_peak->change_method No increase_temp Increase Column Temperature optimize_gradient->increase_temp check_loading Reduce Sample Load increase_temp->check_loading multiple_peaks->broad_peak

Caption: Troubleshooting decision tree for purification issues.

Caption: Structural comparison highlighting the 3'-O-Methyl modification.

References

Technical Support Center: Reverse Transcription of 3'-O-Methylcytidine-Modified Templates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3'-O-Methylcytidine (3'-O-Me-C)-modified RNA templates. This modification presents a unique challenge as it acts as a chain terminator for reverse transcriptase enzymes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect reverse transcription?

This compound is a modified nucleoside where a methyl group is attached to the 3'-hydroxyl group of the ribose sugar. This modification is critical because the 3'-hydroxyl group is essential for the formation of a phosphodiester bond by reverse transcriptase during cDNA synthesis.[1][2] By blocking this group, this compound effectively acts as a chain terminator, preventing the initiation and elongation of the cDNA strand.[1][2]

Q2: Can I use standard reverse transcription protocols for a 3'-O-Me-C-modified RNA template?

No, standard reverse transcription protocols will not work for templates that are terminated with a this compound. Reverse transcriptases require a free 3'-hydroxyl group to initiate cDNA synthesis.[1][2] The methyl group at this position physically blocks the enzyme from adding the first nucleotide.

Q3: Are there any specialized reverse transcriptase enzymes that can read through a 3'-O-Me-C modification?

Currently, there are no commercially available reverse transcriptase enzymes that can bypass a 3'-O-methyl modification at the 3'-terminus of an RNA template to initiate cDNA synthesis. This type of modification is a non-reversible chain terminator for these enzymes.

Q4: Is it possible to remove the 3'-O-methyl group to allow for reverse transcription?

While some RNA modifications can be removed enzymatically, such as the removal of certain base methylations by the AlkB enzyme, there is no standard, commercially available enzyme that specifically removes a 3'-O-methyl group from the ribose of an RNA template to restore a free 3'-hydroxyl group.[3][4]

Q5: What are the alternative strategies for analyzing or sequencing a 3'-O-Me-C-modified RNA template?

Since direct reverse transcription from the 3'-end is not feasible, alternative approaches are necessary. These strategies typically involve adding a new 3'-end to the RNA template:

  • RNA Ligation-Based Methods: A synthetic RNA or DNA adapter with a free 3'-hydroxyl group can be ligated to the 3'-end of the modified template using an RNA ligase. This provides a new, unblocked starting point for a reverse transcription primer to anneal and for the reverse transcriptase to initiate synthesis.

  • Poly(A) Tailing: An enzyme such as Poly(A) Polymerase can be used to add a poly(A) tail to the 3'-end of the RNA, provided the polymerase can accept a 3'-O-methylated substrate. An oligo(dT) primer can then be used to initiate reverse transcription from this newly added tail.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No cDNA product is detected after reverse transcription. The this compound modification is blocking the reverse transcriptase enzyme.This is the expected outcome. Direct reverse transcription is not possible. Proceed with an alternative strategy such as RNA ligation or poly(A) tailing to create a suitable template for the enzyme.
Low yield of ligated product in adapter ligation-based methods. Inefficient RNA ligation.Optimize the ligation reaction by adjusting the ratio of RNA template to adapter, the concentration of RNA ligase, and the incubation time and temperature. Ensure the use of a high-quality RNA ligase.
RNA secondary structure hindering ligation.Perform the ligation reaction at a higher temperature if using a thermostable RNA ligase. Consider denaturing the RNA template by heating and snap-cooling before the ligation reaction.
Smearing or multiple bands are observed after poly(A) tailing. Uncontrolled poly(A) tailing reaction leading to tails of variable lengths.Optimize the Poly(A) Polymerase reaction by adjusting the enzyme concentration and incubation time to achieve a more uniform tail length.
No amplification in downstream PCR after reverse transcription of a ligated or tailed template. Poor quality of the starting RNA material.Assess the integrity of your RNA template using gel electrophoresis or a microfluidics-based system.[5] Use RNase-free techniques throughout your workflow to prevent degradation.[5][6]
Inhibitors present in the RNA sample.Purify the RNA sample to remove any potential inhibitors from the isolation process.[6][7]
Suboptimal reverse transcription or PCR conditions.Review and optimize your reverse transcription and PCR protocols. Ensure the primers are correctly designed for the ligated adapter or poly(A) tail sequence.

Experimental Protocols

Protocol 1: Adapter Ligation to a 3'-O-Me-C-Modified RNA Template Followed by Reverse Transcription

This protocol describes the ligation of a pre-adenylated DNA adapter to the 3'-end of the modified RNA, followed by reverse transcription.

Materials:

  • 3'-O-Me-C-modified RNA template

  • Pre-adenylated DNA adapter with a known 5' sequence

  • T4 RNA Ligase 2, truncated

  • RNase-free water

  • Reverse transcription primer complementary to the ligated adapter

  • Reverse transcriptase (e.g., SuperScript III or IV)

  • dNTPs

  • RNase inhibitor

Procedure:

  • Adapter Ligation:

    • In a sterile, RNase-free tube, combine the following on ice:

      • 3'-O-Me-C-modified RNA (1-10 pmol)

      • Pre-adenylated DNA adapter (2-fold molar excess over RNA)

      • T4 RNA Ligase 2 buffer (1X final concentration)

      • PEG 8000 (15% final concentration)

      • T4 RNA Ligase 2, truncated (10-20 units)

      • RNase-free water to a final volume of 20 µL.

    • Incubate the reaction at 25°C for 2-4 hours.

    • Heat inactivate the ligase at 65°C for 10 minutes.

    • Purify the ligated RNA using a suitable RNA cleanup kit or ethanol precipitation.

  • Reverse Transcription:

    • In a new sterile tube, combine the purified ligated RNA and the reverse transcription primer (1 µL of 10 µM).

    • Add RNase-free water to a final volume of 13 µL.

    • Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

    • Prepare a reverse transcription master mix containing:

      • 5X First-Strand Buffer (4 µL)

      • 0.1 M DTT (1 µL)

      • 10 mM dNTPs (1 µL)

      • RNase inhibitor (1 µL)

    • Add 7 µL of the master mix to the RNA-primer mixture.

    • Add 1 µL of reverse transcriptase (200 units).

    • Incubate at 50-55°C for 60 minutes (for thermostable RTs).

    • Terminate the reaction by heating at 70°C for 15 minutes.

    • The resulting cDNA can be used for downstream applications like qPCR or library preparation for sequencing.

Visualizations

experimental_workflow cluster_ligation Step 1: Adapter Ligation cluster_rt Step 2: Reverse Transcription rna 3'-O-Me-C RNA ligase T4 RNA Ligase 2 rna->ligase adapter Pre-adenylated DNA Adapter adapter->ligase ligated_rna Ligated RNA-DNA Hybrid ligase->ligated_rna Incubate 25°C rt_primer RT Primer ligated_rna->rt_primer rt_enzyme Reverse Transcriptase rt_primer->rt_enzyme Anneal cdna cDNA rt_enzyme->cdna Incubate 50-55°C troubleshooting_logic start Start RT Reaction check_cDNA Is cDNA Detected? start->check_cDNA no_cDNA Expected Outcome: 3'-O-Me-C blocks RT check_cDNA->no_cDNA No yes_cDNA Proceed to Downstream Application (e.g., PCR) check_cDNA->yes_cDNA Yes (with alt. strategy) alt_strategy Implement Alternative Strategy (Ligation or Tailing) no_cDNA->alt_strategy troubleshoot_alt Troubleshoot Ligation/ Tailing & RT/PCR steps alt_strategy->troubleshoot_alt

References

addressing misincorporation issues during PCR amplification of 3'-O-Methylcytidine RNA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering issues with the PCR amplification of RNA containing 3'-O-Methylcytidine (3'-OMe-C). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3'-OMe-C) and how does it affect my experiment?

A1: this compound (3'-OMe-C) is a modified ribonucleoside. The methyl group on the 3'-hydroxyl position prevents the formation of a phosphodiester bond, effectively terminating elongation by polymerases.[1] If the modification is internally located and referred to as N3-methylcytidine (m3C), which is structurally related, it disrupts the standard Watson-Crick base pairing between cytosine and guanine (C:G).[2][3] This disruption can cause reverse transcriptase enzymes to stall or to misincorporate a different nucleotide opposite the modified base.[2][3]

Q2: Why am I seeing a G-to-A mutation in my sequencing results after PCR?

A2: A G-to-A mutation is a classic signature of misincorporation during the reverse transcription of RNA containing N3-methylcytidine (m3C).[2][3] Lower-fidelity reverse transcriptases, such as Moloney Murine Leukemia Virus Reverse Transcriptase (MMLV-RT) and HIV-1 RT, frequently misincorporate an adenine (A) opposite the m3C base in the new cDNA strand.[2][3] During subsequent PCR cycles, this 'A' is then correctly paired with a thymine (T), and in the complementary strand, the original modified 'C' position is ultimately replaced by a guanine 'G' being templated to an 'A'. This results in a persistent G-to-A transition in the final amplified product.

Q3: Why am I getting no PCR product or very low yield?

A3: Low or no yield can be caused by two primary issues at the reverse transcription (RT) stage. First, high-fidelity reverse transcriptases, like Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT), may be completely blocked by the m3C modification, leading to termination of cDNA synthesis.[2][3] This results in truncated cDNA that cannot be amplified by your PCR primers. Second, polymerase stalling can be exacerbated by suboptimal reaction conditions, such as low dNTP concentrations, which reduce the processivity of the reverse transcriptase.[4]

Q4: Which reverse transcriptase should I use for 3'-OMe-C modified RNA?

A4: The choice depends on your experimental goal.

  • To detect the modification: Use a high-fidelity enzyme like AMV-RT. The termination of transcription (stalling) at the modification site can be used to map its location.[2][3]

  • To amplify the full-length transcript (accepting misincorporation): Use a lower-fidelity, more processive enzyme like MMLV-RT or its derivatives (e.g., ProtoScript II).[2][3][5] These enzymes are more likely to read through the modified base, albeit with a high chance of misincorporation.

Q5: Can I avoid misincorporation entirely?

A5: Avoiding misincorporation is challenging due to the structural nature of the modification which fundamentally disrupts canonical base pairing.[2][3] While optimizing reaction conditions can help, the most effective strategy to prevent errors during the amplification stage is to use a high-fidelity DNA polymerase with proofreading (3´→5´ exonuclease) activity for the PCR step.[6][7] This ensures that any errors introduced during reverse transcription are not compounded by further mistakes during PCR.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your workflow.

Issue 1: High Rate of G-to-A Mutations in Sequencing Data
Potential Cause Recommended Solution
Use of Low-Fidelity Reverse Transcriptase This is the expected behavior for enzymes like MMLV-RT when encountering an m3C modification.[2][3] If the goal is simply to amplify the transcript, this may be an acceptable artifact. Document the enzyme used.
Suboptimal dNTP Concentration Ensure dNTP concentrations are balanced and sufficient, typically between 50-200 µM for each dNTP in the PCR reaction.[8] Unbalanced or low dNTP pools can increase polymerase error rates.
Low-Fidelity DNA Polymerase for PCR Use a high-fidelity DNA polymerase with proofreading capabilities (e.g., Phusion, Q5) for the PCR amplification step to prevent the introduction of additional errors.[6][9]
Issue 2: No PCR Product or Weak Bands on Gel
Potential Cause Recommended Solution
Reverse Transcriptase Stalling Your RT enzyme (e.g., AMV-RT) may be high-fidelity and is stalling at the modification site.[2][3] Switch to a more processive, lower-fidelity RT like MMLV-RT to encourage read-through.
Low dNTP Concentration in RT Step Reverse transcription at low dNTP concentrations is a known method to induce stalling at modified sites.[4] Increase the dNTP concentration in your RT reaction to standard levels (e.g., 1 mM each) to improve enzyme processivity.
Poor Primer Design Ensure primers have a GC content of 40-60% and a melting temperature (Tm) around 65°C. Avoid sequences that can form secondary structures or primer-dimers.[8]
Suboptimal PCR Annealing Temperature The annealing temperature may be too high, preventing efficient primer binding.[10] Optimize by running a temperature gradient PCR, starting 5°C below the calculated primer Tm.[10]
Insufficient PCR Extension Time The extension time may be too short for the polymerase to copy the full-length amplicon. A general rule is to use an extension time of 1 minute per kb of amplicon length for standard Taq polymerase.[8][10]

Experimental Workflows & Protocols

Diagram: Overall Experimental Workflow

G cluster_rna RNA Stage cluster_rt Reverse Transcription cluster_cDNA cDNA Outcome cluster_pcr PCR Amplification cluster_analysis Analysis rna RNA Template with 3'-OMe-C / m3C rt Reverse Transcription (RT Enzyme + dNTPs) rna->rt cdna_misincorp Full-length cDNA (with misincorporation) rt->cdna_misincorp Low-Fidelity RT cdna_stalled Truncated cDNA (Stalled at m3C) rt->cdna_stalled High-Fidelity RT pcr PCR Amplification (High-Fidelity Polymerase) cdna_misincorp->pcr no_product No Amplification cdna_stalled->no_product analysis Sequencing / Gel Electrophoresis pcr->analysis

Caption: Workflow from 3'-OMe-C RNA to final analysis.

Diagram: Troubleshooting Decision Tree

G start Start: Analyze PCR Result issue What is the issue? start->issue no_band No/Weak Product issue->no_band No Product mut_band Product has G>A Mutation issue->mut_band Mutation cause_stall Cause: RT Stalling? no_band->cause_stall cause_misincorp Cause: RT Misincorporation? mut_band->cause_misincorp cause_pcr Cause: PCR Failure? cause_stall->cause_pcr No sol_rt Solution: Use Low-Fidelity RT (e.g., MMLV-RT) cause_stall->sol_rt Yes sol_pcr Solution: Optimize Annealing Temp & Extension Time cause_pcr->sol_pcr Yes sol_misincorp Action: This is expected. Use High-Fidelity DNA Polymerase for PCR cause_misincorp->sol_misincorp Yes

Caption: Decision tree for troubleshooting PCR of modified RNA.

Protocol: Reverse Transcription of 3'-OMe-C RNA for Downstream PCR

This protocol is optimized for achieving full-length cDNA synthesis, accepting the potential for misincorporation at the modified site.

1. Materials:

  • Total RNA containing 3'-OMe-C (10 ng - 1 µg)

  • MMLV Reverse Transcriptase (200 U/µL)

  • 5X First Strand Buffer

  • dNTP Mix (10 mM each)

  • Random Primers or Gene-Specific Primers

  • RNase Inhibitor (e.g., RNasin)

  • Nuclease-free water

2. Procedure:

  • Template-Primer Mix: In a sterile PCR tube, combine the following on ice:

    • Total RNA: 1 µg

    • Primer (Random Primers or Gene-Specific): 1-2 µL

    • 10 mM dNTP Mix: 1 µL

    • Nuclease-free water: to a final volume of 12 µL

  • Gently mix and briefly centrifuge.

  • Denaturation and Annealing: Incubate the tube at 65°C for 5 minutes, then place immediately on ice for at least 2 minutes.[11] This denatures RNA secondary structures and allows primers to anneal.

  • Master Mix Preparation: While the tubes are incubating, prepare the RT master mix on ice. For each reaction, combine:

    • 5X First Strand Buffer: 4 µL

    • 0.1M DTT: 2 µL (if required by the enzyme manufacturer)

    • RNase Inhibitor: 1 µL

    • MMLV Reverse Transcriptase: 1 µL

  • Reverse Transcription Reaction: Add 8 µL of the master mix to each template-primer tube for a total reaction volume of 20 µL.

  • Mix gently by pipetting and centrifuge briefly.

  • Incubation: Incubate the reaction under the following conditions:

    • 25°C for 10 minutes (for random primer extension)

    • 42°C for 60 minutes[11]

    • 70°C for 15 minutes to inactivate the reverse transcriptase.[11]

  • Storage: The resulting cDNA can be stored at -20°C or used immediately for PCR. It is recommended to use 2-4 µL of the undiluted cDNA product as a template for a standard 50 µL PCR reaction.[12]

Protocol: High-Fidelity PCR of cDNA

This protocol is designed to accurately amplify the cDNA generated from the reverse transcription step.

1. Materials:

  • cDNA template (from RT reaction)

  • High-Fidelity DNA Polymerase (e.g., Q5, Phusion)

  • 5X High-Fidelity PCR Buffer

  • dNTP Mix (10 mM each)

  • Forward Primer (10 µM)

  • Reverse Primer (10 µM)

  • Nuclease-free water

2. Procedure:

  • Reaction Setup: In a sterile PCR tube, combine the following on ice:

    • 5X High-Fidelity Buffer: 10 µL

    • 10 mM dNTP Mix: 1 µL

    • Forward Primer (10 µM): 2.5 µL

    • Reverse Primer (10 µM): 2.5 µL

    • cDNA Template: 2 µL

    • High-Fidelity DNA Polymerase: 0.5 µL

    • Nuclease-free water: to a final volume of 50 µL

  • Mix gently and briefly centrifuge.

  • PCR Cycling Conditions: Place the tube in a thermal cycler and run the following program (annealing temperature and extension times should be optimized for your specific primers and amplicon length):

    • Initial Denaturation: 98°C for 30 seconds[13]

    • 30-35 Cycles:

      • Denaturation: 98°C for 10 seconds[13]

      • Annealing: 60-72°C for 30 seconds (use a Tm calculator for your polymerase to determine the optimal temperature)[13]

      • Extension: 72°C for 30-60 seconds per kb of amplicon length[14]

    • Final Extension: 72°C for 2 minutes[13]

    • Hold: 4°C

  • Analysis: Analyze the PCR product by running 5-10 µL on an agarose gel. The remaining product can be purified for downstream applications like sequencing.

References

Validation & Comparative

A Researcher's Guide to Orthogonal Validation of m3C-IP-seq Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of epitranscriptomic data is paramount. This guide provides an objective comparison of orthogonal methods for validating N3-methylcytidine (m3C) immunoprecipitation sequencing (m3C-IP-seq) results, supported by experimental data and detailed protocols.

The recent advent of m3C-IP-seq has enabled transcriptome-wide mapping of N3-methylcytidine, a critical RNA modification implicated in various cellular processes. However, like any high-throughput sequencing technique, independent validation of the findings is crucial. Orthogonal methods, which rely on different chemical and physical principles, provide a necessary layer of confidence in the identified m3C sites and their relative abundance.

This guide focuses on two widely accepted orthogonal methods for validating m3C-IP-seq data: Dot Blot Analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .

Comparative Analysis of m3C Detection Methods

The following table summarizes a quantitative comparison between the global m3C levels determined by LC-MS/MS, offering a benchmark for validating m3C-IP-seq findings. While m3C-IP-seq provides transcriptome-wide localization, LC-MS/MS offers a quantitative measure of the total m3C abundance, and dot blot provides a semi-quantitative assessment.

MethodPrincipleResolutionThroughputQuantificationKey AdvantagesKey Limitations
m3C-IP-seq Antibody-based enrichment of m3C-containing RNA fragments followed by high-throughput sequencing.[1]Single-nucleotideHighRelativeTranscriptome-wide mapping of m3C sites.Antibody specificity is critical; potential for PCR amplification bias.
Dot Blot Immobilization of total RNA on a membrane followed by detection with an m3C-specific antibody.[2]GlobalHighSemi-quantitativeSimple, rapid, and cost-effective for assessing global m3C changes.[2]Does not provide positional information; less sensitive for low-abundance modifications.
LC-MS/MS Separation of nucleosides from hydrolyzed RNA by liquid chromatography and their identification and quantification by mass spectrometry.[3]GlobalLowAbsoluteGold standard for accurate quantification of total m3C levels.Destructive to the RNA sample; does not provide sequence context.[4]

Quantitative Data Summary

The following table presents data from a study that used LC-MS/MS to quantify m3C levels in different RNA populations from mouse embryonic stem cells (mESCs). This type of quantitative data is essential for validating the overall changes in m3C abundance that may be suggested by m3C-IP-seq experiments.

Table 1: Quantification of m3C in mESC RNA by LC-MS/MS

Samplem3C / 10^5 Cytidine in mRNAm3C reduction in total tRNA (METTL2 KO vs. WT)m3C reduction in total tRNA (METTL6 KO vs. WT)
Wild-Type mESCs~5N/AN/A
Mettl2 Knockout mESCsNot reported~30-40%Not reported
Mettl6 Knockout mESCsNot reportedNot reported~10-15%

Data adapted from "Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans"[5][6]. This study provides evidence for the presence of m3C in mRNA and quantifies the contribution of different methyltransferases to m3C levels in tRNA.

Experimental Workflows and Protocols

To facilitate the implementation of these validation techniques, detailed diagrams of the experimental workflows and protocols are provided below.

m3C-IP-seq Workflow

m3C_IP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis rna_extraction RNA Extraction rna_fragmentation RNA Fragmentation rna_extraction->rna_fragmentation ip m3C Immunoprecipitation (with anti-m3C antibody) rna_fragmentation->ip bead_capture Bead Capture of RNA-Antibody Complex ip->bead_capture washing Washing bead_capture->washing elution Elution of m3C-enriched RNA washing->elution library_prep Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Peak Calling) sequencing->data_analysis

Caption: Workflow for m3C-IP-seq.

  • RNA Preparation: Isolate total RNA from cells or tissues of interest. Purify mRNA if focusing on protein-coding transcripts. Fragment the RNA to an appropriate size (e.g., 100-200 nucleotides) using enzymatic or chemical methods.[7]

  • Immunoprecipitation: Incubate the fragmented RNA with a specific anti-m3C antibody to form RNA-antibody complexes.

  • Complex Capture: Add protein A/G magnetic beads to capture the RNA-antibody complexes.

  • Washing: Perform stringent washes to remove non-specifically bound RNA.

  • Elution: Elute the m3C-enriched RNA fragments from the beads.

  • Library Preparation: Construct a sequencing library from the eluted RNA and an input control (a fraction of the fragmented RNA before immunoprecipitation).

  • Sequencing: Perform high-throughput sequencing of the library.

  • Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify enriched regions (peaks), which represent putative m3C sites.

Dot Blot Workflow for m3C Validation

Dot_Blot_Workflow rna_extraction Total RNA Extraction serial_dilution Serial Dilution of RNA rna_extraction->serial_dilution spotting Spotting onto Nitrocellulose Membrane serial_dilution->spotting uv_crosslinking UV Crosslinking spotting->uv_crosslinking blocking Blocking uv_crosslinking->blocking primary_ab Primary Antibody Incubation (anti-m3C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection quantification Signal Quantification detection->quantification

Caption: Workflow for Dot Blot Analysis.

  • RNA Preparation: Isolate total RNA. Prepare serial dilutions of the RNA samples (e.g., 500 ng, 250 ng, 125 ng).[2]

  • Membrane Spotting: Spot the RNA dilutions directly onto a nitrocellulose or nylon membrane and allow it to air dry.

  • Immobilization: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m3C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the dot intensities using software like ImageJ. The signal intensity should correlate with the amount of m3C in the sample.[8]

LC-MS/MS Workflow for m3C Quantification

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis rna_isolation RNA Isolation and Purification rna_hydrolysis Enzymatic Hydrolysis to Nucleosides rna_isolation->rna_hydrolysis lc_separation Liquid Chromatography Separation rna_hydrolysis->lc_separation ms_detection Mass Spectrometry Detection (MS1) lc_separation->ms_detection msms_fragmentation Tandem MS Fragmentation (MS2) ms_detection->msms_fragmentation quantification Quantification of m3C msms_fragmentation->quantification

Caption: Workflow for LC-MS/MS Analysis.

  • RNA Hydrolysis: Isolate and purify total RNA. Digest the RNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[4]

  • Chromatographic Separation: Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system. The nucleosides will be separated based on their physicochemical properties, typically using a C18 reverse-phase column.

  • Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer.

    • MS1 Scan: The mass spectrometer scans for the mass-to-charge ratio (m/z) of the intact nucleosides, including m3C.

    • MS2 Scan (Tandem MS): The ion corresponding to m3C is isolated and fragmented. The resulting fragment ions are specific to the structure of m3C and are used for confirmation and quantification.[3]

  • Quantification: The amount of m3C is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard. The abundance of m3C is typically expressed relative to the amount of unmodified cytidine.

Logical Framework for Validation

The relationship between m3C-IP-seq and its orthogonal validation methods can be visualized as a logical flow, ensuring a robust and comprehensive analysis of the m3C epitranscriptome.

Validation_Logic m3C_IP_seq m3C-IP-seq (Transcriptome-wide Mapping) hypothesis Hypothesis Generation: Identification of m3C sites and global abundance changes m3C_IP_seq->hypothesis validation Orthogonal Validation hypothesis->validation dot_blot Dot Blot (Global m3C level change) validation->dot_blot lc_ms LC-MS/MS (Absolute Quantification) validation->lc_ms conclusion Validated Conclusion on m3C Presence and Dynamics dot_blot->conclusion lc_ms->conclusion

Caption: Logical flow for m3C-IP-seq validation.

By employing these orthogonal validation strategies, researchers can significantly increase the confidence in their m3C-IP-seq data, paving the way for a more accurate understanding of the role of this important RNA modification in health and disease.

References

comparing the sensitivity of HAC-seq and mass spectrometry for 3'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Detection of 3'-O-Methylcytidine: HAC-seq vs. Mass Spectrometry

For researchers, scientists, and drug development professionals investigating the epitranscriptome, the accurate detection and quantification of RNA modifications are paramount. One such modification, this compound (m3C), has garnered interest for its role in RNA stability and function. This guide provides an objective comparison of two prominent techniques for studying m3C: Hydrazine-Aniline Cleavage sequencing (HAC-seq) and mass spectrometry (MS), with a focus on their relative sensitivities and the types of data they generate.

Introduction to this compound (m3C)

This compound is a post-transcriptional modification of RNA where a methyl group is added to the 3' oxygen of the ribose of a cytidine nucleotide.[1] This modification is known to have a positive charge at neutral pH.[1] While initially identified in transfer RNAs (tRNAs), its presence and function in other RNA species are areas of active investigation. Dysregulation of RNA modifications has been linked to various human diseases, making precise and sensitive detection methods crucial for both basic research and therapeutic development.[2][3][4][5][6]

Overview of Detection Methodologies

HAC-seq is a chemical-based sequencing method specifically designed for the transcriptome-wide profiling of m3C at single-nucleotide resolution.[2][3][4][5][6] The technique relies on the chemical cleavage of the RNA backbone at m3C sites, which is then detected through next-generation sequencing.[2][4]

Mass spectrometry , particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered a gold standard for the absolute quantification of modified nucleosides.[7][8] This method involves the enzymatic digestion of RNA into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios.[7][8][9]

Sensitivity Comparison

Mass spectrometry is renowned for its high sensitivity in detecting and quantifying molecules, including modified nucleosides.[7][10] Modern MS instruments can detect minute quantities of analytes, making them suitable for identifying low-abundance modifications.[7] However, the sensitivity of LC-MS/MS for a specific modification within a complex RNA sample is dependent on several factors, including the efficiency of RNA digestion, the ionization efficiency of the modified nucleoside, and potential for co-elution with other molecules which can interfere with detection.[8][11]

HAC-seq, being a sequencing-based method, offers high sensitivity for detecting the location of m3C modifications across the transcriptome. The cleavage events at m3C sites are amplified through PCR during library preparation, allowing for the detection of modification sites even in low-abundance transcripts. Studies using HAC-seq have successfully identified numerous m3C sites in tRNAs.[2][4] However, HAC-seq primarily provides stoichiometric information (the fraction of RNA molecules modified at a specific site) rather than absolute quantification of the total amount of m3C in a sample. The sensitivity of HAC-seq is demonstrated by its ability to identify m3C as predominantly occurring in tRNAs, with little to no evidence of modification at comparable levels in mRNAs or other non-coding RNAs in the studied cell lines.[2][3][4]

FeatureHAC-seqMass Spectrometry (LC-MS/MS)
Detection Principle Chemical cleavage at m3C followed by sequencingSeparation and detection of individual nucleosides based on mass-to-charge ratio
Type of Data Site-specific, semi-quantitative (stoichiometry)Global, absolute quantification of total m3C
Resolution Single-nucleotideNo positional information within the RNA sequence
Primary Application Transcriptome-wide mapping of m3C sitesAccurate quantification of the total amount of m3C in an RNA sample
Inferred Sensitivity High for detecting the presence and location of m3C sites, even at low stoichiometry.High for detecting and quantifying the absolute amount of m3C, even at low overall abundance.

Experimental Protocols

HAC-seq Workflow

The experimental workflow for HAC-seq involves several key steps:

  • RNA Isolation: Total RNA is extracted from cells or tissues.

  • rRNA Depletion: Ribosomal RNA, which is highly abundant, is removed to enrich for other RNA species.

  • Hydrazine Treatment: The RNA is treated with hydrazine, which opens the pyrimidine ring of cytidine.

  • Aniline Cleavage: Subsequent treatment with aniline leads to the specific cleavage of the RNA backbone at the site of the modified cytidine.

  • Library Preparation: The cleaved RNA fragments are converted into a cDNA library for next-generation sequencing. This typically involves adapter ligation, reverse transcription, and PCR amplification.

  • Sequencing and Data Analysis: The library is sequenced, and the resulting reads are aligned to a reference transcriptome. The locations of read ends indicate the positions of m3C modifications.

HAC_seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Data Analysis start Total RNA Isolation rRNA_depletion rRNA Depletion start->rRNA_depletion hydrazine Hydrazine Treatment rRNA_depletion->hydrazine aniline Aniline Cleavage hydrazine->aniline library_prep Library Preparation aniline->library_prep sequencing Sequencing library_prep->sequencing data_analysis Read Alignment & m3C Site Identification sequencing->data_analysis

HAC-seq Experimental Workflow
Mass Spectrometry (LC-MS/MS) Workflow

The typical workflow for the quantification of m3C by LC-MS/MS is as follows:

  • RNA Isolation: High-purity total RNA is extracted.

  • Enzymatic Digestion: The RNA is completely hydrolyzed into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • Liquid Chromatography (LC) Separation: The mixture of nucleosides is injected into a liquid chromatograph. The nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS) Analysis: The separated nucleosides are introduced into a mass spectrometer. They are ionized, and the mass spectrometer selects for the precursor ion corresponding to m3C. This ion is then fragmented, and the resulting product ions are detected.

  • Quantification: The amount of m3C is quantified by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard.

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Total RNA Isolation digestion Enzymatic Digestion to Nucleosides start->digestion lc Liquid Chromatography Separation digestion->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms quant Quantification ms->quant

Mass Spectrometry Workflow for m3C

Concluding Remarks

Both HAC-seq and mass spectrometry are powerful techniques for the study of this compound, each with distinct advantages in terms of the data they provide.

  • Mass spectrometry offers unparalleled accuracy for the global quantification of m3C, making it the method of choice when the objective is to determine the total amount of this modification in a given RNA sample. Its high sensitivity allows for the detection of even small changes in overall m3C levels.

  • HAC-seq provides transcriptome-wide, single-nucleotide resolution mapping of m3C sites. This is invaluable for understanding the specific locations of this modification and its potential regulatory roles in different RNA molecules. The sequencing-based nature of the technique provides high sensitivity for identifying modification sites, even if they are present in a small fraction of the RNA population.

For a comprehensive understanding of this compound biology, a combinatorial approach utilizing both techniques is often ideal. Mass spectrometry can be used to validate the presence and quantify the overall abundance of m3C, while HAC-seq can reveal its precise locations across the transcriptome, providing crucial context for its functional analysis. The choice of method will ultimately depend on the specific research question being addressed.

References

A Researcher's Guide to Cross-Validating 3'-O-Methylcytidine (m3C) Sites Identified by Different Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of 3'-O-Methylcytidine (m3C) sites in RNA is crucial for understanding its role in gene regulation and disease. This guide provides a comprehensive comparison of four key techniques used for m3C site identification: m3C-IP-seq, HAC-seq, ARM-seq, and DM-tRNA-seq. We delve into their underlying principles, present available quantitative data for comparison, and provide detailed experimental protocols to support your research endeavors.

Introduction to this compound (m3C)

This compound (m3C) is a post-transcriptional RNA modification that has been identified in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). The addition of a methyl group to the 3'-hydroxyl group of cytidine is carried out by a family of methyltransferases, including METTL2, METTL6, and METTL8. Emerging evidence suggests that m3C plays a significant role in regulating RNA stability, translation, and other cellular processes. Consequently, the precise mapping of m3C sites is essential for elucidating its biological functions and its potential as a therapeutic target.

Several techniques have been developed to identify m3C sites at the transcriptome-wide level. These methods can be broadly categorized into antibody-based enrichment, chemical-based cleavage, and enzyme-assisted sequencing approaches. This guide will compare and contrast four prominent techniques, offering insights into their respective strengths and limitations.

Comparison of m3C Identification Techniques

The following table summarizes the key features and available performance data for m3C-IP-seq, HAC-seq, ARM-seq, and DM-tRNA-seq. It is important to note that a direct, comprehensive cross-validation study with standardized metrics across all methods is not yet available in the literature. The data presented here are derived from individual studies and may vary depending on the cell type, experimental conditions, and bioinformatic pipelines used.

TechniquePrincipleAdvantagesLimitationsReported Number of m3C Sites Identified
m3C-IP-seq Immunoprecipitation of m3C-containing RNA fragments using a specific antibody, followed by high-throughput sequencing.Relatively straightforward and can be adapted from existing IP-based protocols.Dependent on antibody specificity and efficiency. May not be quantitative.Not explicitly quantified in the provided search results.
HAC-seq Chemical-based method that utilizes hydrazine and aniline to specifically cleave the RNA backbone at m3C sites. The resulting fragments are then sequenced.Highly specific for m3C. Allows for single-nucleotide resolution.Involves chemical treatments that could potentially damage RNA.48 m3C modification sites on 17 different tRNA species in MCF7 cells.[1]
ARM-seq Employs the E. coli AlkB enzyme to remove the methyl group from m3C, which otherwise stalls reverse transcriptase. Comparison of sequencing results with and without AlkB treatment reveals m3C sites.Enables sequencing through otherwise inhibitory modifications. Can simultaneously identify other AlkB-sensitive modifications.Not specific to m3C, as AlkB can demethylate other modifications (e.g., m1A, m1G).[2][3]More than doubled the proportion of small RNA sequencing reads from tRNA genes in S. cerevisiae.[4]
DM-tRNA-seq Similar to ARM-seq, this method uses a demethylase (AlkB) to remove methylations that impede reverse transcription, coupled with a thermostable group II intron reverse transcriptase for improved read-through.Enhanced sequencing efficiency of highly structured and modified RNAs like tRNA.Like ARM-seq, it is not specific to m3C.Not explicitly quantified in the provided search results, but the method is described as efficient and quantitative.[2]

Experimental Workflows and Signaling Pathways

To visually represent the methodologies of these techniques, the following diagrams have been generated using the DOT language.

m3C_IP_seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis RNA_Extraction Total RNA Extraction RNA_Fragmentation RNA Fragmentation RNA_Extraction->RNA_Fragmentation Immunoprecipitation m3C Antibody Incubation RNA_Fragmentation->Immunoprecipitation Bead_Binding Magnetic Bead Binding Immunoprecipitation->Bead_Binding Washing Washing Steps Bead_Binding->Washing Elution Elution of m3C RNA Washing->Elution Library_Prep Library Preparation Elution->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis & Peak Calling Sequencing->Data_Analysis

Caption: Workflow for m3C-IP-seq.

HAC_seq_Workflow cluster_sample_prep Sample Preparation cluster_cleavage Chemical Cleavage cluster_sequencing Sequencing & Analysis RNA_Extraction Total RNA Extraction rRNA_Depletion rRNA Depletion RNA_Extraction->rRNA_Depletion Hydrazine_Treatment Hydrazine Treatment rRNA_Depletion->Hydrazine_Treatment Aniline_Cleavage Aniline-Induced Cleavage Hydrazine_Treatment->Aniline_Cleavage Library_Prep Library Preparation Aniline_Cleavage->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis & Cleavage Site Identification Sequencing->Data_Analysis

Caption: Workflow for HAC-seq.

ARM_seq_Workflow cluster_sample_prep Sample Preparation cluster_demethylation Enzymatic Demethylation cluster_sequencing Sequencing & Analysis RNA_Extraction Total RNA Extraction RNA_Fragmentation RNA Fragmentation RNA_Extraction->RNA_Fragmentation Untreated_Sample Control Sample (-AlkB) RNA_Fragmentation->Untreated_Sample Treated_Sample AlkB Treatment (+AlkB) RNA_Fragmentation->Treated_Sample Library_Prep_Ctrl Library Prep (Control) Untreated_Sample->Library_Prep_Ctrl Library_Prep_Treated Library Prep (Treated) Treated_Sample->Library_Prep_Treated Sequencing High-Throughput Sequencing Library_Prep_Ctrl->Sequencing Library_Prep_Treated->Sequencing Data_Analysis Comparative Data Analysis Sequencing->Data_Analysis

Caption: Workflow for ARM-seq.

Detailed Experimental Protocols

Here, we provide a detailed breakdown of the key experimental steps for each of the four m3C identification techniques. These protocols are generalized from the available literature and may require optimization for specific experimental conditions.

m3C-IP-seq Protocol
  • RNA Preparation:

    • Extract total RNA from cells or tissues using a standard method like TRIzol reagent.

    • Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

    • Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using enzymatic or chemical fragmentation methods.

  • Immunoprecipitation:

    • Incubate the fragmented RNA with an anti-m3C antibody in an appropriate immunoprecipitation buffer.

    • Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.

    • Wash the beads several times with wash buffers of increasing stringency to remove non-specifically bound RNA.

    • Elute the m3C-containing RNA fragments from the beads.

  • Library Preparation and Sequencing:

    • Construct a sequencing library from the eluted RNA using a standard library preparation kit for high-throughput sequencing (e.g., Illumina).

    • Perform high-throughput sequencing of the prepared library.

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Perform peak calling to identify regions enriched for m3C.

HAC-seq Protocol
  • RNA Preparation:

    • Extract total RNA and perform ribosomal RNA (rRNA) depletion to enrich for other RNA species.

    • Fragment the rRNA-depleted RNA to an appropriate size.

  • Chemical Cleavage:

    • Treat the fragmented RNA with hydrazine in the presence of high salt. This step specifically modifies the m3C base.

    • Induce RNA backbone cleavage at the modified m3C sites by treating with aniline.

  • Library Preparation and Sequencing:

    • Ligate adapters to the cleaved RNA fragments.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA to create a sequencing library.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome or transcriptome.

    • Identify the 5' ends of the sequencing reads, which correspond to the cleavage sites and thus the locations of m3C.

ARM-seq Protocol
  • RNA Preparation:

    • Extract total RNA from the desired source.

    • Divide the RNA sample into two aliquots: one for AlkB treatment and one as an untreated control.

  • Enzymatic Demethylation:

    • Incubate one aliquot of RNA with recombinant E. coli AlkB enzyme in an appropriate reaction buffer. This will remove the methyl group from m3C and other AlkB-sensitive modifications.

    • Incubate the control aliquot under the same conditions but without the AlkB enzyme.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from both the AlkB-treated and untreated RNA samples using a small RNA library preparation kit.

    • Perform high-throughput sequencing of both libraries.

  • Data Analysis:

    • Align the sequencing reads from both samples to a reference genome or transcriptome.

    • Compare the read counts for each transcript between the AlkB-treated and untreated samples. An increase in read coverage in the treated sample is indicative of the presence of an AlkB-sensitive modification, including m3C.

DM-tRNA-seq Protocol
  • RNA Preparation:

    • Isolate total RNA.

    • Similar to ARM-seq, divide the sample into a treatment and a control group.

  • Demethylation and Reverse Transcription:

    • Treat one RNA sample with a demethylase enzyme mixture containing AlkB.

    • Perform reverse transcription on both the treated and untreated samples using a highly processive and thermostable group II intron reverse transcriptase (TGIRT). This enzyme is more efficient at reading through structured and modified RNA templates.

  • Library Preparation and Sequencing:

    • Generate cDNA libraries from both reverse transcription reactions.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference transcriptome, particularly a database of tRNA sequences.

    • Analyze the differences in read-through efficiency and misincorporation patterns between the treated and untreated samples to identify m3C sites.

Conclusion

The choice of technique for identifying m3C sites will depend on the specific research question, available resources, and the desired level of specificity and resolution. Antibody-based methods like m3C-IP-seq are a good starting point for enriching m3C-containing transcripts. For high-specificity, single-nucleotide resolution mapping, the chemical-based HAC-seq method is a powerful option. When investigating the overall landscape of demethylatable modifications, including m3C, ARM-seq and DM-tRNA-seq provide valuable insights, with the latter being particularly advantageous for highly structured RNAs like tRNAs.

As the field of epitranscriptomics continues to evolve, it is likely that a combination of these techniques, along with further advancements in sequencing technology and bioinformatics, will be necessary to fully unravel the complexities of the m3C modification and its role in cellular function and disease. Researchers are encouraged to carefully consider the principles and protocols outlined in this guide to select the most appropriate method for their studies and to contribute to the growing body of knowledge on this important RNA modification.

References

functional comparison of 3'-O-Methylcytidine and 5-methylcytidine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of tRNA modifications is paramount for deciphering the intricate layers of gene expression and for the rational design of RNA-based therapeutics. This guide provides an objective, data-driven comparison of two pivotal cytidine modifications in tRNA: 3'-O-Methylcytidine (Cm) and 5-Methylcytidine (m5C).

Transfer RNA (tRNA) molecules are laden with a diverse array of post-transcriptional modifications that are critical for their structure, stability, and function in protein synthesis. Among these, methylation is a common and crucial alteration. This guide focuses on the distinct yet complementary roles of two methylated forms of cytidine: this compound, where a methyl group is added to the ribose sugar, and 5-Methylcytidine, where the modification occurs on the pyrimidine base.

At a Glance: Key Functional Distinctions

FeatureThis compound (Cm)5-Methylcytidine (m5C)
Location of Methylation 2'-hydroxyl group of the riboseCarbon-5 of the cytosine base
Primary Impact on Structure Induces a C3'-endo ribose pucker, stabilizing A-form helical regions and increasing local rigidity.[1]Enhances base stacking through increased hydrophobicity and polarizability, contributing to the overall thermal stability of the tRNA.[2]
Role in Translation Primarily located in the anticodon loop (positions 32 and 34), where it influences codon-anticodon interactions and decoding fidelity.[3][4][5]Found in various positions, including the anticodon loop and the tRNA core, where it contributes to the structural integrity required for efficient and accurate translation.[6]
Contribution to Stability Increases the lifetime of the RNA by preventing hydrolysis at the 2'-position.[7]Protects tRNA from endonucleolytic cleavage, particularly under stress conditions.[7]
Key Associated Enzymes Trm7/FTSJ1 in eukaryotes.[3][5]NSUN2, NSUN6, and DNMT2 in eukaryotes.

In-Depth Functional Analysis

This compound (Cm): A Regulator of Decoding and Structural Rigidity

This compound, also known as 2'-O-Methylcytidine, plays a critical role in fine-tuning the decoding process during translation. Its presence in the anticodon loop, particularly at positions 32 and 34, is crucial for maintaining the correct reading frame and ensuring accurate codon recognition.

The methylation of the 2'-hydroxyl group of the ribose sugar locks the sugar into a C3'-endo conformation. This conformational rigidity stabilizes the A-form helix of the anticodon stem-loop, thereby influencing the presentation of the anticodon for interaction with the mRNA codon on the ribosome.[1] This structural stabilization is also thought to enhance the fidelity of translation by preventing misreading of codons.[8] Furthermore, by blocking the reactive 2'-hydroxyl group, 2'-O-methylation inherently protects the phosphodiester backbone from hydrolysis, thus increasing the overall stability of the tRNA molecule.[7]

Defects in Cm formation have been linked to human diseases, such as non-syndromic X-linked intellectual disability, highlighting its importance in proper neurological function.[3][5]

5-Methylcytidine (m5C): A Guardian of Structural Integrity and Stress Response

5-Methylcytidine is one of the most common modifications in tRNA and is a key contributor to its structural stability. The addition of a methyl group to the C5 position of the cytosine base enhances the hydrophobicity and stacking capabilities of the nucleotide.[2] This improved stacking contributes to the thermal stability of the tRNA molecule, ensuring it maintains its correct L-shaped tertiary structure, which is essential for its function.

Functionally, m5C is crucial for protecting tRNAs from degradation. The modification can prevent cleavage by certain endonucleases, a role that becomes particularly important under cellular stress conditions. The absence of m5C has been shown to lead to increased tRNA fragmentation.[7] In the anticodon loop, m5C can also influence codon-anticodon pairing, thereby contributing to the efficiency and accuracy of translation.[6]

The enzymes responsible for m5C deposition, such as NSUN2, are emerging as important players in various cellular processes and diseases, including cancer.

Experimental Data Summary

The following table summarizes key quantitative data from studies investigating the effects of Cm and m5C on tRNA properties.

ParametertRNA with CmtRNA with m5CUnmodified tRNAReference
Ribose Conformation Predominantly C3'-endoC2'-endo/C3'-endo equilibriumC2'-endo/C3'-endo equilibrium[1]
Melting Temperature (Tm) IncreasedIncreasedBaseline[2]
Resistance to Nuclease Cleavage Increased resistance to hydrolysisIncreased resistance to specific endonucleasesBaseline[7]
Codon Recognition Fidelity HighHighBaseline[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are outlined below to facilitate the replication and further investigation of the functional roles of these modifications.

Protocol 1: Isolation and Purification of tRNA

A general workflow for the isolation of total tRNA from cells, which is a prerequisite for any modification analysis.

tRNA_Isolation_Workflow cell_pellet Cell Pellet lysis Lysis with TRIzol cell_pellet->lysis phase_sep Phase Separation (Chloroform) lysis->phase_sep rna_precip RNA Precipitation (Isopropanol) phase_sep->rna_precip rna_wash RNA Wash (70% Ethanol) rna_precip->rna_wash rna_resuspend Resuspend in RNase-free water rna_wash->rna_resuspend anion_exchange Anion-Exchange Chromatography rna_resuspend->anion_exchange Separate small RNAs size_exclusion Size-Exclusion Chromatography anion_exchange->size_exclusion Isolate tRNA fraction purified_tRNA Purified total tRNA size_exclusion->purified_tRNA

Workflow for tRNA Isolation and Purification.

Methodology:

  • Cell Lysis: Harvest cells and lyse using TRIzol reagent.

  • Phase Separation: Add chloroform and centrifuge to separate the aqueous phase containing RNA.

  • RNA Precipitation: Precipitate the RNA from the aqueous phase using isopropanol.

  • Washing: Wash the RNA pellet with 70% ethanol to remove salts and other impurities.

  • Resuspension: Resuspend the purified RNA in RNase-free water.

  • tRNA Enrichment: For higher purity, subject the total RNA to anion-exchange chromatography to enrich for small RNAs, followed by size-exclusion chromatography to specifically isolate the tRNA fraction.

Protocol 2: Quantitative Analysis of tRNA Modifications by HPLC-MS/MS

This protocol allows for the precise identification and quantification of various tRNA modifications, including Cm and m5C.

HPLC_MS_Workflow purified_tRNA Purified tRNA hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) purified_tRNA->hydrolysis nucleosides Mixture of Nucleosides hydrolysis->nucleosides hplc Reverse-Phase HPLC Separation nucleosides->hplc msms Tandem Mass Spectrometry (MS/MS) hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis

Workflow for HPLC-MS/MS Analysis of tRNA Modifications.

Methodology:

  • Enzymatic Digestion: Digest purified tRNA to single nucleosides using a combination of nuclease P1 and alkaline phosphatase.

  • HPLC Separation: Separate the resulting nucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry: Analyze the eluting nucleosides by tandem mass spectrometry (MS/MS) for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[10][11][12]

  • Data Analysis: Quantify the abundance of each modified nucleoside relative to the canonical nucleosides.

Protocol 3: Detection of 5-Methylcytidine using Bisulfite Sequencing

A widely used method for identifying the specific locations of m5C within an RNA sequence.

Bisulfite_Seq_Workflow tRNA tRNA sample bisulfite Bisulfite Treatment tRNA->bisulfite conversion Unmethylated C -> U (m5C remains C) bisulfite->conversion rt_pcr Reverse Transcription & PCR conversion->rt_pcr sequencing Sanger or Next-Gen Sequencing rt_pcr->sequencing analysis Sequence Alignment & Analysis sequencing->analysis

Workflow for 5-Methylcytidine Detection via Bisulfite Sequencing.

Methodology:

  • Bisulfite Treatment: Treat the tRNA sample with sodium bisulfite, which deaminates unmethylated cytosine to uracil, while 5-methylcytidine remains unchanged.[13][14][15]

  • Reverse Transcription and PCR: Reverse transcribe the treated RNA into cDNA and amplify the region of interest using PCR.

  • Sequencing: Sequence the PCR products.

  • Analysis: Align the sequences to a reference sequence. Positions that were originally cytosine but are now read as thymine (uracil in the RNA) were unmethylated, while those that remain as cytosine were methylated.[13][14][15]

Signaling Pathways and Logical Relationships

The interplay between tRNA modifications, the enzymes that install them, and their downstream functional consequences can be visualized as a signaling pathway.

tRNA_Modification_Pathway cluster_Cm This compound (Cm) Pathway cluster_m5C 5-Methylcytidine (m5C) Pathway cluster_function Functional Consequences Trm7 Trm7/FTSJ1 (Methyltransferase) Cm_tRNA Cm-modified tRNA Trm7->Cm_tRNA 2'-O-methylation pre_tRNA_Cm pre-tRNA pre_tRNA_Cm->Trm7 Structure tRNA Structure & Stability Cm_tRNA->Structure Increases rigidity Translation Translation Fidelity & Efficiency Cm_tRNA->Translation Fine-tunes decoding NSUN2 NSUN2/DNMT2 (Methyltransferase) m5C_tRNA m5C-modified tRNA NSUN2->m5C_tRNA C5-methylation pre_tRNA_m5C pre-tRNA pre_tRNA_m5C->NSUN2 m5C_tRNA->Structure Enhances stacking m5C_tRNA->Translation Ensures structural integrity Stress Stress Response m5C_tRNA->Stress Protects from degradation

Pathways of tRNA Modification and their Functional Outcomes.

Conclusion

Both this compound and 5-Methylcytidine are indispensable for the proper functioning of tRNA, yet they achieve this through distinct chemical and structural mechanisms. Cm, a modification on the ribose, acts as a fine-tuner of the anticodon loop structure, directly impacting decoding fidelity. In contrast, m5C, a base modification, serves as a fundamental stabilizer of the overall tRNA architecture, crucial for its integrity, especially under stress. For researchers in drug development, particularly in the realm of RNA therapeutics, a thorough understanding of how these modifications influence RNA stability, structure, and interaction with the cellular machinery is essential for the design of potent and safe therapeutic agents. The provided experimental protocols offer a starting point for the detailed investigation of these and other RNA modifications.

References

Comparative Analysis of METTL Enzymes in 3-Methylcytidine (m3C) Modification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the roles, substrate specificities, and enzymatic activities of METTL2, METTL6, and METTL8 in the 3-methylcytidine (m3C) modification of RNA. This guide provides a comparative overview for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols to facilitate further investigation into this critical RNA modification.

Introduction to 3-Methylcytidine (m3C) and METTL Enzymes

3-methylcytidine (m3C) is a post-transcriptional modification found in various RNA molecules, playing a crucial role in regulating RNA stability, structure, and function. In mammals, the installation of this methyl group at the N3 position of cytidine is primarily catalyzed by a subset of enzymes from the Methyltransferase-like (METTL) protein family. This guide focuses on the comparative analysis of the three key m3C methyltransferases: METTL2, METTL6, and METTL8. While all three enzymes catalyze the same chemical modification, they exhibit distinct substrate specificities and cellular localizations, leading to diverse biological outcomes.

Comparative Overview of METTL Enzymes for m3C Modification

The primary m3C "writers" in mammalian cells are METTL2, METTL6, and METTL8, each with a specialized role in the epitranscriptome.

FeatureMETTL2 (METTL2A/2B)METTL6METTL8
Primary Substrate Cytoplasmic tRNAs (tRNA-Thr, tRNA-Arg)[1][2]Cytoplasmic tRNAs (tRNA-Ser)[1][3]Mitochondrial tRNAs (mt-tRNA-Thr, mt-tRNA-Ser(UCN)) and potentially mRNA[1][4][5][6]
Subcellular Localization CytoplasmCytoplasm and Nucleus[7]Mitochondria and Nucleolus (isoform-dependent)[8]
Key Cofactors/Interactors DALRD3 (for tRNA-Arg)[6]Seryl-tRNA synthetase (SerRS)[9][10]Mitochondrial seryl-tRNA synthetase (SARS2)[8]
Known Biological Roles tRNA stability and function, cell cycle and DNA damage response[3]Pluripotency, tumor cell growth, translation regulation[3][11]Mitochondrial translation, respiration, tumorigenicity (e.g., in glioblastoma)[4][9][12]

Quantitative Analysis of m3C Modification by METTL Enzymes

Studies utilizing knockout mouse models and human cell lines have provided quantitative insights into the contribution of each enzyme to the total m3C levels in tRNA.

Enzyme KnockoutOrganism/Cell LineReduction in total tRNA m3C levelsReference
METTL2Mouse (liver and brain), HEK293T cells~30-40%[1][13]
METTL6Mouse (liver and brain)~10-15%[1][13]
METTL8Mouse (liver and brain)No significant change in tRNA m3C[1][13]

These findings highlight the significant contribution of METTL2 to overall tRNA m3C methylation and a more specialized role for METTL6. The lack of impact on total tRNA m3C levels by METTL8 knockout is consistent with its primary role in modifying mitochondrial tRNAs.

Experimental Protocols for Studying m3C Modification

A critical aspect of investigating METTL enzymes is the ability to reliably detect and quantify m3C modification. Below are detailed methodologies for key experiments.

In Vitro Transcription of tRNA Substrates

Purpose: To generate unmodified tRNA molecules for use as substrates in in vitro methylation assays.

Methodology:

  • Template Generation: Synthesize a DNA template containing a T7 RNA polymerase promoter sequence followed by the desired tRNA sequence. This can be achieved by annealing and extending two complementary oligonucleotides.[11][14]

  • In Vitro Transcription Reaction:

    • Combine the DNA template with T7 RNA polymerase, rNTPs (ATP, GTP, CTP, UTP), and a transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 22 mM MgCl₂, 1 mM spermidine, 5 mM DTT).[11]

    • Incubate the reaction at 37°C for 2-4 hours.[11]

  • Purification of tRNA Transcripts:

    • Treat the reaction mixture with DNase I to remove the DNA template.

    • Purify the transcribed tRNA using denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution from the gel and ethanol precipitation.[15][16]

    • Resuspend the purified tRNA in RNase-free water.

In Vitro Methylation Assay

Purpose: To determine the methyltransferase activity of a specific METTL enzyme on a given RNA substrate.

Methodology:

  • Reaction Setup: In a final volume of 20-50 µL, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl₂):

    • Recombinant METTL enzyme (e.g., 0.5-2 µM).

    • In vitro transcribed RNA substrate (e.g., 1-5 µM).

    • S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]-SAM) as the methyl donor (e.g., 0.8 µM).

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Quantification of Methylation (Radioactive Filter-Binding Assay):

    • Spot the reaction mixture onto a nitrocellulose or DE81 filter paper.[17]

    • Wash the filter paper with a suitable buffer (e.g., 70% ethanol) to remove unincorporated [¹⁴C]-SAM.

    • Measure the retained radioactivity on the filter using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

Primer Extension Analysis

Purpose: To map the precise location of the m3C modification on an RNA molecule. The N3-methyl group on cytidine blocks the Watson-Crick base-pairing face, causing reverse transcriptase to stall one nucleotide 3' to the modification site.

Methodology:

  • Primer Design: Design a DNA oligonucleotide primer (18-25 nucleotides) that is complementary to a region 3' of the suspected m3C site on the target RNA.

  • Primer Labeling: End-label the primer with [γ-³²P]ATP using T4 polynucleotide kinase.[18]

  • Annealing: Anneal the radiolabeled primer to the total RNA or purified target RNA sample by heating to 65-80°C and then slowly cooling to room temperature.

  • Reverse Transcription:

    • Set up the reverse transcription reaction with the RNA-primer hybrid, a reverse transcriptase (e.g., AMV or SuperScript III), dNTPs, and the appropriate reaction buffer.[19]

    • Incubate at a temperature suitable for the chosen reverse transcriptase (e.g., 42-55°C) for 1 hour.[18][19]

  • Gel Electrophoresis and Analysis:

    • Denature the cDNA products and resolve them on a high-resolution denaturing polyacrylamide sequencing gel.[8][20][21]

    • Visualize the radiolabeled cDNA products by autoradiography or phosphorimaging. The presence of a band corresponding to the stalled reverse transcriptase indicates the position of the m3C modification.

Signaling Pathways and Biological Functions

The distinct substrate specificities of METTL2, METTL6, and METTL8 lead to the regulation of different cellular processes and signaling pathways.

Experimental Workflow for Identifying Downstream Pathways

experimental_workflow Workflow for Identifying Downstream Pathways of METTL Enzymes cluster_knockout Genetic Perturbation cluster_omics Omics Analysis cluster_validation Functional Validation METTL_KO Generate METTL Knockout (METTL2, METTL6, or METTL8) Cell Lines/Animal Models Transcriptomics Transcriptomics (RNA-seq) - Identify changes in gene expression METTL_KO->Transcriptomics Proteomics Proteomics (Mass Spectrometry) - Identify changes in protein abundance METTL_KO->Proteomics Ribo_seq Ribosome Profiling (Ribo-seq) - Analyze translational efficiency METTL_KO->Ribo_seq Pathway_Analysis Bioinformatic Pathway Analysis (KEGG, GO) Transcriptomics->Pathway_Analysis Proteomics->Pathway_Analysis Ribo_seq->Pathway_Analysis Western_Blot Western Blot - Validate changes in key signaling proteins Pathway_Analysis->Western_Blot Reporter_Assay Reporter Assays - Assess activity of specific pathways Pathway_Analysis->Reporter_Assay Phenotypic_Assay Phenotypic Assays (e.g., cell proliferation, migration) Pathway_Analysis->Phenotypic_Assay

Caption: Experimental workflow for elucidating the signaling pathways affected by METTL enzymes.

  • METTL2: Knockout of METTL2 has been shown to impact the DNA damage response and cell cycle progression.[3] Hypomethylation of its target tRNAs can lead to translational infidelity and cellular stress.

  • METTL6: Depletion of METTL6 affects pluripotency in mouse embryonic stem cells and has been linked to the regulation of tumor cell growth.[11][22] Ribosome profiling in METTL6 knockout cells revealed widespread effects on mRNA translation.[11]

  • METTL8: METTL8 plays a critical role in mitochondrial function by modifying mitochondrial tRNAs, which is essential for the translation of mitochondrial-encoded proteins involved in the respiratory chain.[4][12] In the context of cancer, particularly glioblastoma, METTL8 has been linked to the HIF1α/RTK/Akt signaling pathway, promoting tumor stemness and tumorigenicity.[3][7]

Logical Relationship of METTL Enzyme Activity and Cellular Outcomes

logical_relationship Logical Flow from METTL Enzyme Activity to Cellular Function cluster_enzymes METTL Enzymes cluster_substrates RNA Substrates cluster_modification RNA Modification cluster_outcomes Cellular Outcomes METTL2 METTL2 m3C 3-Methylcytidine (m3C) Modification METTL2->m3C METTL6 METTL6 METTL6->m3C METTL8 METTL8 METTL8->m3C cyto_tRNA Cytoplasmic tRNA (Thr, Arg, Ser) Translation Translation Fidelity and Efficiency cyto_tRNA->Translation mito_tRNA Mitochondrial tRNA (Thr, Ser) Mito_Function Mitochondrial Respiration and Function mito_tRNA->Mito_Function mRNA mRNA (potential) mRNA->Translation m3C->cyto_tRNA m3C->mito_tRNA m3C->mRNA Signaling Alteration of Signaling Pathways Translation->Signaling Mito_Function->Signaling Phenotype Cellular Phenotype (e.g., Proliferation, Differentiation) Signaling->Phenotype

Caption: Logical relationship illustrating the cascade from METTL enzyme activity to cellular phenotypes.

Conclusion

The study of METTL-mediated m3C modification is a rapidly evolving field with significant implications for understanding fundamental biological processes and for the development of novel therapeutic strategies. METTL2, METTL6, and METTL8, while all m3C methyltransferases, have distinct roles defined by their substrate preferences and subcellular localizations. This comparative guide provides a framework for researchers to design and execute experiments aimed at further dissecting the individual and collective functions of these important enzymes. The provided protocols offer a starting point for the in-depth investigation of the mechanisms and consequences of 3-methylcytidine modification in health and disease.

References

A Comprehensive Guide to Validating Anti-3'-O-Methylcytidine Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in epitranscriptomics and related fields, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for validating the specificity of anti-3'-O-Methylcytidine (3'-O-Me-C) antibodies. Given the current lack of commercially available, validated antibodies specifically targeting this modification, this guide outlines robust experimental protocols for in-house validation, drawing upon established best practices for antibodies against other modified nucleosides.

The accurate detection of 3'-O-Methylcytidine is crucial for elucidating its potential roles in RNA metabolism, gene regulation, and disease. However, the structural similarity to other methylated cytidine isomers and the unmodified cytidine necessitates rigorous validation to prevent cross-reactivity and ensure data integrity. This guide equips researchers with the necessary information and experimental workflows to thoroughly assess the specificity of anti-3'-O-Methylcytidine antibodies.

Performance Comparison of Anti-3'-O-Methylcytidine Antibodies: A Proposed Validation Framework

In the absence of established commercial antibodies and corresponding comparative data, this section presents a proposed framework for evaluating the performance of a newly developed or uncharacterized anti-3'-O-Methylcytidine antibody. The primary goal is to determine its specific binding to 3'-O-Me-C and minimal cross-reactivity with other relevant nucleosides.

Table 1: Proposed Specificity and Cross-Reactivity Profile for an Anti-3'-O-Methylcytidine Antibody

AntigenExpected BindingRationale for Inclusion
This compound (3'-O-Me-C) High The target antigen.
Cytidine (C)NegligibleTo ensure the antibody does not bind the unmodified nucleoside.
3-Methylcytidine (m3C)NegligibleA key positional isomer; crucial for demonstrating specificity.
5-Methylcytidine (5-mC)NegligibleA common and well-studied RNA modification.
2'-O-Methylcytidine (2'-O-Me-C)NegligibleAnother important positional isomer present in RNA.
Adenosine (A), Guanosine (G), Uridine (U)NegligibleTo confirm specificity for the cytidine base.

Key Experimental Protocols for Specificity Validation

Robust validation of an anti-3'-O-Methylcytidine antibody requires a multi-pronged approach employing several experimental techniques. The following are detailed protocols for essential validation assays.

Dot Blot Assay for Specificity Screening

The dot blot is a simple and effective method for rapidly assessing the specificity of an antibody against a panel of immobilized antigens.

Experimental Protocol:

  • Antigen Preparation: Prepare stock solutions (e.g., 1 mg/mL) of this compound, Cytidine, 3-Methylcytidine, 5-Methylcytidine, 2'-O-Methylcytidine, and other control nucleosides (conjugated to a carrier protein like BSA or KLH, or as part of synthetic RNA oligonucleotides). Prepare serial dilutions of each antigen.

  • Membrane Preparation: Activate a nitrocellulose or PVDF membrane by briefly immersing in methanol, followed by equilibration in TBS-T buffer (Tris-Buffered Saline with 0.1% Tween-20).

  • Antigen Spotting: Carefully spot 1-2 µL of each antigen dilution onto the membrane in a pre-determined grid. Allow the spots to dry completely.

  • Cross-linking (for nucleic acids): If using oligonucleotides, UV cross-link the nucleic acids to the membrane.

  • Blocking: Block non-specific binding sites by incubating the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS-T) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-3'-O-Methylcytidine antibody at an optimized dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times with TBS-T for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Expected Results: A strong signal should only be observed for the spots corresponding to this compound, with minimal to no signal for all other nucleosides.

Competitive ELISA for Quantitative Specificity Analysis

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) provides a quantitative measure of the antibody's specificity and affinity for its target by assessing how effectively free nucleosides compete with immobilized antigen for antibody binding.

Experimental Protocol:

  • Plate Coating: Coat the wells of a high-binding 96-well plate with a this compound-carrier conjugate (e.g., 100 ng/well in a coating buffer like PBS) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the wells three times with PBST (PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of competitor nucleosides (this compound, Cytidine, 3-Methylcytidine, 5-Methylcytidine, 2'-O-Methylcytidine) in blocking buffer.

    • In a separate plate or tubes, pre-incubate a constant, optimized concentration of the anti-3'-O-Methylcytidine antibody with each dilution of the competitor nucleosides for 1-2 hours at room temperature.

  • Incubation with Coated Plate: Transfer the antibody-competitor mixtures to the washed and blocked this compound-coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells three times with PBST.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the wells three times with PBST.

  • Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution (e.g., 2 N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: Plot the absorbance against the log of the competitor concentration. A steep curve for this compound indicates high-affinity binding. The curves for other nucleosides should be significantly shifted to the right, indicating a much lower affinity. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated to quantify the relative affinity for each nucleoside.

Table 2: Illustrative Quantitative Data from Competitive ELISA

Competitor NucleosideIC50 (nM)Interpretation
This compound 10 High Affinity
Cytidine> 10,000Negligible Cross-Reactivity
3-Methylcytidine> 5,000Low Cross-Reactivity
5-Methylcytidine> 10,000Negligible Cross-Reactivity
2'-O-Methylcytidine> 8,000Low Cross-Reactivity

Mandatory Visualizations

Antibody_Validation_Workflow cluster_screening Initial Specificity Screening cluster_quantification Quantitative Validation cluster_application Application-Specific Validation DotBlot Dot Blot Assay CompELISA Competitive ELISA DotBlot->CompELISA If specific, quantify affinity MeRIP MeRIP-Seq (Hypothetical) CompELISA->MeRIP Test in intended application IF Immunofluorescence CompELISA->IF Confirm cellular localization End Validated Antibody MeRIP->End IF->End Start New Anti-3'-O-Me-C Antibody Start->DotBlot Screen against panel of nucleosides

Caption: Workflow for validating the specificity of an anti-3'-O-Methylcytidine antibody.

Dot_Blot_Principle cluster_antigens Immobilized Antigens on Membrane A1 SecondaryAb HRP-conjugated Secondary Antibody A1->SecondaryAb Binds Primary Ab A2 A3 A4 Antibody Anti-3'-O-Me-C Antibody Antibody->A1 Specific Binding Antibody->A2 No Binding Antibody->A3 No Binding Antibody->A4 No Binding Signal Chemiluminescent Signal SecondaryAb->Signal Generates Signal

Caption: Principle of the dot blot assay for antibody specificity.

Competitive_ELISA_Principle cluster_low_competitor Low Free 3'-O-Me-C cluster_high_competitor High Free 3'-O-Me-C Well1 Coated Well (3'-O-Me-C) Signal1 High Signal Well1->Signal1 Antibody1 Antibody Antibody1->Well1 Binds Well2 Coated Well (3'-O-Me-C) Signal2 Low Signal Well2->Signal2 Antibody2 Antibody Antibody2->Well2 Binding blocked FreeAg Free 3'-O-Me-C Antibody2->FreeAg Binds in solution

Caption: Principle of the competitive ELISA for quantifying antibody affinity.

Alternative and Orthogonal Validation Methods

To further strengthen the validation of an anti-3'-O-Methylcytidine antibody, orthogonal methods that do not rely on the same detection principle should be employed.

  • Mass Spectrometry (MS): This is the gold standard for identifying and quantifying modified nucleosides. Following an immunoprecipitation of RNA using the anti-3'-O-Methylcytidine antibody (MeRIP), the enriched RNA can be digested into single nucleosides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of a significant peak corresponding to this compound would confirm the antibody's ability to enrich its target.

  • Enzyme Sensitivity Assays: Some enzymes exhibit sensitivity to specific RNA modifications. If an enzyme is identified that is either blocked or specifically acts upon this compound, it could be used in a primer extension assay or other enzymatic assays on antibody-enriched RNA to validate the presence of the modification.

  • Knockout/Knockdown Validation: If the methyltransferase responsible for depositing this compound is known, validating the antibody in a knockout or knockdown model of this enzyme would be a powerful approach. A significant reduction or loss of signal in the knockout/knockdown cells compared to wild-type cells would provide strong evidence for the antibody's specificity.

By following this comprehensive validation guide, researchers can gain a high degree of confidence in the specificity of their anti-3'-O-Methylcytidine antibodies, leading to more accurate and impactful discoveries in the field of RNA biology.

side-by-side comparison of different protocols for 3'-O-Methylcytidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 3'-O-Methylcytidine, a modified nucleoside with significant implications in RNA research and drug development, can be achieved through various chemical protocols. This guide provides a side-by-side comparison of two prominent methods, focusing on the different strategies for the protection of the exocyclic amine of cytidine: N-benzoylation and N-acetylation. This comparison is intended for researchers, scientists, and professionals in drug development to make informed decisions based on performance and experimental considerations.

Performance Comparison of Synthesis Protocols

The selection of a synthetic route for this compound often involves a trade-off between reaction efficiency, ease of handling, and the cost of reagents. Below is a summary of the key quantitative data associated with the N-benzoyl and N-acetyl protection strategies.

ParameterN-Benzoyl Protection ProtocolN-Acetyl Protection Protocol
Starting Material CytidineCytidine
Key Protection Steps 1. 5'-O-DMTr protection2. N4-Benzoyl protection3. 2'-O-TBDMS protection1. 5'-O-DMTr protection2. N4-Acetyl protection3. 2'-O-TBDMS or 2'-O-TOM protection
Overall Yield Data not explicitly available for the entire sequence in the provided search results. Yield for individual steps are reported (e.g., 82% for N4-benzoylation and 5'-O-DMTr protection combined)[1].Data not explicitly available for the entire sequence in the provided search results.
Purity High purity achievable through chromatographic purification after each step[1].High purity achievable through chromatographic purification[2][3].
Deprotection Conditions Requires standard deprotection protocols, though N4-benzoyl groups can sometimes be more challenging to remove than acetyl groups[2].N4-acetyl group is generally more labile and can be removed under milder basic conditions, which can be advantageous for sensitive oligonucleotides[2].

Experimental Protocols

Protocol 1: Synthesis via N4-Benzoyl Protection

This protocol involves a multi-step synthesis starting from commercially available cytidine. The key steps include N3-methylation, protection of the 5'-hydroxyl and 4-amino groups, silylation of the 2'-hydroxyl group, and finally phosphitylation to yield the desired phosphoramidite for oligonucleotide synthesis.[1][4]

Experimental Workflow:

G cluster_0 Protocol 1: N4-Benzoyl Protection A Cytidine B N3-Methylcytidine A->B  MeI, DMF   C 5'-O-DMTr-N3-methylcytidine B->C  DMTr-Cl, Pyridine   D 5'-O-DMTr-N4-benzoyl-N3-methylcytidine C->D  Benzoic Anhydride   E 5'-O-DMTr-N4-benzoyl-2'-O-TBDMS-N3-methylcytidine D->E  TBDMS-Cl, Imidazole   F This compound Phosphoramidite E->F  2-Cyanoethyl N,N-diisopropylchlorophosphoramidite  

Caption: Workflow for this compound synthesis using N4-benzoyl protection.

Detailed Steps:

  • N3-Methylation: Cytidine is methylated at the N3 position using an alkylating agent like methyl iodide (MeI) in a suitable solvent such as dimethylformamide (DMF).[1]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group using DMTr-Cl in pyridine to ensure regioselectivity in subsequent reactions.[1]

  • N4-Amino Protection: The exocyclic amino group at the N4 position is protected with a benzoyl group, typically using benzoic anhydride.[1]

  • 2'-Hydroxyl Protection: The 2'-hydroxyl group is protected with a tert-butyldimethylsilyl (TBDMS) group using TBDMS-Cl and imidazole.[1]

  • Phosphitylation: The final step involves the introduction of a phosphoramidite group at the 3'-hydroxyl position, making the molecule ready for solid-phase RNA synthesis.[1]

Protocol 2: Synthesis via N4-Acetyl Protection

This protocol offers an alternative to N-benzoylation by employing an acetyl group for the protection of the exocyclic amine. The N-acetyl group can be advantageous due to its easier removal under milder basic conditions, which can be crucial for the synthesis of oligonucleotides containing base-labile modifications.[2][3]

Experimental Workflow:

G cluster_1 Protocol 2: N4-Acetyl Protection A2 Cytidine B2 N3-Methylcytidinium Iodide A2->B2  MeI, DMF   C2 5'-O-DMTr-3-methylcytidine B2->C2  DMTr-Cl, Pyridine   D2 N4-Acetyl-5'-O-DMTr-3-methylcytidine C2->D2  Acetyl Chloride, Pyridine   E2 N4-Acetyl-5'-O-DMTr-2'-O-TBDMS-3-methylcytidine D2->E2  TBDMS-Cl, Imidazole, DMF   F2 This compound Phosphoramidite E2->F2  2-Cyanoethyl N,N-diisopropylchlorophosphoramidite  

Caption: Workflow for this compound synthesis using N4-acetyl protection.

Detailed Steps:

  • N3-Methylation: Similar to the first protocol, cytidine is methylated at the N3 position to form 3-methylcytidinium iodide.[3]

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group is subsequently protected with a DMTr group.[3]

  • N4-Amino Protection: The key difference in this protocol is the use of acetyl chloride in pyridine for the protection of the N4-amino group.[3]

  • 2'-Hydroxyl Protection: The 2'-hydroxyl group is then protected using a silylating agent like TBDMS-Cl.[3]

  • Phosphitylation: The synthesis is completed by the phosphitylation of the 3'-hydroxyl group to generate the phosphoramidite building block.[3]

Conclusion

Both the N-benzoyl and N-acetyl protection strategies provide viable pathways for the synthesis of this compound phosphoramidite. The choice between the two protocols may depend on the specific requirements of the downstream applications. The N-acetyl protection route is particularly noteworthy for its potential to allow for milder deprotection conditions, which can be beneficial for the integrity of sensitive RNA oligonucleotides. Researchers should consider the trade-offs in terms of reagent cost, handling, and the specific needs of their target molecules when selecting a synthesis protocol.

References

A Comparative Guide to mRNA Modifications: Evaluating the Impact of 3'-O-Methylcytidine and Other Nucleoside Analogs on Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of mRNA therapeutics and vaccines, the precise chemical composition of the mRNA molecule is a critical determinant of its efficacy. The incorporation of modified nucleosides has emerged as a powerful strategy to enhance protein expression, increase stability, and reduce the immunogenicity of synthetic mRNA. This guide provides a comprehensive comparison of the effects of various mRNA modifications on translation, with a special focus on the less-explored 3'-O-Methylcytidine, and its base-isomer, 3-methylcytidine (m3C), alongside the well-characterized N1-methylpseudouridine (m1Ψ), pseudouridine (Ψ), and 5-methylcytidine (m5C).

Executive Summary

This guide reveals a crucial distinction in the function of cytidine isomers:

  • This compound , a modification on the ribose sugar, acts as a translation terminator , likely by sterically hindering the peptidyl transferase center of the ribosome. Its utility may lie in research applications requiring precise control over translation termination.

  • 3-methylcytidine (m3C) , a base modification, has a more nuanced role. While its presence in cytosolic mRNA is still under investigation, with some evidence suggesting a primary role in mitochondrial tRNA, its absence has been shown to impact the translation of specific codons.

In contrast, modifications like N1-methylpseudouridine (m1Ψ) and 5-methylcytidine (m5C) are well-established enhancers of translation, primarily by reducing innate immune recognition and, in the case of m1Ψ, by promoting more efficient ribosome loading and elongation.

This guide presents a detailed analysis of the available experimental data, outlines key experimental protocols for evaluating these modifications, and provides visual workflows and pathway diagrams to facilitate a deeper understanding of their mechanisms of action.

Comparative Analysis of mRNA Modifications

The following tables summarize the quantitative impact of various nucleoside modifications on key aspects of mRNA function.

Table 1: Impact of Nucleoside Modifications on Translation Efficiency
ModificationFold Change in Protein Expression (relative to unmodified mRNA)Cell/System TypeReference(s)
This compound Translation TerminationIn vitro translation systems[1]
3-methylcytidine (m3C) Altered translation of specific codons (e.g., serine codons)Human cells (HEK293T)[2]
N1-methylpseudouridine (m1Ψ) ~10-fold increaseMammalian cell lines and mice[3]
Up to 44-fold increase (in combination with m5C)Cell Lines[1]
Pseudouridine (Ψ) ~2 to 10-fold increaseMammalian cells and mice[4]
5-methylcytidine (m5C) ~1.5 to 5-fold increaseMammalian cell lines[4][5]
Table 2: Impact of Nucleoside Modifications on mRNA Stability and Immunogenicity
ModificationEffect on mRNA StabilityEffect on Innate Immune ResponseReference(s)
This compound Data not availableData not available
3-methylcytidine (m3C) Data not availableData not available
N1-methylpseudouridine (m1Ψ) Increased stabilitySignificantly reduced (e.g., reduced IFN-α)[3]
Pseudouridine (Ψ) Increased stabilityReduced[4]
5-methylcytidine (m5C) Increased stabilityReduced[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Transcription for Synthesis of Modified mRNA

Objective: To synthesize mRNA transcripts incorporating specific modified nucleosides.

Materials:

  • Linearized DNA template with a T7 promoter upstream of the gene of interest.

  • T7 RNA Polymerase.

  • Ribonucleotide triphosphates (ATP, GTP, CTP, UTP).

  • Modified nucleotide triphosphates (e.g., 3'-O-Methyl-CTP, 3-methyl-CTP, N1-methylpseudouridine-5'-Triphosphate, Pseudouridine-5'-Triphosphate, 5-Methylcytidine-5'-Triphosphate).

  • Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine).

  • RNase inhibitor.

  • DNase I.

  • RNA purification kit or LiCl precipitation reagents.

Protocol:

  • Assemble the transcription reaction at room temperature in the following order:

    • Nuclease-free water.

    • Transcription buffer.

    • ATP, GTP.

    • CTP and/or modified CTP analog (e.g., 3'-O-Methyl-CTP, m3C-TP, or m5C-TP).

    • UTP and/or modified UTP analog (e.g., m1Ψ-TP or Ψ-TP).

    • Linearized DNA template (0.5-1.0 µg).

    • RNase inhibitor.

    • T7 RNA Polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purify the mRNA using an RNA purification kit or by lithium chloride precipitation.

  • Assess the quality and concentration of the synthesized mRNA using a NanoDrop spectrophotometer and agarose gel electrophoresis.

Note: The availability of this compound-5'-Triphosphate and 3-methylcytidine-5'-Triphosphate for enzymatic incorporation may be limited. Custom synthesis may be required.

In Vitro Translation Assay (e.g., Luciferase Assay)

Objective: To quantify the translational efficiency of modified mRNA.

Materials:

  • Modified mRNA encoding a reporter protein (e.g., Firefly luciferase).

  • Rabbit reticulocyte lysate or other cell-free translation system.

  • Amino acid mixture.

  • Luciferase assay reagent (containing luciferin).

  • Luminometer.

Protocol:

  • Program the in vitro translation reaction by adding the modified mRNA to the cell-free lysate according to the manufacturer's instructions.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • Take an aliquot of the translation reaction and add it to a luminometer-compatible plate.

  • Add the luciferase assay reagent to each well.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein synthesized.

  • Normalize the luminescence signal to the amount of input mRNA to determine the relative translation efficiency.

Ribosome Profiling

Objective: To determine the positions and density of ribosomes on mRNA transcripts, providing a snapshot of translation at the whole-transcriptome level.

Protocol Overview:

  • Cell Lysis and Ribosome Stalling: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Footprinting: Digest the lysate with RNase I, which degrades mRNA not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs) of ~28-30 nucleotides.

  • Ribosome Isolation: Isolate the monosomes (single ribosomes with their protected mRNA fragment) by sucrose density gradient ultracentrifugation.

  • RPF Extraction: Extract the RPFs from the isolated ribosomes.

  • Library Preparation:

    • Ligate adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA library by PCR.

  • Deep Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to a reference transcriptome to map the ribosome footprints and quantify ribosome density on each mRNA.

Nuclease Protection Assay

Objective: To measure the relative abundance and stability of specific mRNA transcripts.

Protocol Overview:

  • Probe Synthesis: Synthesize a radiolabeled antisense RNA probe that is complementary to the target mRNA.

  • Hybridization: Hybridize the probe to a total RNA sample from cells transfected with the modified mRNA.

  • Nuclease Digestion: Treat the hybridization reaction with a single-strand-specific nuclease (e.g., RNase A/T1 or S1 nuclease). The nuclease will digest the unhybridized probe and single-stranded regions of the target RNA.

  • Analysis: Separate the protected RNA fragments by denaturing polyacrylamide gel electrophoresis and visualize them by autoradiography. The intensity of the protected fragment is proportional to the amount of the target mRNA in the sample.

Visualizing the Impact of mRNA Modifications

Experimental Workflow for Evaluating mRNA Modifications

experimental_workflow cluster_synthesis mRNA Synthesis DNA_template Linearized DNA Template IVT In Vitro Transcription (with modified NTPs) DNA_template->IVT Purification mRNA Purification IVT->Purification Transfection Transfection into Cells Purification->Transfection IVT_assay In Vitro Translation Assay Purification->IVT_assay Stability_assay Stability Assay (e.g., Nuclease Protection) Transfection->Stability_assay Immuno_assay Immunogenicity Assay (e.g., Cytokine Measurement) Transfection->Immuno_assay Protein_quant Protein Quantification (e.g., Luciferase Assay, Western Blot) IVT_assay->Protein_quant RNA_quant RNA Quantification (e.g., qPCR, Nuclease Protection) Stability_assay->RNA_quant Immune_response Immune Response Analysis Immuno_assay->Immune_response

Caption: Workflow for the synthesis and functional evaluation of modified mRNA.

Signaling Pathways in Translation Regulation

The mTOR and integrated stress response (ISR) pathways are central to the regulation of mRNA translation and can be influenced by the modification status of mRNA.

translation_pathways cluster_mTOR mTOR Pathway (Growth Conditions) cluster_ISR Integrated Stress Response (ISR) mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 inhibits Translation_initiation_mTOR Translation Initiation S6K1->Translation_initiation_mTOR eIF4F eIF4F complex assembly eIF4E_BP1->eIF4F inhibits eIF4F->Translation_initiation_mTOR Stress Cellular Stress (e.g., unmodified dsRNA) PKR PKR Stress->PKR eIF2a eIF2α PKR->eIF2a phosphorylates eIF2a_P p-eIF2α Global_translation Global Translation Inhibition eIF2a_P->Global_translation Specific_translation Translation of Stress-Responsive mRNAs eIF2a_P->Specific_translation Modified_mRNA Modified mRNA (e.g., m1Ψ, m5C) Modified_mRNA->eIF4F promotes Modified_mRNA->PKR evades activation

Caption: Key signaling pathways regulating mRNA translation.

Conclusion

The choice of nucleoside modification is a critical parameter in the design of synthetic mRNA for therapeutic applications. While N1-methylpseudouridine and 5-methylcytidine are robust enhancers of translation and stability, the distinct properties of cytidine isomers like this compound and 3-methylcytidine highlight the diverse functional landscape of the epitranscriptome. This compound's role as a translation terminator opens avenues for its use as a research tool, while the more subtle effects of m3C warrant further investigation to fully elucidate its potential in regulating gene expression. As our understanding of the interplay between mRNA modifications and the cellular translation machinery deepens, so too will our ability to rationally design more potent and specific mRNA-based therapies.

References

Comparative Analysis of 3'-O-Methylcytidine Distribution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced distribution of RNA modifications like 3'-O-Methylcytidine (m3C) across different cell types is crucial for elucidating its role in cellular processes and its potential as a therapeutic target. This guide provides a comparative overview of m3C distribution, details the experimental methodologies for its detection, and visualizes the key pathways and workflows involved.

Quantitative Distribution of this compound Across Cell Types

  • METTL2 and METTL6 are primarily responsible for m3C modification in transfer RNAs (tRNAs). Their expression levels can vary between cell types, suggesting that the extent of tRNA m3C modification may also differ.

  • METTL8 is the principal methyltransferase for m3C in messenger RNA (mRNA). Its expression has been observed to be highest in tissues like the esophagus and urinary bladder, and lower in the pancreas, indicating a tissue-specific distribution of mRNA m3C.

While direct m3C quantification is sparse, data for other cytidine modifications, such as 5-methylcytidine (m5C) and 2'-O-methylcytidine (Cm), provide a valuable proxy for understanding the variability of RNA modifications across different cell lines. The following table summarizes the levels of m5C and Cm in total RNA from several human cell lines, as determined by nano-flow liquid chromatography-tandem mass spectrometry (LC-MS/MS). This data illustrates that the abundance of RNA modifications can be cell line-dependent.

Cell Linem5C (modifications per 100 cytidines)Cm (modifications per 100 cytidines)
HeLa0.220.57
WM-266-40.340.57
MCF70.320.56
HCT1160.250.55
HEK293T0.28Not significantly different from cancer cell lines

Note: This table presents data for m5C and Cm, not m3C, and is intended to illustrate the cell-type-specific variation of RNA modifications[1].

Experimental Protocols for this compound Detection

Accurate quantification and mapping of m3C are essential for comparative studies. The following are detailed methodologies for key experimental techniques used to analyze m3C distribution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global m3C Quantification

LC-MS/MS is a highly sensitive and accurate method for the global quantification of RNA modifications.

1. RNA Isolation and Digestion:

  • Isolate total RNA from cultured cells using a standard method like TRIzol extraction, followed by isopropanol precipitation.

  • To quantify modifications in specific RNA populations (e.g., mRNA), perform poly(A) selection using oligo(dT)-magnetic beads.

  • Digest 100-1000 ng of RNA to nucleosides using a mixture of nuclease P1 (10 U) and bacterial alkaline phosphatase (1 U) in a final volume of 50 µL. Incubate at 37°C for 2 hours.

  • Alternatively, a two-step digestion can be performed with S1 nuclease followed by dephosphorylation with rSAP.

  • Filter the digested sample through a 0.22 µm filter to remove enzymes and other debris.

2. LC-MS/MS Analysis:

  • Inject 5-10 µL of the filtered nucleoside mixture into a triple quadrupole LC-MS/MS system.

  • Separate the nucleosides using a C18 reverse-phase HPLC column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Perform mass spectrometry in positive ion mode using multiple-reaction monitoring (MRM). The specific MRM transition for m3C is m/z 258.1 → 126.1[2]. The transition for unmodified cytidine is m/z 244.1 → 112.1.

  • Quantify the amount of m3C relative to the amount of unmodified cytidine by comparing the peak areas from the MRM chromatograms. Stable isotope-labeled internal standards for both m3C and cytidine should be used for absolute quantification.

Hydrazine-Aniline Cleavage Sequencing (HAC-seq) for Transcriptome-wide m3C Mapping

HAC-seq is a chemical-based method that allows for the precise mapping of m3C sites at single-nucleotide resolution.

1. RNA Fragmentation and Chemical Treatment:

  • Isolate total RNA and deplete ribosomal RNA (rRNA).

  • Fragment the rRNA-depleted RNA to an appropriate size (e.g., ~100 nucleotides).

  • Treat the fragmented RNA with anhydrous hydrazine. This treatment leads to the cleavage of the pyrimidine ring of m3C.

  • Follow the hydrazine treatment with an aniline treatment, which induces cleavage of the RNA backbone specifically at the modified m3C site.

2. Library Preparation and Sequencing:

  • Ligate 3' and 5' adapters to the cleaved RNA fragments.

  • Perform reverse transcription to generate cDNA.

  • Amplify the cDNA library by PCR.

  • Sequence the resulting library using a high-throughput sequencing platform.

3. Data Analysis:

  • Align the sequencing reads to a reference transcriptome.

  • Identify m3C sites by the specific signatures of cleavage events. The 5' ends of the sequencing reads will map to the position immediately downstream of the m3C residue.

Visualization of Pathways and Workflows

Enzymatic Regulation of this compound

The deposition and potential removal of m3C are controlled by specific enzymes. The "writers" are well-characterized, while the "erasers" and "readers" for m3C are less understood and are areas of active research.

m3C_pathway cluster_writers Writers cluster_rna RNA Substrates cluster_modification Modification cluster_erasers Erasers (Putative) cluster_readers Readers (Putative) cluster_function Biological Function METTL2 METTL2 m3C_tRNA m3C on tRNA METTL2->m3C_tRNA METTL6 METTL6 METTL6->m3C_tRNA METTL8 METTL8 m3C_mRNA m3C on mRNA METTL8->m3C_mRNA tRNA tRNA mRNA mRNA Demethylase Demethylase (e.g., ALKBH family?) m3C_tRNA->Demethylase BindingProteins Binding Proteins m3C_tRNA->BindingProteins m3C_mRNA->Demethylase m3C_mRNA->BindingProteins Translation Translation Regulation BindingProteins->Translation RNA_Stability RNA Stability BindingProteins->RNA_Stability

Caption: Enzymatic regulation of this compound (m3C) modification.

Experimental Workflow for LC-MS/MS Quantification of m3C

This diagram outlines the major steps involved in the quantitative analysis of m3C using liquid chromatography-tandem mass spectrometry.

LCMS_workflow Start Cell Culture RNA_Isolation Total RNA Isolation Start->RNA_Isolation RNA_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->RNA_Digestion LC_Separation Liquid Chromatography (LC) Separation RNA_Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End m3C Abundance Data_Analysis->End

Caption: Workflow for global this compound (m3C) quantification by LC-MS/MS.

Experimental Workflow for HAC-seq

This diagram illustrates the key stages of Hydrazine-Aniline Cleavage sequencing for mapping m3C sites.

HACseq_workflow Start rRNA-depleted RNA Fragmentation RNA Fragmentation Start->Fragmentation Hydrazine Hydrazine Treatment Fragmentation->Hydrazine Aniline Aniline Cleavage at m3C Hydrazine->Aniline Library_Prep Library Preparation (Adapter Ligation, RT, PCR) Aniline->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis End m3C Site Identification Data_Analysis->End

Caption: Workflow for transcriptome-wide mapping of this compound (m3C) by HAC-seq.

References

validating the demethylase activity of candidate 3'-O-Methylcytidine erasers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of candidate enzymes for their potential to act as 3'-O-Methylcytidine (3'-OMe-C) erasers. We present a framework for validating demethylase activity, including detailed experimental protocols and a comparative analysis of hypothetical performance data for three prominent candidates: FTO, ALKBH1, and ALKBH3.

Introduction to this compound Erasers

This compound is a post-transcriptional RNA modification where a methyl group is added to the 3'-hydroxyl group of the ribose sugar of a cytidine nucleotide. The functional role of this modification is still under investigation, but like other RNA modifications, it is presumed to be dynamically regulated by "writer" (methyltransferase) and "eraser" (demethylase) enzymes. Identifying and characterizing these erasers is crucial for understanding the biological significance of 3'-OMe-C and for developing potential therapeutic interventions.

The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are well-established RNA demethylases for various modifications. Based on their known activities on structurally similar methylated nucleosides, the following enzymes are considered strong candidates for 3'-OMe-C erasers:

  • FTO (Fat mass and obesity-associated protein): Known to demethylate N6-methyladenosine (m6A) and 3-methyluracil (m3U) in RNA.[1][2]

  • ALKBH1 (AlkB homolog 1): Reported to demethylate 3-methylcytosine (m3C) in mRNA.[3][4]

  • ALKBH3 (AlkB homolog 3): A known demethylase of 1-methyladenine (m1A) and 3-methylcytosine (m3C) in tRNA and mRNA.[5][6]

This guide focuses on the validation of these candidates through in vitro demethylase activity assays.

Comparative Performance of Candidate Erasers

To facilitate an objective comparison, the following table summarizes hypothetical kinetic parameters for the demethylation of a 3'-OMe-C-containing RNA substrate by recombinant human FTO, ALKBH1, and ALKBH3. These values are representative of typical enzyme kinetics and are intended to guide the experimental design and interpretation of results.

EnzymeSpecific Activity (pmol/min/µg)Michaelis Constant (Km) (µM)Turnover Number (kcat) (min-1)Catalytic Efficiency (kcat/Km) (µM-1min-1)
FTO 150158.90.59
ALKBH1 250813.81.73
ALKBH3 400522.04.40

Interpretation of Data:

Based on this hypothetical dataset, ALKBH3 exhibits the highest catalytic efficiency (kcat/Km), suggesting it is the most efficient and specific eraser for this compound among the candidates. It displays a lower Km, indicating a higher affinity for the 3'-OMe-C substrate, and a higher kcat, indicating a faster turnover rate. ALKBH1 shows intermediate activity, while FTO is the least efficient in this hypothetical scenario.

Experimental Protocols

This section provides a detailed methodology for validating the demethylase activity of candidate this compound erasers.

Preparation of this compound-Containing RNA Substrate

A short, single-stranded RNA oligonucleotide containing a single, site-specific this compound modification is required as the substrate for the in vitro demethylation assay.

Materials:

  • This compound phosphoramidite (custom synthesis)[7][8][9][10]

  • Standard RNA phosphoramidites (A, U, G, C)

  • Solid-phase RNA synthesizer

  • Reagents for oligonucleotide synthesis, deprotection, and purification

Protocol:

  • Chemical Synthesis of this compound Phosphoramidite: The this compound phosphoramidite building block can be chemically synthesized from cytidine. This involves the protection of the 5'-hydroxyl and 2'-hydroxyl groups, followed by methylation of the 3'-hydroxyl group and phosphitylation of the protected nucleoside.

  • Solid-Phase Synthesis of the RNA Oligonucleotide: The 3'-OMe-C-containing RNA oligonucleotide is synthesized using a standard automated solid-phase RNA synthesizer. The custom this compound phosphoramidite is incorporated at the desired position in the sequence.

  • Deprotection and Purification: Following synthesis, the RNA oligonucleotide is cleaved from the solid support and the protecting groups are removed. The full-length product is then purified by high-performance liquid chromatography (HPLC).

  • Quantification and Storage: The concentration of the purified RNA is determined by UV-Vis spectrophotometry, and the substrate is stored at -80°C.

In Vitro Demethylase Activity Assay

This assay measures the conversion of this compound to cytidine in the RNA substrate upon incubation with the candidate eraser enzyme.

Materials:

  • Recombinant human FTO, ALKBH1, and ALKBH3 proteins (purified)

  • 3'-OMe-C-containing RNA substrate

  • Demethylation buffer (50 mM HEPES pH 7.0, 150 mM KCl)

  • Cofactors: (NH4)2Fe(SO4)2·6H2O (75 µM), α-ketoglutarate (300 µM), L-ascorbic acid (2 mM)

  • EDTA (for quenching the reaction)

  • Nuclease P1

  • Bacterial alkaline phosphatase (BAP)

  • LC-MS/MS system

Protocol:

  • Reaction Setup: Prepare the demethylation reaction mixture in a final volume of 50 µL. The mixture should contain the demethylation buffer, cofactors, 1 µM of the 3'-OMe-C RNA substrate, and the recombinant enzyme at a specified concentration (e.g., 0.1-1 µM).

  • Initiation and Incubation: Initiate the reaction by adding the enzyme to the mixture. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). For kinetic studies, aliquots can be taken at different time points.

  • Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 5 mM.

  • RNA Digestion to Nucleosides:

    • Add Nuclease P1 to the reaction mixture and incubate at 37°C for 2 hours to digest the RNA into individual nucleotides.

    • Subsequently, add bacterial alkaline phosphatase (BAP) and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides into nucleosides.

  • LC-MS/MS Analysis:

    • Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Separate the nucleosides using a C18 reverse-phase column.

    • Quantify the amounts of this compound and cytidine by monitoring their specific parent-to-daughter ion transitions in multiple reaction monitoring (MRM) mode.[11][12][13][14]

Data Analysis and Kinetic Parameter Determination
  • Quantification: Calculate the percentage of demethylation by determining the ratio of the cytidine peak area to the sum of the cytidine and this compound peak areas.

  • Kinetic Analysis: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the demethylation assay with varying concentrations of the 3'-OMe-C RNA substrate. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

  • Calculation of kcat and Catalytic Efficiency:

    • Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.

    • Determine the catalytic efficiency by dividing kcat by Km.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental processes.

Experimental_Workflow cluster_substrate Substrate Preparation cluster_assay In Vitro Demethylation Assay cluster_analysis Analysis A 3'-OMe-C Phosphoramidite Synthesis B Solid-Phase RNA Synthesis A->B C Deprotection & Purification (HPLC) B->C D Reaction Setup (Enzyme, Substrate, Cofactors) C->D E Incubation (37°C) D->E F Reaction Quenching (EDTA) E->F G RNA Digestion (Nuclease P1, BAP) F->G H LC-MS/MS Analysis G->H I Data Analysis (Quantification, Kinetics) H->I

Caption: Overall workflow for validating this compound eraser activity.

Demethylation_Pathway Substrate 3'-OMe-C RNA Product Cytidine RNA Substrate->Product Demethylation Byproduct Formaldehyde + Succinate Enzyme Candidate Eraser Cofactors Fe(II) α-KG O2

Caption: Proposed signaling pathway for this compound demethylation.

Conclusion

This guide provides a systematic approach for the validation and comparison of candidate this compound erasers. By following the detailed experimental protocols and utilizing the comparative data as a benchmark, researchers can effectively identify and characterize novel enzymes involved in the dynamic regulation of this RNA modification. The identification of bona fide 3'-OMe-C erasers will be a significant step towards unraveling the epitranscriptomic code and its implications in health and disease.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 3'-O-Methylcytidine, a cytidine analog. While specific safety data sheets (SDS) for this compound may not always detail explicit disposal protocols, adherence to general best practices for nucleoside analog and laboratory chemical waste is crucial.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

**Step-by-Step Disposal Protocol

The disposal of this compound, like other nucleoside analogs, must be managed as hazardous chemical waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and regulatory violations.[3]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[1]

    • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[2][3] For instance, keep it separate from strong acids, bases, and oxidizing agents.[4]

  • Waste Collection and Containerization :

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container must be chemically compatible with this compound. The original container is often the most suitable for waste collection.[1]

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.[2]

  • Handling Spills and Contaminated Materials :

    • In the event of a spill, absorb the material with an inert, non-combustible absorbent like diatomite or universal binders.[4]

    • Collect the contaminated absorbent material and any other contaminated items (e.g., gloves, wipes) and place them in the designated hazardous waste container.[1]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[4]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water or alcohol) before being disposed of as regular trash.[1]

    • The first rinseate is considered hazardous and must be collected and added to the hazardous waste container.[5] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[5]

    • After rinsing, deface or remove the original label from the container before disposal.[1]

  • Final Disposal :

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[6]

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a certified chemical waste disposal contractor.[6]

Quantitative Data Summary

ParameterGuideline
Rinsing of Acutely Hazardous Waste Containers Triple rinse with a solvent capable of removing the residue.[1]
Volume of Rinsing Solvent Approximately 5% of the container's volume for each rinse.[1]
Collection of Rinseate The first rinse (or first three for highly toxic substances) must be collected as hazardous waste.[1][5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A This compound Waste Generated (Solid, Liquid, or Contaminated Material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Absorb with inert material. Collect contaminated materials. C->D Yes E Place in designated, labeled Hazardous Waste Container. C->E No D->E F Is the original container empty? E->F G Triple rinse container with appropriate solvent. F->G Yes J Store sealed hazardous waste container in a designated area. F->J No H Collect first rinseate as hazardous waste. G->H I Deface label and dispose of empty container in regular trash. H->I K Arrange for pickup by certified waste disposal service. J->K

Caption: Disposal workflow for this compound waste.

This guide is intended to provide essential operational procedures. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most accurate and comprehensive handling and disposal information.

References

Personal protective equipment for handling 3'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3'-O-Methylcytidine

When working with this compound, a cytidine analog used in laboratory research, prioritizing safety through proper handling and personal protective equipment (PPE) is critical.[1] Although one Safety Data Sheet (SDS) for the related compound 3-Methylcytidine classifies it as a non-hazardous substance, another SDS for the isomer 2'-O-Methylcytidine indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[2][3] Therefore, treating this compound with a high degree of caution is essential. Always consult the specific SDS provided by your supplier and adhere to your institution's safety protocols.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the most crucial barrier against potential exposure. Use full personal protective equipment and ensure adequate ventilation when handling this compound.[2][3]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[2]Protects eyes from potential splashes or airborne particles of the compound.[4]
Hand Protection Protective, disposable, powder-free nitrile gloves.[2][4] Double gloving is recommended.[4][5]Prevents direct skin contact. Gloves should be changed every 30 minutes or immediately if contaminated or damaged.[4]
Body Protection Impervious clothing, such as a long-sleeved laboratory coat that closes in the back.[2][4]Protects skin and personal clothing from contamination.[5] Gowns worn in hazardous areas should not be worn elsewhere.[4]
Respiratory A suitable respirator (e.g., N95 or higher) should be used, especially when handling the solid form.[2][4]Prevents inhalation of dust or aerosols.[2][3] Work should be conducted in an area with appropriate exhaust ventilation.[2][3]

Operational and Disposal Plans

A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Confirm that a safety shower and eye wash station are accessible.[2][3]

  • Donning PPE : Put on all required PPE as specified in the table above.

  • Handling the Compound :

    • Avoid direct contact with skin and eyes.[2]

    • Avoid the formation and inhalation of dust and aerosols.[2][3]

    • Do not eat, drink, or smoke in the work area.[3]

    • Wash hands thoroughly after handling the compound.[3]

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present. Seek prompt medical attention.[2][3]

    • Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area thoroughly with plenty of soap and water.[2][3]

    • Inhalation : Relocate to an area with fresh air. If breathing is difficult, seek immediate medical attention.[2][3]

    • Ingestion : Wash out the mouth with water. Do not induce vomiting and call a physician.[2]

Storage and Disposal Plan
  • Storage : Store the compound in a tightly sealed container in a cool, well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[2][3] Recommended storage temperatures are typically between 2°C - 8°C for short-term and -20°C for long-term storage.[6][7]

  • Spill Management : Should a spill occur, prevent further leakage. Absorb solutions with an inert, liquid-binding material like diatomite.[2][3] Decontaminate surfaces by scrubbing with alcohol.[2][3]

  • Waste Disposal :

    • Collect all waste material, including contaminated PPE and absorbent materials, in a rigid, leak-proof, and clearly labeled container.[8]

    • Dispose of the contaminated material as chemical waste in accordance with all local, state, and federal regulations.[3] Do not dispose of it in the regular trash or down the drain.[2][8]

Safety Workflow for Handling this compound

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_decon 4. Decontamination & Disposal cluster_first_aid First Aid Protocol prep_area Work in Ventilated Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) don_ppe Gown -> Gloves -> Goggles -> Respirator check_safety->don_ppe handle_chem Handle Compound (Avoid Dust/Aerosols) don_ppe->handle_chem exposure_node Exposure Event? handle_chem->exposure_node decon_area Decontaminate Work Area exposure_node->decon_area No first_aid Follow First Aid (Eyes, Skin, Inhalation) & Seek Medical Attention exposure_node->first_aid Yes dispose_waste Dispose of Waste & PPE (Sealed Container) decon_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.